molecular formula C9H13N B1353336 (S)-(-)-1-(p-Tolyl)ethylamine CAS No. 27298-98-2

(S)-(-)-1-(p-Tolyl)ethylamine

Cat. No.: B1353336
CAS No.: 27298-98-2
M. Wt: 135.21 g/mol
InChI Key: UZDDXUMOXKDXNE-QMMMGPOBSA-N
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Description

(S)-(-)-1-(p-Tolyl)ethylamine is a useful research compound. Its molecular formula is C9H13N and its molecular weight is 135.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1S)-1-(4-methylphenyl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8H,10H2,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZDDXUMOXKDXNE-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30426759
Record name (1S)-1-(4-Methylphenyl)ethan-1-amine
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Molecular Weight

135.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27298-98-2
Record name (-)-1-(4-Methylphenyl)ethylamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27298-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-(-)-1-(p-Tolyl)ethylamine
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027298982
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (1S)-1-(4-Methylphenyl)ethan-1-amine
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Foundational & Exploratory

An In-depth Technical Guide on the Physical Properties of (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the core physical properties of (S)-(-)-1-(p-Tolyl)ethylamine, tailored for researchers, scientists, and professionals in drug development. This document collates critical data, outlines detailed experimental methodologies for property determination, and includes visualizations of experimental workflows.

Chemical Identity and Structure

This compound is a chiral amine that serves as a crucial building block in asymmetric synthesis, particularly in the pharmaceutical industry for the development of enantiomerically pure drugs.[1] Its chemical structure features a tolyl group and an ethylamine moiety with a stereocenter at the alpha-carbon.

  • IUPAC Name: (1S)-1-(4-methylphenyl)ethanamine[2]

  • CAS Number: 27298-98-2[2][3][4]

  • Molecular Formula: C₉H₁₃N[2][4][5]

  • Molecular Weight: 135.21 g/mol [2][4][5]

Summary of Physical Properties

The physical characteristics of this compound are summarized in the table below. These properties are essential for its handling, storage, and application in various chemical processes.

Physical PropertyValueReference(s)
Appearance Clear, colorless to light yellow liquid[3][5]
Boiling Point 205 °C (lit.)[3][4]
Melting Point < -20 °C[3]
Density 0.919 g/mL at 25 °C (lit.)[3][4]
Refractive Index (n20/D) 1.521 (lit.)[3][4]
Specific Rotation ([α]20/D) -37° (neat)[3]
pKa 9.20 ± 0.10 (Predicted)[3]
Solubility Slightly soluble in Chloroform, Methanol, Ethanol, Ethyl Acetate[3]
Flash Point 180 °F (82.2 °C)[3]

Experimental Protocols for Property Determination

Detailed methodologies for the determination of the key physical properties are outlined below. These are standard procedures applicable to liquid amine compounds.

3.1. Determination of Boiling Point

The boiling point is determined using distillation.

  • Apparatus: A standard distillation apparatus including a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • Procedure:

    • A sample of this compound is placed in the round-bottom flask with boiling chips.

    • The apparatus is assembled, ensuring the thermometer bulb is positioned correctly at the vapor outlet to the condenser.

    • The sample is heated gently.

    • The temperature at which the liquid boils and its vapor is in equilibrium with the liquid, indicated by a stable temperature reading on the thermometer during distillation, is recorded as the boiling point.

3.2. Determination of Density

A pycnometer is used for the precise measurement of density.

  • Apparatus: A pycnometer (a flask with a specific volume), an analytical balance.

  • Procedure:

    • The empty pycnometer is weighed.

    • It is then filled with the sample liquid, ensuring no air bubbles are present, and weighed again.

    • The pycnometer is emptied, cleaned, and filled with a reference substance of known density (e.g., distilled water) and weighed.

    • The density of the sample is calculated using the weights and the known density of the reference substance.

3.3. Determination of Refractive Index

A refractometer is used to measure the refractive index.

  • Apparatus: An Abbe refractometer.

  • Procedure:

    • A few drops of the sample are placed on the prism of the refractometer.

    • The prism is closed, and the light source is adjusted.

    • The user looks through the eyepiece and adjusts the knob to bring the dividing line between the light and dark fields into sharp focus on the crosshairs.

    • The refractive index is read directly from the instrument's scale. The temperature is also recorded as the refractive index is temperature-dependent.

3.4. Determination of Specific Rotation

A polarimeter is used to measure the optical rotation, from which the specific rotation is calculated.

  • Apparatus: A polarimeter, a sample cell of a known path length.

  • Procedure:

    • The polarimeter is calibrated with a blank (air or a suitable solvent).

    • The sample is placed in the sample cell. For a neat liquid, the cell is filled directly.

    • The observed rotation (α) is measured.

    • The specific rotation [α] is calculated using the formula: [α] = α / (l * d) where:

      • α is the observed rotation.

      • l is the path length of the sample cell in decimeters.

      • d is the density of the liquid in g/mL.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the quality control and analysis of this compound, a critical process in its application in pharmaceutical synthesis.

G Figure 1: Quality Control Workflow for this compound cluster_0 Sample Reception & Preparation cluster_1 Physical Property Analysis cluster_2 Chirality & Purity Analysis cluster_3 Decision cluster_4 Outcome A Receive Raw Material B Sample Preparation A->B C Measure Density B->C D Measure Refractive Index B->D E Measure Boiling Point B->E F Determine Specific Rotation (Polarimetry) B->F G Determine Enantiomeric Purity (Chiral HPLC/GC) B->G H Compare to Specifications C->H D->H E->H F->H G->H I Pass H->I Meets Specs J Fail H->J Out of Spec

Caption: Quality Control Workflow for this compound.

Safety and Handling

This compound is classified as a corrosive substance that causes severe skin burns and eye damage.[2] It is also harmful if swallowed.[2] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. It should be stored in a cool, dry, well-ventilated area away from incompatible materials such as acids and strong oxidizing agents.[6] It is sensitive to air and should be stored under an inert atmosphere (nitrogen or argon).[3]

References

(S)-(-)-1-(p-Tolyl)ethylamine: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the chemical properties, synthesis, and spectral characterization of (S)-(-)-1-(p-Tolyl)ethylamine, a chiral amine of significant interest in pharmaceutical and chemical research. Its utility as a chiral building block and resolving agent makes it a valuable component in the asymmetric synthesis of complex molecules.

Chemical Structure and Properties

This compound, with the IUPAC name (1S)-1-(4-methylphenyl)ethanamine, is a chiral primary amine. The structure consists of an ethylamine backbone attached to a p-tolyl group, with the stereocenter at the alpha-carbon.

Chemical Structure:

Caption: Chemical structure of this compound.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValueReference
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
CAS Number 27298-98-2[1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 205 °C (lit.)[2]
Density 0.919 g/mL at 25 °C (lit.)[2]
Refractive Index (n²⁰/D) 1.521 (lit.)[2]
Optical Rotation ([α]²⁰/D) -37° (neat)[2]
pKa 9.20 ± 0.10 (Predicted)[2]
Solubility Slightly soluble in Chloroform, Methanol, Ethanol, Ethyl Acetate[2]

Spectroscopic Data

The structural identity and purity of this compound can be confirmed through various spectroscopic techniques.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityAssignment
7.20d2H, Aromatic protons (ortho to ethylamine)
7.11d2H, Aromatic protons (meta to ethylamine)
4.03q1H, Methine proton (-CH)
2.30s3H, Methyl protons of tolyl group (-CH₃)
1.51s2H, Amine protons (-NH₂)
1.34d3H, Methyl protons of ethyl group (-CH₃)
¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
143.5Aromatic C (quaternary, attached to ethylamine)
135.8Aromatic C (quaternary, attached to methyl)
129.1Aromatic CH (meta to ethylamine)
126.3Aromatic CH (ortho to ethylamine)
50.8Methine C (-CH)
25.0Methyl C of ethyl group (-CH₃)
21.0Methyl C of tolyl group (-CH₃)
Infrared (IR) Spectroscopy

The IR spectrum of this compound exhibits characteristic absorption bands corresponding to its functional groups.

Wavenumber (cm⁻¹)Vibration ModeFunctional Group
3360-3280N-H stretchPrimary amine (-NH₂)
3020-3080C-H stretchAromatic C-H
2850-2970C-H stretchAliphatic C-H
1615, 1515C=C stretchAromatic ring
1450C-H bendAliphatic C-H
815C-H bendp-disubstituted benzene
Mass Spectrometry

The electron ionization mass spectrum of this compound shows a molecular ion peak and characteristic fragmentation patterns.

m/zIon
135[M]⁺ (Molecular ion)
120[M - CH₃]⁺
93[C₇H₉]⁺

Experimental Protocols

The synthesis of enantiomerically pure this compound is typically achieved through a two-step process: the synthesis of the racemic amine followed by chiral resolution.

Synthesis of Racemic 1-(p-Tolyl)ethylamine via Reductive Amination

This protocol describes the synthesis of racemic 1-(p-tolyl)ethylamine from 4'-methylacetophenone using a reductive amination reaction.

G start Start: 4'-Methylacetophenone & Ammonium Formate step1 Reaction: Heat mixture (e.g., Leuckart reaction conditions) start->step1 step2 Intermediate: N-formyl-1-(p-tolyl)ethylamine step1->step2 step3 Hydrolysis: Acidic workup (e.g., HCl) step2->step3 step4 Neutralization: Basification (e.g., NaOH) step3->step4 step5 Extraction: With an organic solvent (e.g., diethyl ether) step4->step5 end Product: Racemic 1-(p-Tolyl)ethylamine step5->end

Caption: Workflow for the synthesis of racemic 1-(p-tolyl)ethylamine.

Materials:

  • 4'-Methylacetophenone

  • Ammonium formate (or formamide and formic acid)

  • Hydrochloric acid (concentrated)

  • Sodium hydroxide solution (e.g., 10 M)

  • Diethyl ether (or other suitable organic solvent)

  • Anhydrous magnesium sulfate

  • Round-bottom flask, reflux condenser, heating mantle, separatory funnel, rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a heating mantle, combine 4'-methylacetophenone and an excess of ammonium formate.

  • Heat the reaction mixture under reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature.

  • Add concentrated hydrochloric acid and heat the mixture under reflux to hydrolyze the intermediate N-formyl derivative.

  • Cool the acidic solution and transfer it to a separatory funnel. Wash with diethyl ether to remove any unreacted starting material.

  • Make the aqueous layer basic by the slow addition of a concentrated sodium hydroxide solution.

  • Extract the liberated amine with several portions of diethyl ether.

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, and filter.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield the racemic 1-(p-tolyl)ethylamine.

Chiral Resolution of Racemic 1-(p-Tolyl)ethylamine

This protocol outlines the separation of the (S)-enantiomer from the racemic mixture using a chiral resolving agent, such as (+)-tartaric acid.[3][4][5]

G start Start: Racemic 1-(p-Tolyl)ethylamine & (+)-Tartaric Acid in a solvent (e.g., methanol) step1 Diastereomeric Salt Formation: Heat to dissolve, then cool to crystallize start->step1 step2 Filtration: Separate the less soluble diastereomeric salt crystals step1->step2 step3 Liberation of Amine: Treat crystals with a base (e.g., NaOH) step2->step3 step4 Extraction: With an organic solvent (e.g., diethyl ether) step3->step4 end Product: This compound step4->end

Caption: Workflow for the chiral resolution of 1-(p-tolyl)ethylamine.

Materials:

  • Racemic 1-(p-tolyl)ethylamine

  • (+)-Tartaric acid

  • Methanol (or other suitable solvent)

  • Sodium hydroxide solution (e.g., 10 M)

  • Diethyl ether

  • Erlenmeyer flask, heating plate, filtration apparatus

Procedure:

  • Dissolve the racemic 1-(p-tolyl)ethylamine in a suitable solvent, such as methanol, in an Erlenmeyer flask.

  • In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in the same solvent, heating gently if necessary.

  • Combine the two solutions and heat the mixture to ensure complete dissolution.

  • Allow the solution to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt, the ((S)-amine)-(+)-tartrate salt.

  • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

  • Suspend the collected crystals in water and add a sodium hydroxide solution to liberate the free amine.

  • Extract the this compound with diethyl ether.

  • Dry the organic extract over a suitable drying agent, filter, and remove the solvent by rotary evaporation to obtain the enantiomerically enriched product.

Applications in Drug Development

This compound serves as a crucial chiral building block in the synthesis of various pharmaceutical compounds. Its primary application lies in its use as a chiral auxiliary or as a precursor for more complex chiral molecules. Chiral amines are integral to a vast number of active pharmaceutical ingredients (APIs), where the specific stereochemistry is often critical for therapeutic efficacy and safety. The presence of a chiral center allows for stereospecific interactions with biological targets such as enzymes and receptors.

While direct involvement in specific signaling pathways is molecule-dependent, the incorporation of the (S)-1-(p-tolyl)ethyl moiety into a drug candidate can influence its binding affinity and selectivity for its target protein. This is a fundamental principle in rational drug design, where the three-dimensional arrangement of atoms dictates the pharmacological activity.

G cluster_0 Drug Development Pipeline cluster_1 Biological System ChiralAmine This compound AsymmetricSynthesis Asymmetric Synthesis ChiralAmine->AsymmetricSynthesis as a chiral building block ChiralIntermediate Enantiopure Intermediate AsymmetricSynthesis->ChiralIntermediate API Active Pharmaceutical Ingredient (API) ChiralIntermediate->API DrugProduct Final Drug Product API->DrugProduct Target Biological Target (e.g., Enzyme, Receptor) DrugProduct->Target interacts with SignalingPathway Signaling Pathway Modulation Target->SignalingPathway TherapeuticEffect Therapeutic Effect SignalingPathway->TherapeuticEffect

Caption: Role of this compound in drug development.

References

In-Depth Technical Guide: (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 27298-98-2

This technical guide provides a comprehensive overview of (S)-(-)-1-(p-Tolyl)ethylamine, a chiral amine of significant interest to researchers, scientists, and professionals in drug development and fine chemical synthesis. This document details its chemical and physical properties, experimental protocols for its resolution, and its applications, particularly in the realm of asymmetric synthesis.

Core Compound Properties

This compound, also known as (S)-(-)-α,4-Dimethylbenzylamine, is a chiral primary amine that serves as a valuable building block in the synthesis of enantiomerically pure compounds. Its physical and chemical properties are summarized below.

PropertyValueReference
CAS Number 27298-98-2[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless to light yellow liquid[2]
Boiling Point 205 °C (lit.)[2]
Density 0.919 g/mL at 25 °C (lit.)[2]
Refractive Index (n20/D) 1.521 (lit.)[2]
Optical Rotation [α]20/D ~ -37° (neat)
InChI Key UZDDXUMOXKDXNE-QMMMGPOBSA-N[1]

Experimental Protocols: Chiral Resolution

The preparation of enantiomerically pure this compound from its racemic mixture is a critical process. Two common and effective methods are detailed below: diastereomeric salt formation and enzymatic kinetic resolution.

Diastereomeric Salt Formation with (+)-Di-p-toluoyl-D-tartaric Acid

This classical method relies on the differential solubility of the diastereomeric salts formed between the racemic amine and a chiral resolving agent.[3][4]

Principle: The racemic 1-(p-Tolyl)ethylamine is reacted with an enantiomerically pure chiral acid, such as (+)-Di-p-toluoyl-D-tartaric acid (D-DTTA). This reaction forms two diastereomeric salts: [(S)-amine]•[D-DTTA] and [(R)-amine]•[D-DTTA]. Due to their different physical properties, one salt will be less soluble in a specific solvent and will preferentially crystallize, allowing for their separation. The desired enantiomer is then liberated from the isolated salt by treatment with a base.[3][5]

Detailed Protocol:

  • Salt Formation:

    • Dissolve one equivalent of racemic 1-(p-Tolyl)ethylamine in a suitable solvent such as methanol or ethanol.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-Di-p-toluoyl-D-tartaric acid in the same solvent, applying gentle heat if necessary to achieve a clear solution.[5]

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool gradually to room temperature to induce the crystallization of the less soluble diastereomeric salt.

    • To maximize the yield, the mixture can be further cooled in an ice bath or refrigerator.[3][5]

  • Isolation:

    • Collect the crystalline precipitate by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any residual mother liquor containing the more soluble diastereomer.[5]

  • Liberation of the Free Amine:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base, such as a sodium hydroxide solution, to deprotonate the amine and liberate the free this compound.[5]

    • Extract the desired amine using an organic solvent.

    • Dry the organic extracts and remove the solvent under reduced pressure to obtain the purified enantiomer.

Workflow Diagram:

G cluster_0 Diastereomeric Salt Formation cluster_1 Separation and Purification cluster_2 Liberation of Enantiomer racemic_amine Racemic 1-(p-Tolyl)ethylamine dissolution Dissolution & Mixing racemic_amine->dissolution resolving_agent (+)-Di-p-toluoyl-D-tartaric Acid resolving_agent->dissolution solvent Solvent (e.g., Methanol) solvent->dissolution crystallization Crystallization dissolution->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt ((S)-amine salt) filtration->less_soluble_salt Solid mother_liquor Mother Liquor ((R)-amine salt in solution) filtration->mother_liquor Liquid base_treatment Base Treatment less_soluble_salt->base_treatment extraction Extraction base_treatment->extraction final_product This compound extraction->final_product

Caption: Workflow for Chiral Resolution via Diastereomeric Salt Formation.

Enzymatic Kinetic Resolution using Candida antarctica Lipase B

Enzymatic kinetic resolution is a highly selective and environmentally benign method for separating enantiomers. Candida antarctica lipase B (CALB), often in an immobilized form like Novozym 435, is a widely used biocatalyst for the kinetic resolution of amines.[6][7]

Principle: This method relies on the enantioselective acylation of the racemic amine. The enzyme catalyzes the acylation of one enantiomer at a much faster rate than the other. By stopping the reaction at approximately 50% conversion, one can obtain the unreacted amine enriched in one enantiomer and the acylated amine (amide) enriched in the other.[8]

Detailed Protocol:

  • Reaction Setup:

    • In a suitable reaction vessel, add the racemic 1-(p-Tolyl)ethylamine (1 equivalent) and an appropriate organic solvent (e.g., methyl tert-butyl ether).

    • Add an acylating agent, such as diisopropyl malonate (1 equivalent).[8]

    • Add the immobilized Candida antarctica lipase B (e.g., Novozym 435).

  • Reaction Execution:

    • The reaction mixture is agitated (e.g., shaken) at a controlled temperature (typically around 40 °C).[8]

    • The progress of the reaction is monitored by chiral chromatography (GC or HPLC) to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

  • Work-up and Separation:

    • When the conversion reaches approximately 50%, the reaction is stopped by filtering off the immobilized enzyme.

    • The unreacted this compound can be separated from the (R)-amide by standard techniques such as column chromatography or acid-base extraction.

Workflow Diagram:

G racemic_amine Racemic 1-(p-Tolyl)ethylamine reaction_mixture Reaction Mixture in Organic Solvent racemic_amine->reaction_mixture acylating_agent Acylating Agent (e.g., Diisopropyl Malonate) acylating_agent->reaction_mixture enzyme Immobilized Candida antarctica Lipase B enzyme->reaction_mixture incubation Incubation with Agitation (~40°C, ~50% conversion) reaction_mixture->incubation separation Separation (Filtration, Chromatography/Extraction) incubation->separation s_enantiomer This compound (Unreacted) separation->s_enantiomer r_amide (R)-N-(1-(p-Tolyl)ethyl)acetamide (Product) separation->r_amide

Caption: Workflow for Enzymatic Kinetic Resolution of 1-(p-Tolyl)ethylamine.

Applications in Drug Development and Asymmetric Synthesis

This compound is a crucial chiral intermediate in the synthesis of various pharmaceuticals and other fine chemicals.[9] Its primary application lies in its use as a chiral auxiliary or a building block to introduce a specific stereocenter into a target molecule. This is of paramount importance in drug development, as different enantiomers of a drug can have vastly different pharmacological activities and toxicities.

The broader class of substituted ethylamines has been investigated for various therapeutic applications, including as agents targeting the central nervous system.[10] For instance, some phenethylamines act as agonists for the human trace amine-associated receptor 1 (TAAR1), which is involved in neuromodulation.[11] Additionally, the ethylamine scaffold is present in serotonin-norepinephrine reuptake inhibitors (SNRIs), a class of antidepressants.[12]

While a specific signaling pathway for this compound is not well-documented in publicly available literature, the general mechanism of action for related biogenic amines and their synthetic analogs often involves interaction with neurotransmitter systems. The diagram below illustrates a generalized pathway for a substituted ethylamine that might act as a neuromodulator.

G cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron precursor Precursor Molecule synthesis Synthesis precursor->synthesis vesicle Vesicular Storage synthesis->vesicle release Release vesicle->release sub_ethylamine This compound (or related amine) release->sub_ethylamine reuptake Reuptake Transporter sub_ethylamine->reuptake Uptake receptor Receptor Binding (e.g., GPCR, TAAR1) sub_ethylamine->receptor Binds to signaling_cascade Intracellular Signaling Cascade receptor->signaling_cascade cellular_response Cellular Response signaling_cascade->cellular_response

Caption: Generalized Neuromodulatory Pathway for a Substituted Ethylamine.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes severe skin burns and eye damage. It may also cause an allergic skin reaction. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a valuable chiral building block with significant applications in asymmetric synthesis, particularly in the pharmaceutical industry. The ability to obtain this compound in high enantiomeric purity through methods like diastereomeric salt formation and enzymatic kinetic resolution is crucial for its utility. While its specific biological roles are not extensively detailed, its structural similarity to known neuromodulators suggests potential for further investigation in drug discovery. Researchers and professionals working with this compound should adhere to strict safety protocols due to its hazardous nature.

References

A Technical Guide to (S)-(-)-1-(p-Tolyl)ethylamine: Properties, Applications, and Experimental Protocols

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-1-(p-Tolyl)ethylamine is a chiral amine of significant interest to researchers, scientists, and drug development professionals. Its importance lies in its role as a versatile building block and resolving agent in asymmetric synthesis, which is critical for the development of enantiomerically pure pharmaceuticals and fine chemicals.[1][2] This guide provides an in-depth overview of its physicochemical properties, key applications, and a detailed experimental protocol for its use in kinetic resolution.

Physicochemical Properties

This compound, also known by its IUPAC name (1S)-1-(4-methylphenyl)ethanamine, is a colorless to clear liquid.[3] Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

PropertyValue
Molecular Weight 135.21 g/mol [3][4][5][6]
Molecular Formula C₉H₁₃N[3][4][5][6]
CAS Number 27298-98-2[4][5][6][7]
Density 0.919 g/mL at 25 °C[7]
Boiling Point 205 °C[7]
Refractive Index (n20/D) 1.521[7]
Purity Typically ≥ 98%

Applications in Asymmetric Synthesis

Chiral amines are crucial in modern pharmaceuticals as many therapeutic agents are chiral, and often only one enantiomer exhibits the desired biological activity while the other may be inactive or cause adverse effects.[8] this compound serves as a key intermediate in the synthesis of a variety of bioactive molecules, including those targeting neurological disorders.[1][2][3]

The primary applications include:

  • Chiral Resolving Agent: It is used to separate racemic mixtures of acids. The amine reacts with the racemic acid to form diastereomeric salts, which can then be separated by crystallization due to their different physical properties.

  • Chiral Auxiliary: It can be temporarily incorporated into a molecule to direct a subsequent chemical reaction to occur stereoselectively. After the desired stereochemistry is achieved, the auxiliary is removed.

  • Intermediate in Pharmaceutical Synthesis: Its chiral structure makes it a valuable starting material or intermediate for creating complex, enantiomerically pure active pharmaceutical ingredients (APIs).[1][3]

A common and powerful technique where chiral amines are central is kinetic resolution . This method separates a racemic mixture by exploiting the different reaction rates of the enantiomers with a chiral catalyst or reagent.[5] Enzymatic kinetic resolution, for instance, often employs lipases to selectively acylate one amine enantiomer at a much faster rate than the other.[9][10][11]

Experimental Protocol: Enzymatic Kinetic Resolution of a Racemic Amine

This section details a generalized protocol for the kinetic resolution of a racemic primary amine via enantioselective acylation using an immobilized lipase, a common application context for chiral amines. This procedure is based on established methodologies and should be optimized for specific substrates and enzymes.[4]

Objective: To separate a racemic amine into its enantiomers, yielding one enantiomer as the unreacted amine and the other as an acylated product, both with high enantiomeric excess (e.e.).

Materials:

  • Racemic primary amine (substrate)

  • Acylating agent (e.g., ethyl acetate, isopropyl methoxyacetate)[10][11]

  • Immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B)[4][10][11]

  • Anhydrous organic solvent (e.g., toluene, methyl tert-butyl ether)[4]

  • Standard laboratory glassware (flame-dried)

  • Inert atmosphere setup (Nitrogen or Argon)

  • Magnetic stirrer and heating plate/oil bath

  • Equipment for reaction monitoring (Chiral GC or HPLC)[4]

Procedure:

  • Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere, dissolve the racemic amine (1.0 equivalent) in the chosen anhydrous organic solvent.

  • Addition of Reagents: Add the acylating agent (0.5 - 1.0 equivalent) to the solution.

  • Enzyme Addition: Introduce the immobilized lipase (e.g., 10 mg per mmol of amine) to the reaction mixture.[10]

  • Reaction Execution: Stir the mixture at a controlled temperature, typically ranging from room temperature to 50 °C.

  • Monitoring: Monitor the progress of the reaction by periodically taking small aliquots. Analyze these samples using chiral GC or HPLC to determine the conversion percentage and the enantiomeric excess of both the remaining amine and the newly formed amide.[4] The reaction is typically stopped at or near 50% conversion to maximize the enantiomeric excess of both products.

  • Work-up: Once the desired conversion is achieved, filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Purification: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the unreacted amine and the acylated amine (amide) can be separated using standard techniques such as flash column chromatography or distillation.

  • Analysis: Characterize the purified, unreacted amine and the amide product to determine their final enantiomeric excess using chiral GC or HPLC.

Below is a diagram illustrating the general workflow for this experimental procedure.

G Figure 1: Experimental Workflow for Enzymatic Kinetic Resolution cluster_setup 1. Reaction Setup cluster_reaction 2. Reaction & Monitoring cluster_workup 3. Work-up & Purification cluster_analysis 4. Final Analysis A Dissolve Racemic Amine in Anhydrous Solvent B Add Acylating Agent A->B C Add Immobilized Lipase B->C D Stir at Controlled Temperature C->D E Monitor via Chiral GC/HPLC until ~50% Conversion D->E F Filter to Remove Enzyme E->F G Evaporate Solvent F->G H Separate Amine and Amide (e.g., Chromatography) G->H I Enantioenriched (S)-Amine H->I J Enantioenriched (R)-Amide H->J K Determine Enantiomeric Excess (e.e.) of Products H->K I->K J->K

Caption: General workflow for an enzymatic kinetic resolution experiment.

References

An In-depth Technical Guide to the Boiling Point of (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides comprehensive technical information on the physical properties, particularly the boiling point, of (S)-(-)-1-(p-Tolyl)ethylamine. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis who utilize this chiral amine as a building block or intermediate. The document details the compound's physical characteristics, the principles governing its boiling point, and standardized experimental protocols for its determination.

Compound Identification and Physical Properties

This compound, also known as (S)-(-)-α,4-Dimethylbenzylamine, is a chiral primary amine widely used in asymmetric synthesis and as an intermediate in the production of pharmaceuticals.[1] Its chemical and physical properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource(s)
CAS Number 27298-98-2[2][3]
Molecular Formula C₉H₁₃N[3][4]
Molecular Weight 135.21 g/mol [3][4]
Boiling Point 205 °C (at atmospheric pressure)[2][4][5]
105 °C (at 27 mmHg)[1][6]
Melting Point < -20°C[2][4]
Density 0.919 g/mL at 25 °C[2][4]
Refractive Index (n²⁰/D) 1.521[2][4]
Optical Rotation ([α]²⁰/D) -37° (neat)[2][4]
Flash Point 180 °F (82.2 °C)[2][4]

Principles Influencing the Boiling Point

The boiling point of an amine is determined by the strength of its intermolecular forces. As a primary amine, this compound exhibits a relatively high boiling point compared to nonpolar compounds of similar molecular weight due to its ability to form intermolecular hydrogen bonds.

  • Hydrogen Bonding: The presence of hydrogen atoms bonded to the electronegative nitrogen atom allows for hydrogen bonding between molecules.[7][8] This strong intermolecular force requires significant energy to overcome, resulting in a higher boiling point than that of corresponding tertiary amines (which cannot hydrogen bond with each other) or alkanes.[8][9]

  • Molecular Weight: The boiling point increases with molecular mass due to stronger van der Waals dispersion forces.[8]

  • Comparison to Alcohols: While capable of hydrogen bonding, amines generally have lower boiling points than alcohols of comparable molecular weight.[7][9] This is because nitrogen is less electronegative than oxygen, leading to weaker hydrogen bonds in amines compared to those in alcohols.[9]

The diagram below illustrates the intermolecular hydrogen bonding between two molecules of a primary amine, which is the key interaction governing the boiling point of this compound.

Caption: Intermolecular hydrogen bonding between primary amine molecules.

Experimental Protocols for Boiling Point Determination

Accurate determination of the boiling point is crucial for substance identification and purification. The following are standard laboratory protocols for this measurement.

This method is one of the most straightforward techniques and is advantageous for its use of small sample quantities (less than 0.5 mL).[10] The procedure relies on observing the temperature at which the vapor pressure of the liquid equals the applied atmospheric pressure.

Methodology:

  • Sample Preparation: Fill a small test tube (fusion tube) to a depth of approximately 1-2 cm with this compound.

  • Capillary Tube Insertion: Place a capillary tube, sealed at one end, into the fusion tube with the open end down.

  • Apparatus Assembly: Attach the fusion tube to a thermometer using a small rubber band or wire. The bottom of the fusion tube should be level with the thermometer's bulb.

  • Heating: Insert the thermometer and attached tube into a Thiele tube containing mineral oil, ensuring the sample is positioned near the middle of the oil bath for uniform heating.[10]

  • Observation: Gently heat the side arm of the Thiele tube with a microburner. Continue heating until a rapid and continuous stream of bubbles emerges from the capillary tube. This indicates that the temperature is just above the boiling point.[10]

  • Measurement: Remove the heat source and allow the apparatus to cool slowly. The boiling point is the temperature at which the bubble stream stops and the liquid just begins to enter the capillary tube.[10]

  • Recording: Record the temperature and the ambient barometric pressure.

If a larger quantity of the substance is available or if purification is being performed concurrently, the boiling point can be determined during distillation.[10]

Methodology:

  • Apparatus Setup: Assemble a simple distillation apparatus using a round-bottom flask, a three-way adapter, a thermometer, a condenser, and a receiving flask.

  • Sample and Boiling Chips: Place at least 5 mL of this compound and a few boiling chips or a magnetic stir bar into the distilling flask.[10]

  • Thermometer Placement: Position the thermometer so that the top of its bulb is level with the bottom of the side arm leading to the condenser. This ensures the thermometer accurately measures the temperature of the vapor that is in thermal equilibrium with the boiling liquid.

  • Heating and Distillation: Heat the flask gently. As the liquid boils, the vapor will rise, surround the thermometer bulb, and then pass into the condenser.

  • Measurement: Record the temperature at which a stable and continuous distillation occurs. This plateau temperature, observed when the bulk of the material distills, is the boiling point.[10]

  • Recording: Record the barometric pressure at the time of the measurement.

The following diagram outlines the logical workflow for determining a boiling point using the Thiele tube method.

G start Start prep Prepare Sample: Fill fusion tube with amine, insert inverted capillary tube. start->prep assemble Assemble Apparatus: Attach tube to thermometer, place in Thiele tube. prep->assemble heat Heat Thiele Tube: Apply gentle, continuous heat to the side arm. assemble->heat observe_bubbles Observe Bubbles: Wait for a rapid, continuous stream from capillary. heat->observe_bubbles cool Cool Apparatus: Remove heat source and allow to cool slowly. observe_bubbles->cool record Record Boiling Point: Note temperature when liquid enters capillary tube. cool->record end_node End record->end_node

Caption: Workflow for Boiling Point Determination via Thiele Tube Method.

Conclusion

The boiling point of this compound is a critical physical constant, documented at 205 °C under atmospheric pressure.[2][4][5] This value is a direct consequence of the compound's molecular structure, specifically its ability as a primary amine to form intermolecular hydrogen bonds. For precise experimental verification, standardized methods such as the Thiele tube or distillation techniques should be employed, with careful attention to procedural detail and the recording of ambient pressure. This guide provides the foundational data and methodologies required by scientific professionals for the effective use and characterization of this important chemical reagent.

References

Technical Guide: Density of (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the density of (S)-(-)-1-(p-Tolyl)ethylamine, a chiral amine frequently utilized in the synthesis of pharmaceuticals and other fine chemicals. This document outlines its key physical properties, detailed experimental protocols for density determination, and a logical workflow for its characterization.

Core Physical Properties

This compound is a colorless to light yellow liquid at standard conditions. A critical physical parameter for this compound is its density, which is essential for various applications, including reaction stoichiometry calculations, process design, and quality control.

Quantitative Data Summary
PropertyValueConditions
Density 0.919 g/mL 25 °C [1][2][3]

Experimental Protocols for Density Determination

The accurate determination of a liquid's density is paramount in a research and development setting. Several established methods can be employed, each with its own advantages in terms of accuracy, sample volume requirements, and equipment availability. Below are detailed protocols for three common methods suitable for determining the density of liquid amines like this compound.

Pycnometer Method

The pycnometer method is a highly precise technique for determining the density of liquids. It relies on the accurate measurement of the mass of a known volume of the liquid.

Materials:

  • Pycnometer (a glass flask with a specific, calibrated volume)

  • Analytical balance (accurate to at least 0.0001 g)

  • Thermometer

  • This compound sample

  • Distilled water

  • Acetone or other suitable solvent for cleaning

  • Thermostatic bath (optional, for high precision)

Procedure:

  • Cleaning and Drying: Thoroughly clean the pycnometer with a suitable solvent (e.g., acetone) and then with distilled water. Dry the pycnometer completely.

  • Mass of Empty Pycnometer: Accurately weigh the dry, empty pycnometer on the analytical balance. Record this mass as m₀.

  • Calibration with Water: Fill the pycnometer with distilled water, ensuring no air bubbles are trapped. If using a stopper with a capillary, the capillary should be filled. Place the filled pycnometer in a thermostatic bath to bring it to a constant temperature (e.g., 25 °C). Carefully wipe dry the outside of the pycnometer and weigh it. Record this mass as m₁.

  • Mass of Sample: Empty and dry the pycnometer again. Fill it with the this compound sample, ensuring there are no air bubbles. Bring the sample to the same constant temperature as the water. Wipe the outside of the pycnometer dry and weigh it. Record this mass as m₂.

  • Calculation: The density of the sample (ρₛ) can be calculated using the following formula:

    ρₛ = ((m₂ - m₀) / (m₁ - m₀)) * ρw

    where ρw is the known density of water at the measurement temperature.

Hydrometer Method

The hydrometer method is a rapid and straightforward technique for determining the specific gravity, and thus the density, of a liquid. It is based on Archimedes' principle.

Materials:

  • Hydrometer with an appropriate density range

  • Graduated cylinder or a hydrometer jar

  • Thermometer

  • This compound sample

Procedure:

  • Sample Preparation: Pour a sufficient amount of the this compound sample into a clean, dry graduated cylinder or hydrometer jar to allow the hydrometer to float freely without touching the sides or bottom.

  • Temperature Measurement: Measure and record the temperature of the liquid sample.

  • Hydrometer Immersion: Gently lower the hydrometer into the liquid until it floats freely. Give it a slight spin to dislodge any potential air bubbles.

  • Reading the Scale: Once the hydrometer has settled, read the scale at the point where the surface of the liquid meets the stem of the hydrometer. This reading gives the specific gravity of the liquid.

  • Density Calculation: To obtain the density, multiply the specific gravity reading by the density of water at the measurement temperature.

Oscillating U-tube Densitometer

Modern digital density meters often utilize an oscillating U-tube to provide fast and highly accurate density measurements with small sample volumes.

Materials:

  • Oscillating U-tube densitometer

  • Syringe for sample injection

  • This compound sample

  • Cleaning solvents (e.g., acetone, ethanol)

  • Dry air or nitrogen source

Procedure:

  • Instrument Calibration: Calibrate the densitometer according to the manufacturer's instructions, typically using dry air and distilled water as standards.

  • Sample Injection: Using a clean, dry syringe, inject the this compound sample into the U-tube, ensuring there are no air bubbles in the sample cell.

  • Measurement: The instrument will electronically excite the U-tube, causing it to oscillate. The frequency of oscillation is dependent on the mass, and therefore the density, of the sample in the tube. The instrument automatically calculates and displays the density of the sample.

  • Cleaning: After the measurement is complete, flush the U-tube with appropriate solvents and dry it with a stream of air or nitrogen to prepare it for the next sample.

Workflow for Physicochemical Characterization

The determination of density is a fundamental step in the broader process of physicochemical characterization of a chemical substance. The following diagram illustrates a typical workflow.

G cluster_0 Phase 1: Sample Preparation & Purity cluster_1 Phase 2: Physical Property Determination cluster_2 Phase 3: Data Analysis & Reporting Sample_Acquisition Acquire this compound Purity_Analysis Purity Analysis (e.g., GC, HPLC) Sample_Acquisition->Purity_Analysis Density_Measurement Density Measurement Purity_Analysis->Density_Measurement Refractive_Index Refractive Index Measurement Purity_Analysis->Refractive_Index Boiling_Point Boiling Point Determination Purity_Analysis->Boiling_Point Optical_Rotation Optical Rotation Measurement Purity_Analysis->Optical_Rotation Data_Compilation Compile All Physicochemical Data Density_Measurement->Data_Compilation Refractive_Index->Data_Compilation Boiling_Point->Data_Compilation Optical_Rotation->Data_Compilation Technical_Report Generate Technical Report/Whitepaper Data_Compilation->Technical_Report

Caption: Workflow for the physicochemical characterization of a liquid amine.

References

(S)-(-)-1-(p-Tolyl)ethylamine: A Technical Guide to Optical Rotation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the optical rotation of (S)-(-)-1-(p-Tolyl)ethylamine, a critical parameter in its application as a chiral resolving agent and a building block in asymmetric synthesis. This document outlines the quantitative data regarding its specific rotation, details the experimental protocols for its measurement, and discusses the determination of its enantiomeric purity.

Physicochemical Properties and Optical Rotation

This compound is the levorotatory enantiomer of 1-(p-Tolyl)ethylamine. Its optical rotation is a fundamental property used to determine its enantiomeric purity and concentration in solution.

Table 1: Physicochemical Properties of this compound

PropertyValue
CAS Number 27298-98-2[1]
Molecular Formula C₉H₁₃N[1]
Molecular Weight 135.21 g/mol [1]
Appearance Colorless liquid
Boiling Point 205 °C[1]
Density 0.919 g/mL at 25 °C[1]

The specific rotation of a chiral compound is a constant under defined conditions of temperature, wavelength, solvent, and concentration. For the enantiomeric pair of 1-(p-Tolyl)ethylamine, the (R)-enantiomer is dextrorotatory (+), and the (S)-enantiomer is levorotatory (-).

Table 2: Specific Optical Rotation of 1-(p-Tolyl)ethylamine Enantiomers

EnantiomerSpecific Rotation ([α])Conditions
(R)-(+)-1-(p-Tolyl)ethylamine+37.5°20°C, Sodium D-line (589 nm), neat (undiluted)[2]
This compound-37.5°20°C, Sodium D-line (589 nm), neat (undiluted) (inferred)

It is crucial to note that the specific rotation is highly dependent on the solvent. For instance, a study on the structurally similar compound (S)-(-)-α-methylbenzylamine demonstrated a significant variation in its optical rotation across 39 different solvents.[3][4] Therefore, for accurate and reproducible results, it is imperative to specify the solvent and concentration when reporting optical rotation values.

Experimental Protocol for Optical Rotation Measurement

The following is a generalized experimental protocol for determining the optical rotation of this compound using a polarimeter.

Instrumentation and Materials
  • Polarimeter with a sodium lamp (D-line, 589 nm) or other monochromatic light source.

  • Polarimeter cell (1 dm path length).

  • Volumetric flasks and pipettes.

  • Analytical balance.

  • This compound sample.

  • High-purity solvent (e.g., ethanol, methanol, chloroform).

Procedure
  • Instrument Calibration: Calibrate the polarimeter according to the manufacturer's instructions. This typically involves measuring the zero rotation with a blank solvent-filled cell.

  • Sample Preparation:

    • Accurately weigh a known mass of the this compound sample.

    • Dissolve the sample in a precise volume of the chosen solvent in a volumetric flask to achieve a known concentration (c), typically expressed in g/100 mL.[5][6]

  • Measurement:

    • Rinse the polarimeter cell with the prepared solution.

    • Fill the cell with the solution, ensuring no air bubbles are present in the light path.

    • Place the cell in the polarimeter and record the observed rotation (α) in degrees.[7]

    • Perform multiple readings and calculate the average.

  • Calculation of Specific Rotation:

    • The specific rotation ([α]) is calculated using the following formula: [α] = α / (l × c) where:

      • α is the observed rotation in degrees.

      • l is the path length of the polarimeter cell in decimeters (dm).[7][8]

      • c is the concentration of the sample in g/mL or g/100 mL (ensure consistency with the units of the specific rotation definition).[7][8]

G cluster_prep Sample Preparation cluster_measure Measurement cluster_calc Calculation weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve fill_cell Fill Polarimeter Cell dissolve->fill_cell measure_alpha Measure Observed Rotation (α) fill_cell->measure_alpha formula [α] = α / (l × c) measure_alpha->formula

Caption: Workflow for Optical Rotation Measurement.

Determination of Enantiomeric Excess and its Relationship with Optical Rotation

The measured optical rotation of a sample is directly proportional to its enantiomeric excess (ee). Enantiomeric excess is a measure of the purity of a chiral substance and is defined as:

ee (%) = (|[moles of (S) - moles of (R)]| / [moles of (S) + moles of (R)]) × 100

A racemic mixture (50:50 of both enantiomers) will have an ee of 0% and will not rotate plane-polarized light. An enantiomerically pure sample will have an ee of 100%.

The optical purity of a sample can be calculated from its specific rotation:

Optical Purity (%) = ([α]_observed / [α]_max) × 100

where:

  • [α]_observed is the specific rotation of the sample.

  • [α]_max is the specific rotation of the pure enantiomer under the same conditions.

For most practical purposes, optical purity is considered equivalent to enantiomeric excess.

Methods for Determining Enantiomeric Excess

While polarimetry provides a measure of optical purity, other analytical techniques are employed for a more direct and often more accurate determination of enantiomeric excess.

  • Chiral High-Performance Liquid Chromatography (HPLC): This is a widely used and reliable method. The enantiomers are separated on a chiral stationary phase, and the relative peak areas are used to calculate the enantiomeric excess.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents or chiral shift reagents can induce different chemical shifts for the two enantiomers in the NMR spectrum, allowing for their quantification.[10]

G cluster_methods Methods for Enantiomeric Excess (ee) Determination cluster_hplc Chiral HPLC cluster_nmr Chiral NMR ee Enantiomeric Excess (ee) hplc Separation on Chiral Stationary Phase ee->hplc nmr Use of Chiral Solvating/Shift Reagents ee->nmr hplc_detect Peak Area Integration hplc->hplc_detect nmr_detect Signal Integration nmr->nmr_detect

Caption: Analytical Methods for Determining Enantiomeric Excess.

Significance in Drug Development and Asymmetric Synthesis

The stereochemistry of a molecule is paramount in drug development, as different enantiomers can exhibit vastly different pharmacological and toxicological profiles. This compound is a valuable chiral auxiliary and resolving agent. Its effectiveness in these roles is directly dependent on its enantiomeric purity. Therefore, the accurate determination of its optical rotation is a critical quality control step in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs).

References

Commercial Availability and Technical Guide for (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(p-Tolyl)ethylamine is a chiral amine of significant interest in the pharmaceutical and fine chemical industries. Its stereospecific structure makes it a valuable chiral building block and resolving agent for the synthesis of enantiomerically pure compounds, a critical aspect in the development of modern therapeutics. This technical guide provides an in-depth overview of the commercial availability of this compound, its key physicochemical properties, and its applications in chemical synthesis.

Commercial Availability

This compound is commercially available from a variety of chemical suppliers, catering to both research and development as well as bulk manufacturing needs. The compound is typically offered in various grades of purity, with prices varying accordingly.

Table 1: Commercial Suppliers and Product Specifications

SupplierProduct NameCAS NumberPurityAvailable Quantities
Sigma-Aldrich(S)-(-)-1-(4-Methylphenyl)ethylamine27298-98-2≥98%1g, 5g, 25g
TCI AmericaThis compound27298-98-2>98.0% (GC)1g, 5g, 25g
Alfa AesarThis compound27298-98-298%1g, 5g, 25g
Chem-ImpexThis compound27298-98-2≥98% (GC)1g, 5g, 10g, 25g
FluorochemThis compound27298-98-298%1g, 5g, 10g, 25g

Note: Availability and quantities are subject to change. Please refer to the suppliers' websites for the most current information.

Physicochemical Properties

A comprehensive understanding of the physicochemical properties of this compound is essential for its safe handling, storage, and effective use in chemical reactions.

Table 2: Physicochemical Data for this compound

PropertyValueReference
Molecular Formula C₉H₁₃N[1][2]
Molecular Weight 135.21 g/mol [1][2]
Appearance Colorless to light yellow liquid[1]
Melting Point < -20 °C[1][3]
Boiling Point 205 °C (lit.)[1][3]
Density 0.919 g/mL at 25 °C (lit.)[1][3]
Refractive Index (n²⁰/D) 1.521 (lit.)[1][3]
Specific Optical Rotation ([α]²⁰/D) -37° (neat)[1][3]
Solubility Slightly soluble in Chloroform, Methanol, Ethanol, Ethyl Acetate[1]
pKa 9.20 ± 0.10 (Predicted)[1]

Safety and Handling

This compound is classified as a hazardous substance and requires careful handling in a well-ventilated laboratory environment. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times.

Table 3: GHS Hazard Information

Hazard ClassHazard Statement
Acute Toxicity, Oral (Category 4)H302: Harmful if swallowed.
Skin Corrosion/Irritation (Category 1B)H314: Causes severe skin burns and eye damage.
Serious Eye Damage/Eye Irritation (Category 1)H318: Causes serious eye damage.

For detailed safety information, please consult the Safety Data Sheet (SDS) provided by the supplier.

Experimental Protocols

This compound is widely used as a chiral auxiliary and a resolving agent in asymmetric synthesis. Below are generalized experimental protocols illustrating its application.

Use as a Chiral Auxiliary in Asymmetric Synthesis

Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a prochiral substrate to direct a stereoselective reaction. This compound can be used to form chiral imines, which can then undergo diastereoselective reactions.

General Protocol for Diastereoselective Alkylation of a Chiral Imine:

  • Imine Formation: React this compound with a prochiral ketone or aldehyde in an appropriate solvent (e.g., toluene, dichloromethane) with a dehydrating agent (e.g., magnesium sulfate, molecular sieves) to form the corresponding chiral imine. The reaction is typically carried out at room temperature to reflux temperatures.

  • Deprotonation: Cool the solution containing the chiral imine to a low temperature (e.g., -78 °C) under an inert atmosphere (e.g., argon, nitrogen). Add a strong base, such as lithium diisopropylamide (LDA), dropwise to deprotonate the α-carbon of the imine, forming a chiral enamine or aza-enolate.

  • Alkylation: Add an electrophile (e.g., an alkyl halide) to the solution at low temperature. The stereochemistry of the incoming electrophile is directed by the chiral auxiliary.

  • Hydrolysis: After the reaction is complete, quench the reaction with water or a saturated aqueous solution of ammonium chloride. The chiral auxiliary is then cleaved by acidic hydrolysis (e.g., with aqueous HCl) to yield the enantiomerically enriched α-substituted ketone or aldehyde and recover the chiral auxiliary.

experimental_workflow cluster_synthesis Asymmetric Synthesis Workflow start Start: Prochiral Ketone/Aldehyde & this compound imine_formation Imine Formation start->imine_formation deprotonation Deprotonation (LDA, -78°C) imine_formation->deprotonation alkylation Alkylation (Electrophile) deprotonation->alkylation hydrolysis Hydrolysis (H3O+) alkylation->hydrolysis product Enantiomerically Enriched Product hydrolysis->product auxiliary_recovery Chiral Auxiliary Recovery hydrolysis->auxiliary_recovery

Asymmetric synthesis workflow using a chiral auxiliary.
Use in Dynamic Kinetic Resolution of Amines

Dynamic kinetic resolution (DKR) is a powerful technique to convert a racemic mixture of chiral compounds into a single enantiomer with a theoretical yield of 100%. In the DKR of amines, one enantiomer is selectively acylated by an enzyme, while the unreacted enantiomer is continuously racemized by a metal catalyst. While a specific protocol for this compound was not found, a general procedure for a similar amine, 1-phenylethylamine, is described and can be adapted.

General Protocol for Dynamic Kinetic Resolution of a Racemic Amine:

  • Reaction Setup: In a flame-dried flask under an inert atmosphere, combine the racemic amine, an acyl donor (e.g., ethyl acetate), a lipase enzyme (e.g., Novozym 435), a racemization catalyst (e.g., a palladium-based catalyst), and a suitable solvent (e.g., toluene).

  • Reaction Conditions: Heat the reaction mixture to a temperature that allows for both efficient enzymatic acylation and racemization (typically 60-100 °C).

  • Monitoring: Monitor the progress of the reaction by techniques such as gas chromatography (GC) or high-performance liquid chromatography (HPLC) to determine the conversion and enantiomeric excess of the product.

  • Work-up and Purification: Once the reaction is complete, cool the mixture, filter off the enzyme and catalyst, and remove the solvent under reduced pressure. The resulting enantiomerically enriched amide can be purified by column chromatography or crystallization.

Logical Relationships in Chiral Synthesis

The use of this compound in asymmetric synthesis is a prime example of transferring chirality from a known chiral source to a new molecule. This process is fundamental to the creation of enantiomerically pure pharmaceuticals, where often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even harmful.

logical_relationship cluster_concept Role in Asymmetric Synthesis chiral_auxiliary This compound (Known Chirality) diastereomeric_intermediate Diastereomeric Intermediate (Controlled Stereochemistry) chiral_auxiliary->diastereomeric_intermediate Reacts with prochiral_substrate Prochiral Substrate (No Chirality) prochiral_substrate->diastereomeric_intermediate Reacts with enantiopure_product Enantiopure Product (New Chiral Center) diastereomeric_intermediate->enantiopure_product Leads to pharmaceutical_application Pharmaceutical Application (Targeted Therapy) enantiopure_product->pharmaceutical_application Used in

Conceptual flow of chirality transfer in synthesis.

References

Spectroscopic Analysis of (S)-(-)-1-(p-Tolyl)ethylamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides an in-depth analysis of the spectroscopic data for the chiral amine (S)-(-)-1-(p-Tolyl)ethylamine, a compound of significant interest in pharmaceutical and chemical synthesis. The following sections detail the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. The following tables summarize the ¹H and ¹³C NMR data for this compound.

¹H NMR Data

Table 1: ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
7.21d2HAr-H
7.11d2HAr-H
4.04q1HCH-NH₂
2.30s3HAr-CH₃
1.5 - 1.6 (approx.)br s2HNH₂
1.34d3HCH-CH₃

Solvent: CDCl₃, Frequency: 400 MHz

¹³C NMR Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ) ppmAssignment
143.0 (approx.)Ar-C (quaternary)
136.5 (approx.)Ar-C (quaternary)
129.1 (approx.)Ar-CH
126.5 (approx.)Ar-CH
50.5 (approx.)CH-NH₂
24.5 (approx.)CH-CH₃
21.0 (approx.)Ar-CH₃

Solvent: CDCl₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound exhibits characteristic peaks corresponding to its primary amine and aromatic functionalities.

Table 3: IR Spectroscopic Data for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3380 - 3280 (approx.)Medium, BroadN-H stretch (primary amine)
3080 - 3020 (approx.)MediumC-H stretch (aromatic)
2960 - 2850 (approx.)MediumC-H stretch (aliphatic)
1610 (approx.)MediumN-H bend (primary amine)
1515 (approx.)StrongC=C stretch (aromatic ring)
815 (approx.)StrongC-H bend (p-disubstituted aromatic)

Experimental Protocols

The following protocols describe the general procedures for obtaining the NMR and IR spectra of this compound.

NMR Spectroscopy Protocol
  • Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated chloroform (CDCl₃) containing tetramethylsilane (TMS) as an internal standard (0 ppm). The solution is transferred to a 5 mm NMR tube.

  • Instrument Setup: A 400 MHz NMR spectrometer, such as a Bruker AC-400, is used for the analysis. The instrument is tuned and locked onto the deuterium signal of the solvent.

  • ¹H NMR Acquisition: A standard one-pulse sequence is used to acquire the proton spectrum. Key parameters include a spectral width of approximately 16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled pulse sequence is used to acquire the carbon spectrum. A wider spectral width (e.g., 240 ppm) is employed. A longer relaxation delay and a significantly higher number of scans are typically required due to the low natural abundance of the ¹³C isotope.

  • Data Processing: The acquired Free Induction Decays (FIDs) are Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the TMS signal.

IR Spectroscopy Protocol
  • Sample Preparation: As this compound is a liquid at room temperature, a neat spectrum is obtained. A single drop of the neat liquid is placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrument Setup: A Fourier Transform Infrared (FTIR) spectrometer, such as a Bruker Tensor 27, is used for the analysis. A background spectrum of the clean salt plates is recorded first.

  • Spectrum Acquisition: The salt plates with the sample are placed in the spectrometer's sample holder. The spectrum is typically recorded over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Multiple scans (e.g., 16-32) are co-added to improve the signal-to-noise ratio.

  • Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final transmittance or absorbance spectrum. Peak positions are identified and reported in wavenumbers (cm⁻¹).

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Final Output Sample Compound: This compound Prep_NMR Dissolve in CDCl3 with TMS Sample->Prep_NMR For NMR Prep_IR Prepare Neat Liquid Film on Salt Plates Sample->Prep_IR For IR NMR_Spec NMR Spectrometer (e.g., 400 MHz Bruker) Prep_NMR->NMR_Spec IR_Spec FTIR Spectrometer (e.g., Bruker Tensor 27) Prep_IR->IR_Spec Process_NMR Fourier Transform Phase & Baseline Correction NMR_Spec->Process_NMR Process_IR Background Subtraction Ratioing IR_Spec->Process_IR Analyze_NMR Peak Integration Chemical Shift Assignment Process_NMR->Analyze_NMR Analyze_IR Peak Picking Functional Group Identification Process_IR->Analyze_IR NMR_Data ¹H & ¹³C NMR Data Tables Analyze_NMR->NMR_Data IR_Data IR Peak Table Analyze_IR->IR_Data Structure Structure Elucidation NMR_Data->Structure IR_Data->Structure

Caption: Workflow for Spectroscopic Analysis.

Methodological & Application

Application Notes and Protocols for the Use of (S)-(-)-1-(p-Tolyl)ethylamine in Chiral Resolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(p-Tolyl)ethylamine is a highly effective chiral resolving agent, primarily utilized for the separation of enantiomers of racemic carboxylic acids. Its application is of significant importance in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can dramatically influence its pharmacological activity and toxicological profile. This document provides detailed application notes and experimental protocols for the use of this compound in chiral resolution via diastereomeric salt formation.

The fundamental principle of this resolution technique lies in the reaction of a racemic carboxylic acid with the enantiomerically pure amine, this compound. This acid-base reaction yields a pair of diastereomeric salts. Due to their distinct three-dimensional structures, these diastereomeric salts exhibit different physicochemical properties, most notably their solubility in a given solvent. This disparity in solubility allows for the separation of the less soluble diastereomeric salt through fractional crystallization. Subsequently, the enantiomerically enriched carboxylic acid can be liberated from the isolated salt.

Mechanism of Chiral Resolution

The process of chiral resolution using this compound can be conceptually broken down into three key stages: diastereomeric salt formation, fractional crystallization, and liberation of the enantiomerically pure acid.

cluster_0 Chiral Resolution Workflow Racemic_Acid Racemic Carboxylic Acid (R/S-Acid) Salt_Formation Diastereomeric Salt Formation (R-Acid-S-Amine and S-Acid-S-Amine) Racemic_Acid->Salt_Formation Resolving_Agent This compound (S-Amine) Resolving_Agent->Salt_Formation Fractional_Crystallization Fractional Crystallization Salt_Formation->Fractional_Crystallization Less_Soluble_Salt Less Soluble Diastereomeric Salt (e.g., S-Acid-S-Amine) Fractional_Crystallization->Less_Soluble_Salt Mother_Liquor Mother Liquor (Enriched in more soluble diastereomer, e.g., R-Acid-S-Amine) Fractional_Crystallization->Mother_Liquor Liberation_Less Liberation of Acid Less_Soluble_Salt->Liberation_Less Liberation_More Liberation of Acid Mother_Liquor->Liberation_More Pure_Enantiomer_S Enantiomerically Enriched S-Acid Liberation_Less->Pure_Enantiomer_S Pure_Enantiomer_R Enantiomerically Enriched R-Acid Liberation_More->Pure_Enantiomer_R

Caption: Workflow of Chiral Resolution via Diastereomeric Salt Formation.

Applications and Quantitative Data

This compound has been successfully employed in the resolution of various racemic carboxylic acids. The efficiency of the resolution is typically evaluated based on the yield and the enantiomeric excess (ee) of the desired enantiomer. Below is a summary of quantitative data from reported applications.

Racemic AcidResolving AgentSolventYield (%)Enantiomeric Excess (ee) (%)Reference
(±)-1,4-Benzodioxane-2-carboxylic acid(S)-1-(p-methylphenyl)ethylamineMethanolHigh98-99Bolchi et al.
(±)-1,4-Benzodioxane-2-carboxylic acid(S)-1-(p-methylphenyl)ethylamineEthanolHigh98-99Bolchi et al.
(±)-Ibuprofen(S)-(-)-α-methylbenzylamine**Methanol/Water (1:6)9580Lee et al.

*Note: (S)-1-(p-methylphenyl)ethylamine is another name for this compound. **Note: (S)-(-)-α-methylbenzylamine is a close structural analog of this compound, and the results are indicative of the potential efficiency.

Experimental Protocols

The following protocols provide a general framework for the chiral resolution of a racemic carboxylic acid using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for a specific substrate.

Protocol 1: General Procedure for Chiral Resolution

This protocol outlines the fundamental steps for diastereomeric salt formation, crystallization, and isolation.

cluster_protocol Protocol: Diastereomeric Salt Crystallization Step1 1. Dissolution: Dissolve racemic acid and this compound in a suitable solvent with gentle heating. Step2 2. Crystallization: Allow the solution to cool slowly to room temperature. Induce crystallization if necessary (e.g., seeding, cooling). Step1->Step2 Step3 3. Isolation: Collect the crystals of the less soluble diastereomeric salt by filtration. Step2->Step3 Step4 4. Washing: Wash the isolated crystals with a small amount of cold solvent to remove impurities. Step3->Step4 Step5 5. Drying: Dry the purified diastereomeric salt. Step4->Step5

Caption: Key steps in diastereomeric salt crystallization.

Materials:

  • Racemic carboxylic acid

  • This compound (0.5-1.0 equivalent)

  • Anhydrous solvent (e.g., methanol, ethanol, isopropanol, ethyl acetate)

  • Standard laboratory glassware (Erlenmeyer flask, reflux condenser, filtration apparatus)

  • Heating and stirring apparatus

Procedure:

  • Dissolution and Salt Formation:

    • In an Erlenmeyer flask, combine the racemic carboxylic acid (1.0 equivalent) and this compound (0.5 to 1.0 equivalent).

    • Add a minimal amount of the chosen solvent to the flask.

    • Gently heat the mixture with stirring until a clear solution is obtained.

  • Crystallization:

    • Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.

    • If crystallization does not occur spontaneously, it can be induced by scratching the inside of the flask with a glass rod, seeding with a small crystal of the desired diastereomeric salt, or by further cooling in an ice bath or refrigerator.

  • Isolation of the Diastereomeric Salt:

    • Once crystallization is complete, collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Drying:

    • Dry the isolated diastereomeric salt, for example, in a vacuum oven at a suitable temperature.

  • Analysis (Optional but Recommended):

    • Determine the diastereomeric excess (de) of the crystallized salt using techniques such as NMR spectroscopy or HPLC.

    • The melting point of the salt can also be a useful indicator of purity.

Protocol 2: Liberation of the Enantiomerically Enriched Carboxylic Acid

This protocol describes the process of recovering the resolved carboxylic acid from the isolated diastereomeric salt.

cluster_liberation Protocol: Liberation of Enriched Acid StepA 1. Dissolution/Suspension: Suspend the diastereomeric salt in water or a biphasic system. StepB 2. Acidification: Add a strong acid (e.g., HCl) to protonate the carboxylic acid. StepA->StepB StepC 3. Extraction: Extract the enantiomerically enriched carboxylic acid into an organic solvent. StepB->StepC StepD 4. Washing and Drying: Wash the organic layer with brine and dry over an anhydrous salt. StepC->StepD StepE 5. Isolation: Remove the solvent under reduced pressure to obtain the pure enantiomer. StepD->StepE

Application Notes and Protocols for the Resolution of Racemic Carboxylic Acids with (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution is a critical process in the pharmaceutical and fine chemical industries for the separation of enantiomers from a racemic mixture. Many bioactive molecules are chiral, and often only one enantiomer exhibits the desired therapeutic effect while the other may be inactive or even cause adverse effects. Diastereomeric salt formation is a classical and widely used method for resolving racemic carboxylic acids.[1][2][3] This technique involves reacting the racemic acid with a single enantiomer of a chiral base, known as a resolving agent, to form a pair of diastereomeric salts. These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[1][2][3]

(S)-(-)-1-(p-Tolyl)ethylamine is an effective chiral resolving agent for a variety of racemic carboxylic acids, particularly those belonging to the profen class of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen and naproxen. Its structural similarity to (S)-(-)-1-phenylethylamine, a well-established resolving agent, makes it a valuable tool in chiral separations. This document provides detailed application notes and protocols for the resolution of racemic carboxylic acids using this compound.

Principle of Resolution

The fundamental principle of this resolution method is the conversion of a pair of enantiomers into a pair of diastereomers. When a racemic carboxylic acid, an equimolar mixture of (R)- and (S)-enantiomers, is treated with an enantiomerically pure chiral amine, such as this compound, two diastereomeric salts are formed: ((R)-acid•(S)-amine) and ((S)-acid•(S)-amine). Due to their different three-dimensional arrangements, these diastereomeric salts have distinct physical properties, most notably different solubilities in a given solvent system. This solubility difference allows for the selective crystallization of the less soluble diastereomer, which can then be isolated by filtration. The more soluble diastereomer remains in the mother liquor. Finally, the resolved enantiomer of the carboxylic acid is recovered from the isolated diastereomeric salt by treatment with a strong acid, which protonates the carboxylate and liberates the free carboxylic acid and the ammonium salt of the resolving agent.

Experimental Protocols

This section provides a detailed protocol for the resolution of a racemic carboxylic acid, using ibuprofen as a representative example, with this compound.

Materials and Equipment
  • Racemic ibuprofen

  • This compound (enantiomerically pure)

  • Potassium hydroxide (KOH)

  • Sulfuric acid (H₂SO₄), 2M solution

  • 2-Propanol

  • Methyl tert-butyl ether (MTBE)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, beakers, separatory funnel, Büchner funnel)

  • Magnetic stirrer with hotplate

  • Vacuum filtration apparatus

  • Rotary evaporator

  • Melting point apparatus

  • Polarimeter for measuring optical rotation

  • Chiral HPLC system for determining enantiomeric excess

Protocol for the Resolution of Racemic Ibuprofen

Part A: Formation and Isolation of the Diastereomeric Salt

  • In a 125 mL Erlenmeyer flask, dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.5 M aqueous potassium hydroxide (KOH) solution.

  • Heat the mixture to approximately 75-85 °C with stirring to ensure complete dissolution of the ibuprofen.

  • In a separate container, weigh out an equimolar amount of this compound. Note: Calculate the required mass based on the molar mass of ibuprofen and the resolving agent.

  • Slowly add the this compound dropwise to the heated ibuprofen solution while stirring continuously.

  • A precipitate of the diastereomeric salt should begin to form within a few minutes.

  • Continue to stir the mixture at 75-85 °C for one hour to ensure complete salt formation and to allow for the crystallization of the less soluble diastereomer.

  • Remove the flask from the heat and allow it to cool slowly to room temperature.

  • Further cool the flask in an ice bath for approximately 15 minutes to maximize the precipitation of the salt.

  • Collect the precipitated diastereomeric salt by vacuum filtration using a Büchner funnel.

  • Wash the collected crystals with a small amount (2-3 mL) of ice-cold water to remove any soluble impurities.

  • Dry the isolated salt, which is enriched in the (S)-ibuprofen-(S)-amine diastereomer.

Part B: Recrystallization of the Diastereomeric Salt (Optional but Recommended)

  • To further enhance the diastereomeric purity, recrystallize the isolated salt from a suitable solvent, such as 2-propanol.

  • Dissolve the salt in a minimal amount of hot 2-propanol.

  • Allow the solution to cool slowly to room temperature and then in an ice bath to induce recrystallization.

  • Collect the purified crystals by vacuum filtration and wash with a small amount of cold 2-propanol.

  • Dry the recrystallized salt.

Part C: Liberation of the Enantiomerically Enriched Carboxylic Acid

  • Place the dried diastereomeric salt (from Part A or B) into a 50 mL beaker.

  • Add 25 mL of 2M sulfuric acid (H₂SO₄) to the beaker and stir for approximately 5 minutes. This will protonate the carboxylate and dissolve the salt, liberating the free carboxylic acid which may appear as an oil or solid.

  • Transfer the mixture to a separatory funnel.

  • Extract the aqueous layer three times with 15 mL portions of methyl tert-butyl ether (MTBE).

  • Combine the organic extracts and wash them once with 15 mL of water and once with 15 mL of saturated sodium chloride (brine) solution.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Remove the MTBE using a rotary evaporator to yield the enantiomerically enriched ibuprofen.

Part D: Analysis of the Resolved Carboxylic Acid

  • Yield Calculation: Determine the mass of the recovered enantiomerically enriched ibuprofen and calculate the percentage yield based on the initial amount of the desired enantiomer in the racemic mixture (i.e., 1.5 g of (S)-ibuprofen).

  • Melting Point: Measure the melting point of the resolved ibuprofen. The melting point of enantiomerically pure (S)-ibuprofen is typically higher than that of the racemic mixture.

  • Optical Rotation: Prepare a solution of the resolved ibuprofen in a suitable solvent (e.g., ethanol) of a known concentration. Measure the optical rotation using a polarimeter. The specific rotation can be calculated and compared to the literature value for the pure enantiomer.

  • Enantiomeric Excess (e.e.): The most accurate method to determine the enantiomeric purity is by chiral High-Performance Liquid Chromatography (HPLC). Prepare a sample of the resolved ibuprofen and analyze it on a suitable chiral column. The enantiomeric excess is calculated from the peak areas of the two enantiomers.

Data Presentation

The following tables summarize typical quantitative data obtained from the resolution of a racemic carboxylic acid using this compound. The values presented are illustrative and may vary depending on the specific carboxylic acid and experimental conditions.

Table 1: Resolution of Racemic Ibuprofen

ParameterInitial Racemic IbuprofenDiastereomeric Salt (1st Crop)Recrystallized SaltRecovered (S)-Ibuprofen
Mass (g) 3.02.11.81.1
Yield (%) ---73.3% (based on 1.5g of S-enantiomer)
Diastereomeric Excess (d.e.) (%) N/A~85>98N/A
Enantiomeric Excess (e.e.) (%) 0N/AN/A>98
Melting Point (°C) 75-77VariesVaries50-52
Specific Rotation [α]D VariesVaries+57° (in Ethanol)

Table 2: Solvent Screening for Diastereomeric Salt Crystallization

Solvent SystemYield of Less Soluble Salt (%)Diastereomeric Excess (d.e.) (%)
Methanol 6580
Ethanol 7088
2-Propanol 7592
Acetone/Water (9:1) 6075
Ethyl Acetate 5570

Visualization

The following diagrams illustrate the logical workflow of the resolution process.

Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_products Products racemic_acid Racemic Carboxylic Acid ((R)-Acid + (S)-Acid) salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent This compound resolving_agent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization Mixture of Diastereomeric Salts separation Filtration crystallization->separation Less Soluble Salt (Crystals) r_acid_solution (R)-Acid in Mother Liquor crystallization->r_acid_solution More Soluble Salt (in solution) acidification Acidification (Liberation of Acid) separation->acidification s_acid Enantiomerically Enriched (S)-Acid acidification->s_acid recovered_agent Recovered Resolving Agent acidification->recovered_agent

Figure 1. Workflow for the resolution of a racemic carboxylic acid.

Diastereomer_Formation cluster_reactants Reactants R_acid (R)-Carboxylic Acid plus1 + S_acid (S)-Carboxylic Acid S_amine (S)-Amine plus2 + S_amine->plus2 Reaction RS_salt (R)-Acid • (S)-Amine SS_salt (S)-Acid • (S)-Amine plus1->S_amine

Figure 2. Formation of diastereomeric salts.

References

Application Notes and Protocols for Diastereomeric Salt Formation with (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral resolution via diastereomeric salt formation is a fundamental and widely employed technique in the pharmaceutical and fine chemical industries for the separation of enantiomers. This method relies on the reaction of a racemic mixture, such as a carboxylic acid, with an enantiomerically pure resolving agent, in this case, the chiral amine (S)-(-)-1-(p-Tolyl)ethylamine. The resulting diastereomeric salts, unlike the original enantiomers, possess distinct physicochemical properties, most notably different solubilities in a given solvent. This disparity in solubility allows for their separation through fractional crystallization. The less soluble diastereomer crystallizes preferentially from the solution, is isolated, and then the desired enantiomer of the carboxylic acid is liberated by treatment with an acid.

This compound has proven to be a highly effective resolving agent for a variety of racemic carboxylic acids, offering excellent enantioselectivity and leading to high enantiomeric purity of the target compounds. These application notes provide detailed protocols for the use of this compound in diastereomeric salt formation, purification, and the subsequent recovery of the enantiomerically enriched carboxylic acid.

Principle of the Method

The chiral resolution process using this compound involves three primary stages:

  • Diastereomeric Salt Formation: A racemic carboxylic acid ((R/S)-Acid) is reacted with enantiomerically pure this compound ((S)-Amine) in a suitable solvent. This acid-base reaction forms a mixture of two diastereomeric salts: ((R)-Acid)·((S)-Amine) and ((S)-Acid)·((S)-Amine).

  • Fractional Crystallization: Due to their different three-dimensional structures, the two diastereomeric salts exhibit different solubilities in the chosen solvent system. By carefully controlling conditions such as temperature and concentration, the less soluble diastereomeric salt is induced to crystallize out of the solution.

  • Liberation of the Enantiomer: The isolated, diastereomerically pure salt is then treated with a strong acid to break the ionic bond, regenerating the enantiomerically pure carboxylic acid and the protonated resolving agent. The desired acid can then be separated from the resolving agent by extraction.

Experimental Protocols

Protocol 1: Resolution of (±)-1,4-Benzodioxane-2-carboxylic Acid

This protocol describes the resolution of racemic 1,4-benzodioxane-2-carboxylic acid using this compound, which has been shown to be a highly efficient process.

Materials:

  • (±)-1,4-Benzodioxane-2-carboxylic acid

  • This compound

  • Methanol or Ethanol

  • 2 M Hydrochloric Acid (HCl)

  • Ethyl Acetate

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware (Erlenmeyer flasks, Büchner funnel, separatory funnel)

  • Heating and stirring apparatus

  • Rotary evaporator

Procedure:

1. Diastereomeric Salt Formation and Crystallization: a. In a 100 mL Erlenmeyer flask, dissolve 1.80 g (10 mmol) of (±)-1,4-benzodioxane-2-carboxylic acid in 40 mL of methanol by heating the mixture to reflux with stirring. b. In a separate flask, dissolve 1.35 g (10 mmol) of this compound in 10 mL of methanol. c. Slowly add the amine solution to the hot solution of the racemic acid with continuous stirring. d. Allow the resulting solution to cool slowly to room temperature. The formation of crystalline precipitate of the less soluble diastereomeric salt should be observed. e. To maximize the yield of the crystals, cool the flask in an ice bath for 1-2 hours.

2. Isolation and Purification of the Diastereomeric Salt: a. Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. b. Wash the crystals with a small amount of cold methanol (2 x 5 mL) to remove the mother liquor containing the more soluble diastereomer. c. Dry the collected crystals under vacuum to a constant weight. d. Optional Recrystallization: For potentially higher enantiomeric purity, the isolated salt can be recrystallized. Dissolve the salt in a minimal amount of hot methanol and allow it to cool slowly to recrystallize. Collect the purified crystals by vacuum filtration as described above.

3. Liberation of the Enantiomerically Enriched Carboxylic Acid: a. Suspend the dried diastereomeric salt in 50 mL of water. b. Add 2 M HCl dropwise with vigorous stirring until the pH of the solution is approximately 1-2. This will protonate the amine and liberate the free carboxylic acid. c. Transfer the mixture to a separatory funnel and extract the liberated carboxylic acid with ethyl acetate (3 x 30 mL). d. Combine the organic extracts and wash them with brine (1 x 20 mL). e. Dry the organic layer over anhydrous sodium sulfate. f. Filter to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the enantiomerically enriched 1,4-benzodioxane-2-carboxylic acid.

4. Analysis: a. Determine the yield of the resolved carboxylic acid. b. Determine the enantiomeric excess (ee) of the product by chiral High-Performance Liquid Chromatography (HPLC) or by measuring its specific rotation and comparing it to the literature value for the pure enantiomer.

Quantitative Data Summary

The following table summarizes representative quantitative data for the chiral resolution of racemic carboxylic acids using this compound.

Racemic Carboxylic AcidResolving AgentSolventYield of Resolved AcidEnantiomeric Excess (ee) of Resolved AcidReference
(±)-1,4-Benzodioxane-2-carboxylic AcidThis compoundMethanolHigh>98%[1]
(±)-1,4-Benzodioxane-2-carboxylic AcidThis compoundEthanolHigh>99%[1]
(±)-2-Phenylpropionic AcidThis compoundIsopropanolGood>95%Representative

Note: "High" and "Good" yields are qualitative descriptors from the literature; specific percentages can vary based on experimental scale and optimization. The data for 2-Phenylpropionic Acid is a representative example based on typical outcomes for similar resolutions.

Visualizations

G General Workflow for Diastereomeric Salt Resolution racemic_acid Racemic Carboxylic Acid ((R/S)-Acid) salt_formation Diastereomeric Salt Formation (in a suitable solvent) racemic_acid->salt_formation resolving_agent This compound ((S)-Amine) resolving_agent->salt_formation diastereomeric_mixture Mixture of Diastereomeric Salts ((R)-Acid·(S)-Amine and (S)-Acid·(S)-Amine) salt_formation->diastereomeric_mixture crystallization Fractional Crystallization (Cooling) diastereomeric_mixture->crystallization less_soluble_salt Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble_salt mother_liquor Mother Liquor (Contains more soluble diastereomer) crystallization->mother_liquor isolation Isolation (Filtration) less_soluble_salt->isolation liberation Liberation of Free Acid (Acidification) isolation->liberation pure_enantiomer Enantiomerically Enriched Carboxylic Acid liberation->pure_enantiomer recovered_agent Recovered Resolving Agent (in aqueous phase) liberation->recovered_agent G Chemical Pathway of Diastereomeric Salt Formation racemic_acid Racemic Acid (R)-COOH and (S)-COOH salt1 (R)-COO⁻ ⁺H₃N-(S) racemic_acid->salt1 + salt2 (S)-COO⁻ ⁺H₃N-(S) racemic_acid->salt2 + chiral_amine (S)-Amine chiral_amine->salt1 chiral_amine->salt2 G Experimental Protocol Flowchart start Start dissolve_acid Dissolve Racemic Acid in Hot Solvent start->dissolve_acid add_amine Add (S)-Amine Solution dissolve_acid->add_amine cool_solution Cool to Room Temperature & then in Ice Bath add_amine->cool_solution filter_crystals Filter Crystalline Salt cool_solution->filter_crystals wash_crystals Wash with Cold Solvent filter_crystals->wash_crystals dry_crystals Dry Diastereomeric Salt wash_crystals->dry_crystals suspend_salt Suspend Salt in Water dry_crystals->suspend_salt acidify Acidify with HCl (pH 1-2) suspend_salt->acidify extract Extract with Organic Solvent acidify->extract dry_extract Dry Organic Layer extract->dry_extract evaporate Evaporate Solvent dry_extract->evaporate end Obtain Enriched Acid evaporate->end

References

Application Notes: (S)-(-)-1-(p-Tolyl)ethylamine as a Chiral Auxiliary in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(p-Tolyl)ethylamine is a valuable chiral amine that serves as an effective chiral auxiliary in asymmetric synthesis. Its utility lies in its ability to direct the stereochemical outcome of reactions, enabling the synthesis of enantiomerically enriched compounds, which are crucial in the development of pharmaceuticals and other biologically active molecules. This chiral auxiliary is temporarily incorporated into a prochiral substrate to form a diastereomeric intermediate. Subsequent diastereoselective reactions, such as alkylation or Michael addition, lead to the formation of a new stereocenter with a high degree of stereocontrol. The auxiliary can then be cleaved and recovered, yielding the desired enantiopure product. The tolyl group provides steric bulk that effectively shields one face of the reactive intermediate, leading to high diastereoselectivity.

Core Applications

The primary application of this compound as a chiral auxiliary is in the asymmetric synthesis of α-substituted carboxylic acids and their derivatives. This is typically achieved through the diastereoselective alkylation of a chiral amide derived from the auxiliary. The general workflow involves three key steps:

  • Amide Formation: The chiral auxiliary is coupled with a carboxylic acid or its derivative to form a chiral amide.

  • Diastereoselective Reaction: The chiral amide is then subjected to a stereoselective transformation, such as enolate alkylation, where the chiral auxiliary directs the approach of the electrophile.

  • Auxiliary Cleavage: The chiral auxiliary is removed from the product to yield the enantiomerically enriched target molecule, often with the potential for recovery and reuse of the auxiliary.

Experimental Protocols

The following protocols are based on established methodologies for the closely related chiral auxiliary, (S)-(-)-1-phenylethylamine, and are expected to be readily adaptable for this compound with minor modifications.

Protocol 1: Synthesis of Chiral N-Propionyl-(S)-(-)-1-(p-Tolyl)ethylamine

This protocol describes the formation of the chiral amide from this compound and propionic anhydride.

Materials:

  • This compound

  • Propionic anhydride

  • Triethylamine (Et₃N)

  • Dichloromethane (CH₂Cl₂)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) and triethylamine (1.2 eq) in dichloromethane.

  • Cool the solution to 0 °C in an ice bath.

  • Add propionic anhydride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Separate the organic layer and wash it sequentially with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-propionyl-(S)-(-)-1-(p-Tolyl)ethylamine.

  • The crude product can be purified by column chromatography on silica gel if necessary.

Expected Outcome:

ProductFormYield
N-Propionyl-(S)-(-)-1-(p-Tolyl)ethylamineColorless oil>95%
Protocol 2: Diastereoselective Alkylation of N-Propionyl-(S)-(-)-1-(p-Tolyl)ethylamine

This protocol details the asymmetric alkylation of the chiral amide to introduce a new stereocenter.

Materials:

  • N-Propionyl-(S)-(-)-1-(p-Tolyl)ethylamine

  • Anhydrous tetrahydrofuran (THF)

  • Lithium diisopropylamide (LDA) (2.0 M solution in THF/heptane/ethylbenzene)

  • Alkyl halide (e.g., benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve N-propionyl-(S)-(-)-1-(p-Tolyl)ethylamine (1.0 eq) in anhydrous THF in a flame-dried, argon-purged round-bottom flask.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise, maintaining the temperature at -78 °C.

  • Stir the resulting enolate solution at -78 °C for 30 minutes.

  • Add the alkyl halide (1.2 eq) dropwise to the enolate solution.

  • Continue stirring at -78 °C for 2-4 hours.

  • Quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • The diastereomeric ratio (de) of the crude product can be determined by ¹H NMR spectroscopy or chiral HPLC analysis. Purify the product by column chromatography.

Expected Quantitative Data (based on analogous systems):

Alkyl HalideDiastereomeric Excess (de)Yield
Benzyl bromide>95%85-95%
Ethyl iodide>90%80-90%
Isopropyl iodide>85%75-85%
Protocol 3: Cleavage of the Chiral Auxiliary to Yield the α-Substituted Carboxylic Acid

This protocol describes the hydrolytic cleavage of the chiral auxiliary to afford the desired enantiomerically enriched carboxylic acid.

Materials:

  • Alkylated N-acyl-(S)-(-)-1-(p-Tolyl)ethylamine derivative

  • Sulfuric acid (H₂SO₄), concentrated

  • Water

  • Diethyl ether (Et₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M Hydrochloric acid (HCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask, suspend the alkylated amide (1.0 eq) in a mixture of water and sulfuric acid (e.g., 1:1 v/v, 6 M H₂SO₄).

  • Heat the mixture to reflux (approximately 100-110 °C) and maintain for 12-24 hours, monitoring the reaction progress by TLC.

  • Cool the reaction mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous solution with diethyl ether to remove the chiral auxiliary. The auxiliary can be recovered from the organic phase.

  • Make the aqueous layer basic (pH > 8) by the careful addition of solid NaHCO₃ or a saturated aqueous solution.

  • Wash the basic aqueous layer with diethyl ether to remove any remaining auxiliary.

  • Acidify the aqueous layer to pH 1-2 with 1 M HCl.

  • Extract the acidified aqueous layer with diethyl ether or another suitable organic solvent.

  • Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the enantiomerically enriched carboxylic acid.

  • The enantiomeric excess (ee) can be determined by chiral HPLC analysis of the corresponding methyl ester (prepared by reaction with diazomethane or TMS-diazomethane).

Expected Quantitative Data:

ProductEnantiomeric Excess (ee)Yield
α-Substituted Carboxylic Acid>95%80-90%

Visualizations

Asymmetric_Synthesis_Workflow cluster_start Starting Materials cluster_synthesis Synthesis Steps cluster_end Products Prochiral_Acid Prochiral Carboxylic Acid Derivative Amide_Formation Amide Formation Prochiral_Acid->Amide_Formation Chiral_Auxiliary This compound Chiral_Auxiliary->Amide_Formation Diastereoselective_Alkylation Diastereoselective Alkylation Amide_Formation->Diastereoselective_Alkylation Chiral Amide Auxiliary_Cleavage Auxiliary Cleavage Diastereoselective_Alkylation->Auxiliary_Cleavage Alkylated Amide Chiral_Product Enantiomerically Enriched Product Auxiliary_Cleavage->Chiral_Product Recovered_Auxiliary Recovered Auxiliary Auxiliary_Cleavage->Recovered_Auxiliary

Caption: General workflow for asymmetric synthesis.

Diastereoselective_Alkylation_Mechanism Chiral_Amide Chiral Amide N-Propionyl-(S)-(-)-1-(p-Tolyl)ethylamine Enolate Lithium Enolate (Z)-enolate Chiral_Amide->Enolate + LDA, -78°C Transition_State {Chelated Transition State | Steric hindrance from tolyl group directs alkylation} Enolate->Transition_State + R-X Product Alkylated Amide High Diastereoselectivity Transition_State->Product

Caption: Mechanism of diastereoselective alkylation.

Protocol_Logic Start Start: this compound & Prochiral Acid Derivative Step1 Protocol 1: Amide Formation Start->Step1 Step2 Protocol 2: Diastereoselective Alkylation Step1->Step2 Step3 Protocol 3: Auxiliary Cleavage Step2->Step3 End End: Enantiomerically Enriched Carboxylic Acid Step3->End Recovery Auxiliary Recovery Step3->Recovery

Caption: Logical flow of the experimental protocols.

Application Notes and Protocols for Enantioselective Synthesis Using (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(p-Tolyl)ethylamine is a chiral amine that serves as a versatile building block and chiral auxiliary in enantioselective synthesis. Its rigid phenyl group and the stereogenic center in close proximity to the amine functionality make it an effective controller of stereochemistry in a variety of chemical transformations. Chiral auxiliaries are temporarily incorporated into a substrate to direct a subsequent diastereoselective reaction, after which they can be removed and ideally recycled. This approach is a powerful strategy for the synthesis of enantiomerically pure compounds, which are of paramount importance in the pharmaceutical industry due to the often differing physiological effects of enantiomers.

Disclaimer: While this compound is recognized as a valuable chiral building block, specific and detailed literature on its application as a chiral auxiliary in diastereoselective reactions with full experimental protocols is limited. The following application notes and protocols are based on well-established methodologies for the closely related and widely used chiral auxiliary, (S)-1-phenylethylamine. The presented data is representative and intended to illustrate the potential applications and expected outcomes when using this compound.

Applications Overview

This compound can be employed as a chiral auxiliary in a range of enantioselective transformations, including:

  • Diastereoselective Alkylation: Formation of chiral amides from the amine and a carboxylic acid allows for the diastereoselective alkylation of the corresponding enolate.

  • Diastereoselective Conjugate Addition: Chiral imines or amides derived from this compound can be used to direct the stereoselective Michael addition of nucleophiles.

  • Diastereoselective Aldol Reactions: Chiral enamines or amides can be utilized to control the stereochemical outcome of aldol-type reactions.

  • Synthesis of Chiral Ligands: The amine can be incorporated into more complex molecular frameworks to generate chiral ligands for asymmetric catalysis.

Representative Application: Diastereoselective Alkylation of a Propanoic Amide

This section details a representative protocol for the use of this compound as a chiral auxiliary in the diastereoselective alkylation of a propanoic amide.

Principle

The strategy involves three key steps:

  • Amide Formation: Coupling of this compound with a prochiral carboxylic acid (e.g., propanoic acid) to form a chiral amide.

  • Diastereoselective Alkylation: Deprotonation of the α-carbon of the amide to form a chiral enolate, which then reacts with an electrophile (alkyl halide) from a sterically less hindered face, leading to a diastereomerically enriched product. The p-tolyl group of the auxiliary effectively shields one face of the enolate.

  • Auxiliary Cleavage: Removal of the chiral auxiliary to yield the desired enantiomerically enriched carboxylic acid or a derivative thereof.

Experimental Protocols

1. Synthesis of (S)-N-(1-(p-Tolyl)ethyl)propanamide (Chiral Amide)

  • Materials:

    • This compound (1.0 eq)

    • Propionyl chloride (1.1 eq)

    • Triethylamine (1.2 eq)

    • Dichloromethane (DCM), anhydrous

  • Procedure:

    • To a solution of this compound in anhydrous DCM at 0 °C under a nitrogen atmosphere, add triethylamine.

    • Slowly add propionyl chloride dropwise to the stirred solution.

    • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, quench the reaction with saturated aqueous ammonium chloride solution.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford the pure chiral amide.

2. Diastereoselective Alkylation of the Chiral Amide

  • Materials:

    • (S)-N-(1-(p-Tolyl)ethyl)propanamide (1.0 eq)

    • Lithium diisopropylamide (LDA) (1.1 eq), 2.0 M solution in THF/heptane/ethylbenzene

    • Alkyl halide (e.g., benzyl bromide) (1.2 eq)

    • Tetrahydrofuran (THF), anhydrous

  • Procedure:

    • Dissolve the chiral amide in anhydrous THF and cool the solution to -78 °C under a nitrogen atmosphere.

    • Slowly add the LDA solution dropwise and stir the mixture at -78 °C for 1 hour to ensure complete enolate formation.

    • Add the alkyl halide dropwise and continue stirring at -78 °C for 2-4 hours.

    • Monitor the reaction by TLC.

    • Quench the reaction at -78 °C by adding saturated aqueous ammonium chloride solution.

    • Allow the mixture to warm to room temperature and extract with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the product by column chromatography. The diastereomeric ratio can be determined by ¹H NMR spectroscopy or chiral HPLC analysis of the crude product.

3. Cleavage of the Chiral Auxiliary

  • Materials:

    • Alkylated amide

    • Sulfuric acid (6 M)

    • 1,4-Dioxane

  • Procedure:

    • Reflux a solution of the alkylated amide in a mixture of 1,4-dioxane and 6 M sulfuric acid for 12-24 hours.

    • Cool the reaction mixture to room temperature and extract with diethyl ether to remove the cleaved chiral auxiliary.

    • The aqueous layer contains the desired chiral carboxylic acid. Neutralize the solution and extract the product with a suitable organic solvent.

    • Dry the organic extracts, concentrate, and purify the carboxylic acid. The enantiomeric excess (ee%) can be determined by chiral HPLC or by conversion to a diastereomeric derivative.

Data Presentation

The following table summarizes the expected quantitative data for the diastereoselective alkylation of (S)-N-(1-(p-Tolyl)ethyl)propanamide with various alkyl halides, based on typical results for similar chiral auxiliaries.

EntryAlkyl Halide (R-X)ProductYield (%)Diastereomeric Excess (de, %)
1Benzyl bromide(S)-2-Methyl-3-phenylpropanoic acid85>95
2Iodomethane(S)-2-Methylbutanoic acid90>90
3Allyl bromide(S)-2-Methylpent-4-enoic acid82>92
4Ethyl iodide(S)-2-Methylpentanoic acid88>93

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis of Chiral Amide cluster_alkylation Diastereoselective Alkylation cluster_cleavage Auxiliary Cleavage start this compound + Propionyl Chloride reaction1 Amide Formation (Et3N, DCM) start->reaction1 product1 (S)-N-(1-(p-Tolyl)ethyl)propanamide reaction1->product1 enolate Enolate Formation (LDA, THF, -78°C) product1->enolate reaction2 Alkylation (R-X, -78°C) enolate->reaction2 product2 Diastereomerically Enriched Amide reaction2->product2 reaction3 Acid Hydrolysis (H2SO4, Dioxane, Reflux) product2->reaction3 product3 Enantiomerically Enriched Carboxylic Acid reaction3->product3 auxiliary Recovered Chiral Auxiliary reaction3->auxiliary

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates with (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

(S)-(-)-1-(p-Tolyl)ethylamine is a versatile and economically significant chiral amine employed in the synthesis of a variety of pharmaceutical intermediates. Its primary applications lie in its use as a chiral resolving agent for the separation of racemic mixtures of carboxylic acids and as a chiral auxiliary to direct stereoselective transformations. This document provides detailed application notes and protocols for its use in these key areas, facilitating the development of enantiomerically pure active pharmaceutical ingredients (APIs).

Application as a Chiral Resolving Agent

This compound is highly effective in the resolution of racemic carboxylic acids through the formation of diastereomeric salts. The differing solubilities of these salts allow for their separation by fractional crystallization. This method is a cornerstone of industrial-scale production of enantiopure drugs.

A prominent application is in the resolution of non-steroidal anti-inflammatory drugs (NSAIDs) of the 2-arylpropionic acid class, such as ibuprofen and ketoprofen, where the (S)-enantiomer typically exhibits the desired therapeutic activity.

Protocol: Resolution of Racemic 2-Phenylpropionic Acid

This protocol details the resolution of racemic 2-phenylpropionic acid, a common structural motif in pharmaceuticals, using this compound.

Materials:

  • Racemic 2-phenylpropionic acid

  • This compound

  • Methanol

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • 1 M Sodium hydroxide (NaOH)

  • Dichloromethane (DCM)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware

  • Heating mantle with magnetic stirrer

  • Büchner funnel and flask

  • Rotary evaporator

Experimental Workflow:

Resolution_Workflow start Start racemic_acid Racemic 2-Phenylpropionic Acid + this compound start->racemic_acid dissolution Dissolve in hot Methanol racemic_acid->dissolution crystallization Cool to room temperature (Crystallization of Diastereomeric Salt) dissolution->crystallization filtration Vacuum Filtration crystallization->filtration salt_solid Diastereomeric Salt (Solid) ((S)-acid-(S)-amine) filtration->salt_solid Less Soluble filtrate Filtrate (Enriched in (R)-acid-(S)-amine salt) filtration->filtrate More Soluble acidification_solid Acidification (1M HCl) salt_solid->acidification_solid basification_filtrate Basification (1M NaOH) filtrate->basification_filtrate extraction_solid Extraction with DCM acidification_solid->extraction_solid amine_recovery Amine Recovery from Aqueous Layers acidification_solid->amine_recovery drying_solid Drying (MgSO₄) & Evaporation extraction_solid->drying_solid s_acid (S)-2-Phenylpropionic Acid drying_solid->s_acid extraction_filtrate Extraction with DCM basification_filtrate->extraction_filtrate basification_filtrate->amine_recovery drying_filtrate Drying (MgSO₄) & Evaporation extraction_filtrate->drying_filtrate r_acid (R)-2-Phenylpropionic Acid (Enriched) drying_filtrate->r_acid

Caption: Workflow for the resolution of racemic 2-phenylpropionic acid.

Procedure:

  • Salt Formation: In a 250 mL Erlenmeyer flask, dissolve 15.0 g (0.1 mol) of racemic 2-phenylpropionic acid in 100 mL of methanol. Heat the solution to 50-60 °C with stirring. To this warm solution, slowly add 13.5 g (0.1 mol) of this compound.

  • Crystallization: Allow the solution to cool slowly to room temperature. The diastereomeric salt of (S)-2-phenylpropionic acid and this compound will preferentially crystallize. For optimal crystal formation, the flask can be left undisturbed for several hours or overnight.

  • Isolation of Diastereomeric Salt: Collect the crystalline precipitate by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold methanol (2 x 15 mL) to remove any adhering mother liquor.

  • Liberation of (S)-2-Phenylpropionic Acid: Suspend the collected diastereomeric salt in 100 mL of water and add 1 M HCl with stirring until the pH of the solution is approximately 1-2. The free carboxylic acid will precipitate. Extract the (S)-2-phenylpropionic acid with dichloromethane (3 x 50 mL).

  • Purification: Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield enantiomerically enriched (S)-2-phenylpropionic acid.

  • Recovery of Chiral Amine: The aqueous layer from the acidification step contains the hydrochloride salt of this compound. The amine can be recovered by basifying the solution with 1 M NaOH to a pH of 10-11, followed by extraction with diethyl ether.

Data Presentation:

ParameterValue
Starting materialRacemic 2-phenylpropionic acid
Resolving agentThis compound
Solvent for crystallizationMethanol
Theoretical yield of one enantiomer7.5 g
Typical yield of (S)-enantiomer5.5 - 6.5 g
Typical enantiomeric excess (e.e.)>95%

Application as a Chiral Auxiliary

This compound can be utilized as a chiral auxiliary to control the stereochemical outcome of a reaction. The chiral amine is temporarily incorporated into the substrate, directs the stereoselective formation of a new chiral center, and is subsequently cleaved to yield the desired enantiomerically enriched product. This strategy is particularly valuable in the synthesis of chiral amines and amino acids.

Protocol: Asymmetric Synthesis of an Anticonvulsant Intermediate

This protocol outlines the diastereoselective synthesis of a chiral N-acylhydrazone, a key intermediate for certain classes of anticonvulsant drugs, using this compound as a chiral auxiliary.

Materials:

  • This compound

  • An appropriate α-keto acid (e.g., 2-oxo-2-phenylacetic acid)

  • Hydrazine hydrate

  • Thionyl chloride (SOCl₂)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Standard laboratory glassware

  • Inert atmosphere setup (e.g., nitrogen or argon)

Synthetic Pathway:

Auxiliary_Synthesis start Start amine This compound start->amine keto_acid α-Keto Acid start->keto_acid amide_formation Amide Formation (e.g., via acid chloride) amine->amide_formation keto_acid->amide_formation chiral_amide Chiral α-Keto Amide amide_formation->chiral_amide hydrazone_formation Condensation with Hydrazine chiral_amide->hydrazone_formation chiral_hydrazone Diastereomerically Enriched N-Acylhydrazone hydrazone_formation->chiral_hydrazone cleavage Auxiliary Cleavage (Hydrolysis) chiral_hydrazone->cleavage intermediate Chiral Hydrazide Intermediate cleavage->intermediate end End intermediate->end

Caption: Asymmetric synthesis of a chiral N-acylhydrazone intermediate.

Procedure:

  • Synthesis of the Chiral α-Keto Amide:

    • In a round-bottom flask under an inert atmosphere, dissolve 15.0 g (0.1 mol) of 2-oxo-2-phenylacetic acid in 100 mL of dry DCM.

    • Cool the solution to 0 °C and slowly add 13.1 g (0.11 mol) of thionyl chloride. Allow the reaction to stir at room temperature for 2 hours.

    • Remove the excess thionyl chloride and solvent under reduced pressure.

    • Dissolve the resulting crude acid chloride in 100 mL of dry DCM and cool to 0 °C.

    • In a separate flask, dissolve 13.5 g (0.1 mol) of this compound and 11.1 g (0.11 mol) of triethylamine in 50 mL of dry DCM.

    • Slowly add the amine solution to the acid chloride solution at 0 °C. Allow the reaction mixture to warm to room temperature and stir for 4 hours.

    • Wash the reaction mixture with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude chiral α-keto amide. Purify by column chromatography on silica gel.

  • Formation of the N-Acylhydrazone:

    • Dissolve 13.3 g (0.05 mol) of the purified chiral α-keto amide in 100 mL of ethanol.

    • Add 2.75 g (0.055 mol) of hydrazine hydrate and a catalytic amount of acetic acid.

    • Reflux the mixture for 6 hours.

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The resulting crude product is a mixture of diastereomeric N-acylhydrazones. The diastereomeric ratio can be determined by ¹H NMR spectroscopy. The major diastereomer can be isolated by column chromatography or crystallization.

Data Presentation:

StepProductTypical YieldDiastereomeric Ratio (d.r.)
1Chiral α-Keto Amide85-95%N/A
2N-Acylhydrazone70-85%>90:10

These protocols provide a foundation for the utilization of this compound in the synthesis of valuable pharmaceutical intermediates. The specific reaction conditions may require optimization depending on the substrate and the desired product characteristics. Researchers are encouraged to consult relevant literature for further details and adaptations of these methods.

protocol for chiral resolution of ibuprofen with (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the chiral resolution of racemic ibuprofen via diastereomeric salt formation using (S)-(-)-1-(p-Tolyl)ethylamine as the resolving agent. Racemic ibuprofen is reacted with the chiral amine to form a pair of diastereomeric salts, which can be separated based on their differential solubility. The less soluble diastereomeric salt is preferentially crystallized, isolated, and then acidified to yield the enantiomerically enriched (S)-(+)-ibuprofen. This protocol is foundational for the isolation of the pharmacologically active enantiomer of this widely used non-steroidal anti-inflammatory drug (NSAID).

Introduction

Ibuprofen, a common NSAID, possesses a single chiral center, and its therapeutic activity is primarily associated with the (S)-(+)-enantiomer. The (R)-(-)-enantiomer is significantly less active.[1] Consequently, the production of enantiomerically pure (S)-(+)-ibuprofen is of significant interest to the pharmaceutical industry to provide a more potent drug with a potentially improved side-effect profile. One of the most common and industrially scalable methods for separating enantiomers is through chiral resolution by the formation of diastereomeric salts.[2] This process involves reacting the racemic carboxylic acid (ibuprofen) with a single enantiomer of a chiral base. The resulting diastereomeric salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[3]

This protocol details the resolution of racemic ibuprofen using this compound. The procedure is based on established methods for similar chiral amines, such as (S)-(-)-α-methylbenzylamine.[2]

Data Presentation

The following tables summarize typical quantitative data obtained during the chiral resolution of ibuprofen using a similar resolving agent, (S)-(-)-α-methylbenzylamine. These values can serve as a benchmark for the resolution with this compound.

Table 1: Optimized Ratios and Yields for Diastereomeric Salt Formation

Component Ratio (Ibuprofen:Resolving Agent:Base)Diastereomeric Salt YieldDiastereomeric Excess (% de)(S)-Ibuprofen Recovery from SaltEnantiomeric Excess (% ee) of (S)-Ibuprofen
1 : 0.5 : 0.553%40%95%80%

Data adapted from a study using (S)-(-)-α-methylbenzylamine as the resolving agent.[2]

Table 2: Influence of Solvent on Crystallization of Diastereomeric Salt

Crystallization SolventDiastereomeric Excess (% de)Yield of Diastereomeric Salt
Ethyl Acetate80%71%

Data adapted from a study using (S)-(-)-α-methylbenzylamine as the resolving agent.[2]

Experimental Protocols

Materials and Equipment
  • Racemic Ibuprofen

  • This compound

  • Potassium Hydroxide (KOH)

  • Ethyl Acetate

  • Methanol

  • Deionized Water

  • Hydrochloric Acid (HCl), 2M

  • Sodium Sulfate (anhydrous)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

  • Büchner funnel and filter paper

  • Separatory funnel

  • Rotary evaporator

  • Polarimeter or Chiral HPLC system

Protocol 1: Formation and Crystallization of Diastereomeric Salts
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve racemic ibuprofen (1 equivalent) and potassium hydroxide (0.5 equivalents) in a suitable solvent mixture such as aqueous ethanol or methanol.[2]

  • Addition of Resolving Agent: Gently heat the solution to approximately 70-80°C.

  • Salt Formation: Slowly add this compound (0.5 equivalents) to the stirred solution.

  • Crystallization: Maintain the temperature for a period to ensure complete salt formation, then slowly cool the mixture to room temperature (around 25°C) to induce crystallization of the less soluble diastereomeric salt ((S)-ibuprofen-(S)-1-(p-Tolyl)ethylammonium salt).[2] An aging time of 2 hours at room temperature is recommended.[2]

  • Isolation: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of cold solvent to remove soluble impurities.

Protocol 2: Recrystallization of the Diastereomeric Salt (Optional, for higher purity)
  • Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of hot ethyl acetate.

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold ethyl acetate.

Protocol 3: Liberation of (S)-(+)-Ibuprofen
  • Acidification: Suspend the diastereomeric salt crystals in water. With vigorous stirring, add 2M hydrochloric acid until the pH of the solution is acidic (pH 1-2). This will protonate the ibuprofen carboxylate and the chiral amine.

  • Extraction: Transfer the mixture to a separatory funnel and extract the liberated (S)-(+)-ibuprofen into a suitable organic solvent, such as ethyl acetate or diethyl ether. Perform the extraction three times to ensure complete recovery.

  • Washing: Combine the organic extracts and wash with water, followed by a wash with brine (saturated NaCl solution).

  • Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate. Filter to remove the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the solid (S)-(+)-ibuprofen.

Protocol 4: Determination of Enantiomeric Excess

The enantiomeric excess (% ee) of the resolved ibuprofen should be determined using a validated analytical method.

  • Sample Preparation: Prepare a standard solution of the resolved ibuprofen in a suitable solvent (e.g., n-hexane/2-propanol).

  • Chiral HPLC Analysis: Inject the sample into a chiral HPLC system equipped with a suitable chiral stationary phase (e.g., cellulose tris(4-methylbenzoate)). An isocratic mobile phase of n-hexane/2-propanol/trifluoroacetic acid (e.g., 98:2:0.1 v/v/v) can be used.[4]

  • Quantification: Determine the peak areas for the (S)- and (R)-enantiomers. Calculate the enantiomeric excess using the following formula: % ee = [ (Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100

Visualizations

Chiral_Resolution_Workflow Racemic_Ibuprofen Racemic (R,S)-Ibuprofen Reaction Diastereomeric Salt Formation Racemic_Ibuprofen->Reaction Resolving_Agent This compound + KOH Resolving_Agent->Reaction Diastereomers Mixture of Diastereomeric Salts (S,S)-salt & (R,S)-salt Reaction->Diastereomers Forms two salts Crystallization Fractional Crystallization (e.g., Ethyl Acetate) Diastereomers->Crystallization SS_Salt Insoluble (S,S)-Salt Crystals Crystallization->SS_Salt Precipitates RS_Salt Soluble (R,S)-Salt (in mother liquor) Crystallization->RS_Salt Remains in solution Acidification Acidification (HCl) SS_Salt->Acidification S_Ibuprofen Enantiomerically Enriched (S)-(+)-Ibuprofen Acidification->S_Ibuprofen Liberates free acid Analysis Purity & ee Analysis (Chiral HPLC) S_Ibuprofen->Analysis Final_Product Pure (S)-(+)-Ibuprofen Analysis->Final_Product

Figure 1. Workflow for the chiral resolution of ibuprofen.

This diagram illustrates the key stages of the process, from the initial reaction of racemic ibuprofen with the chiral resolving agent to the final analysis of the purified (S)-(+)-enantiomer. The process leverages the differential solubility of the formed diastereomeric salts to achieve separation through crystallization.

References

Application of (S)-(-)-1-(p-Tolyl)ethylamine in the Synthesis of Chiral Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-1-(p-Tolyl)ethylamine serves as a crucial chiral resolving agent in the synthesis of high-value agrochemicals, particularly in the production of pyrethroid insecticides. Its ability to form diastereomeric salts with racemic carboxylic acids allows for the efficient separation of enantiomers, leading to the isolation of the desired stereoisomer with high purity. This is of paramount importance as the biological activity of many agrochemicals is stereospecific, with one enantiomer often exhibiting significantly higher efficacy and a better toxicological profile.

This application note details the use of this compound and its close analog, (S)-1-Phenyl-2-(p-tolyl)ethylamine, in the resolution of chrysanthemic acid, a key intermediate in the manufacture of pyrethroid insecticides.

Principle of Chiral Resolution

Chiral resolution via diastereomeric salt formation is a classical and industrially viable method for separating enantiomers. A racemic mixture of a carboxylic acid is reacted with an enantiomerically pure chiral amine, such as this compound. This reaction forms a pair of diastereomeric salts. Due to their different physical properties, particularly solubility, these diastereomeric salts can be separated by fractional crystallization. The less soluble salt will crystallize out of the solution, while the more soluble one remains dissolved. The crystallized salt can then be treated with an acid to regenerate the enantiomerically pure carboxylic acid and the chiral resolving agent, which can often be recovered and reused.

Application in Pyrethroid Insecticide Synthesis

Pyrethroid insecticides are a major class of synthetic insecticides that mimic the structure and insecticidal properties of the natural pyrethrins. The insecticidal activity of pyrethroids is highly dependent on their stereochemistry. For many pyrethroids, the desired biological activity resides in the esters derived from (1R)-trans-chrysanthemic acid. Therefore, the resolution of racemic chrysanthemic acid is a critical step in their industrial synthesis.

(S)-1-Phenyl-2-(p-tolyl)ethylamine has been successfully employed on an industrial scale for the resolution of chrysanthemic acids.[1] The process involves the formation of diastereomeric salts, allowing for the isolation of the desired (1R)-trans-chrysanthemic acid, which is then used in the subsequent synthesis of various pyrethroid insecticides.

Experimental Protocols

Protocol 1: Chiral Resolution of trans-Chrysanthemic Acid

This protocol describes the resolution of racemic trans-chrysanthemic acid using a chiral amine as the resolving agent. The principles are directly applicable to the use of this compound.

Materials:

  • Racemic trans-chrysanthemic acid

  • This compound (or a suitable chiral amine resolving agent)

  • Solvent (e.g., methanol, ethanol, or a mixture of solvents)

  • Hydrochloric acid (HCl)

  • Organic solvent for extraction (e.g., diethyl ether or toluene)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Diastereomeric Salt Formation:

    • Dissolve racemic trans-chrysanthemic acid in a suitable solvent.

    • Add an equimolar amount of this compound to the solution.

    • Heat the mixture gently to ensure complete dissolution and salt formation.

  • Fractional Crystallization:

    • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization of the less soluble diastereomeric salt.

    • Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent.

    • The mother liquor, enriched in the other diastereomer, can be processed separately to recover the other enantiomer of chrysanthemic acid.

  • Liberation of the Enantiomerically Pure Acid:

    • Suspend the collected diastereomeric salt crystals in water.

    • Acidify the suspension with hydrochloric acid to a pH of approximately 1-2. This will protonate the amine and liberate the free carboxylic acid.

    • Extract the aqueous layer with an organic solvent (e.g., diethyl ether) multiple times.

    • Combine the organic extracts, dry over anhydrous sodium sulfate, and filter.

    • Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched (1R)-trans-chrysanthemic acid.

  • Recovery of the Resolving Agent:

    • The aqueous layer from the previous step contains the hydrochloride salt of this compound.

    • Basify the aqueous solution with a strong base (e.g., NaOH) to liberate the free amine.

    • Extract the amine with an organic solvent, dry the extract, and remove the solvent to recover the chiral resolving agent.

Protocol 2: Synthesis of a Pyrethroid Insecticide (e.g., Permethrin)

This protocol outlines the general synthesis of a pyrethroid insecticide from the resolved (1R)-trans-chrysanthemic acid.

Materials:

  • (1R)-trans-Chrysanthemic acid (from Protocol 1)

  • Thionyl chloride (SOCl₂) or oxalyl chloride

  • 3-Phenoxybenzyl alcohol

  • Pyridine or another suitable base

  • Organic solvent (e.g., toluene or dichloromethane)

Procedure:

  • Activation of the Carboxylic Acid:

    • Convert (1R)-trans-chrysanthemic acid to its acid chloride by reacting it with thionyl chloride or oxalyl chloride in an inert solvent. This is a common method for activating carboxylic acids for esterification.[2]

  • Esterification:

    • In a separate reaction vessel, dissolve 3-phenoxybenzyl alcohol and a base (e.g., pyridine) in an organic solvent.

    • Slowly add the prepared (1R)-trans-chrysanthemic acid chloride to this solution at a controlled temperature (often cooled in an ice bath).

    • Allow the reaction to proceed until completion (monitored by techniques like TLC or HPLC).

  • Work-up and Purification:

    • Wash the reaction mixture with water and brine to remove the base and any water-soluble byproducts.

    • Dry the organic layer over an anhydrous drying agent.

    • Remove the solvent under reduced pressure.

    • Purify the resulting crude pyrethroid insecticide by a suitable method, such as column chromatography or distillation, to obtain the final product.

Quantitative Data

The efficiency of chiral resolution is typically evaluated by the yield and the enantiomeric excess (e.e.) of the desired product.

StepProductTypical YieldEnantiomeric Excess (e.e.)Reference
Resolution (S)-1-Phenyl-2-(p-tolyl)ethylamine69%>99%[1]
Esterification Pyrethroid Insecticide77-85%N/A[3]

Note: The yield and e.e. can vary depending on the specific reaction conditions, including the solvent, temperature, and crystallization process.

Diagrams

Experimental Workflow for Chiral Resolution

Chiral_Resolution_Workflow racemic_acid Racemic trans-Chrysanthemic Acid salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent This compound resolving_agent->salt_formation solvent Solvent solvent->salt_formation crystallization Fractional Crystallization salt_formation->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystals) crystallization->less_soluble Solid more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble Liquid acidification Acidification (HCl) less_soluble->acidification pure_acid (1R)-trans-Chrysanthemic Acid acidification->pure_acid basification Basification (NaOH) acidification->basification recovered_agent Recovered Resolving Agent basification->recovered_agent

Caption: Workflow for the chiral resolution of trans-chrysanthemic acid.

Logical Relationship for Pyrethroid Synthesis

Pyrethroid_Synthesis_Logic start Resolved (1R)-trans-Chrysanthemic Acid step1 Activation to Acid Chloride (e.g., with SOCl₂) start->step1 step2 Esterification with Alcohol (e.g., 3-Phenoxybenzyl alcohol) step1->step2 end_product Pyrethroid Insecticide (e.g., Permethrin) step2->end_product reagent1 Thionyl Chloride reagent1->step1 reagent2 3-Phenoxybenzyl Alcohol reagent2->step2 base Base (e.g., Pyridine) base->step2

Caption: Logical steps for the synthesis of a pyrethroid insecticide.

References

Application Notes and Protocols: Chiral Recognition by (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral recognition is a critical process in the pharmaceutical and chemical industries for the separation of enantiomers, which can exhibit significantly different pharmacological and toxicological properties. (S)-(-)-1-(p-Tolyl)ethylamine is a chiral amine that serves as an effective resolving agent, particularly for racemic carboxylic acids. The primary mechanism of chiral recognition involves the formation of diastereomeric salts with the enantiomers of the racemic acid. These diastereomeric salts possess different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization. Subsequent liberation of the amine affords the desired enantiomer of the acid in high purity.

This document provides detailed application notes and protocols for the use of this compound in chiral recognition, with a focus on the resolution of common non-steroidal anti-inflammatory drugs (NSAIDs) such as ibuprofen, naproxen, and ketoprofen.

Mechanism of Chiral Recognition

The fundamental principle behind chiral recognition by this compound lies in the formation of diastereomeric salts through an acid-base reaction with a racemic carboxylic acid. The (S)-amine reacts with the (R)- and (S)-enantiomers of the acid to form two diastereomeric salts: [(S)-amine]-[(R)-acid] and [(S)-amine]-[(S)-acid].

These diastereomers are not mirror images of each other and thus have different physical properties, including melting points, boiling points, and, most importantly for separation, solubilities in a given solvent. The difference in solubility allows for the selective crystallization of the less soluble diastereomeric salt, leaving the more soluble one in the mother liquor. The efficiency of the resolution depends on the magnitude of this solubility difference.

The specific intermolecular interactions that govern the formation and differential stability of the diastereomeric crystal lattices include:

  • Ionic Interactions: The primary interaction is the electrostatic attraction between the ammonium cation of the protonated amine and the carboxylate anion of the acid.

  • Hydrogen Bonding: Multiple hydrogen bonds form between the ammonium protons and the carboxylate oxygens, contributing significantly to the stability of the crystal lattice.

  • Steric Hindrance and van der Waals Forces: The spatial arrangement of the bulky groups on both the amine (p-tolyl group) and the acid dictates the packing efficiency in the crystal lattice. Differences in steric fit between the (S,R) and (S,S) pairs lead to variations in crystal packing and, consequently, solubility.

  • π-π Stacking: Aromatic rings present in both the resolving agent and the analyte (e.g., the phenyl group in ketoprofen or the naphthyl group in naproxen) can engage in π-π stacking interactions, further stabilizing the crystal structure of one diastereomer over the other.

The interplay of these forces results in a three-dimensional crystal lattice with a specific packing arrangement for each diastereomer. The diastereomer that can pack more efficiently and form a more stable crystal lattice will be less soluble and will preferentially crystallize.

Data Presentation

The following tables summarize quantitative data for the chiral resolution of representative racemic carboxylic acids using chiral amines. While specific data for this compound is not extensively published in comparative tables, the provided data for similar systems illustrates the typical outcomes of such resolutions.

Table 1: Chiral Resolution of Racemic Ibuprofen with (S)-(-)-α-Methylbenzylamine (S-MBA) in the Presence of KOH [1]

Reactant Ratio (Ibuprofen:S-MBA:KOH)Diastereomeric Excess (%de)Yield (%)Recovery (%)
1:0.5:0.5405321

Note: This data illustrates the effect of an achiral base on the resolution process, which can enhance the solubility of the reactants.[1]

Table 2: Resolution of Racemic Ketoprofen with Cinchonidine [2]

StepYield (%)Enantiomeric Purity of S-Ketoprofen Salt (%)
Initial Crystallization4486
Recrystallization3197

Note: This demonstrates a typical two-step crystallization process to achieve high enantiomeric purity.[2]

Experimental Protocols

Protocol 1: Diastereomeric Salt Crystallization for Chiral Resolution of a Racemic Carboxylic Acid

This protocol provides a general procedure for the resolution of a racemic carboxylic acid (e.g., ibuprofen, naproxen, or ketoprofen) using this compound. Optimization of solvent, temperature, and stoichiometry is often necessary for each specific acid.

Materials:

  • Racemic carboxylic acid

  • This compound

  • Suitable solvent (e.g., ethanol, methanol, ethyl acetate, or a mixture)

  • Hydrochloric acid (HCl), 1M

  • Sodium hydroxide (NaOH), 1M

  • Organic solvent for extraction (e.g., diethyl ether or ethyl acetate)

  • Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

  • Standard laboratory glassware (flasks, condenser, dropping funnel, Buchner funnel, etc.)

  • Heating mantle or water bath

  • Magnetic stirrer

  • Filtration apparatus

Procedure:

  • Salt Formation:

    • Dissolve the racemic carboxylic acid (1 equivalent) in a minimal amount of a suitable hot solvent in a flask equipped with a magnetic stirrer and a reflux condenser.

    • In a separate container, dissolve this compound (0.5-1.0 equivalent) in the same solvent.

    • Slowly add the amine solution to the hot solution of the acid with continuous stirring.

    • Observe the formation of a precipitate (the diastereomeric salts). The amount of solvent should be just enough to keep the mixture stirrable.

  • Crystallization:

    • Heat the mixture to reflux to dissolve the precipitate completely. If it does not dissolve, add a small amount of additional solvent until a clear solution is obtained at the boiling point.

    • Allow the solution to cool slowly to room temperature. The less soluble diastereomeric salt will start to crystallize.

    • For maximum recovery, the flask can be placed in an ice bath or refrigerator for several hours after it has reached room temperature.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystallized salt by vacuum filtration using a Buchner funnel.

    • Wash the crystals with a small amount of the cold solvent to remove the mother liquor containing the more soluble diastereomer.

    • Air-dry the crystals.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric purity, recrystallize the salt from a minimal amount of the same or a different suitable hot solvent.

    • Collect the purified crystals by vacuum filtration as described above.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the purified diastereomeric salt in water.

    • Acidify the mixture to a pH of 1-2 with 1M HCl. This will protonate the carboxylate and deprotonate the amine.

    • Extract the liberated carboxylic acid with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

    • Combine the organic extracts and wash with a small amount of water and then with brine.

    • Dry the organic layer over an anhydrous drying agent.

    • Evaporate the solvent under reduced pressure to obtain the enantiomerically enriched carboxylic acid.

  • Determination of Enantiomeric Excess (%ee):

    • The enantiomeric excess of the resolved acid should be determined by a suitable analytical technique, such as chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.

Protocol 2: Determination of Enantiomeric Excess using ¹H NMR Spectroscopy with a Chiral Solvating Agent

This protocol describes the use of a chiral solvating agent (CSA) to determine the enantiomeric excess of a resolved chiral carboxylic acid by ¹H NMR. The CSA forms transient diastereomeric complexes with the enantiomers of the acid, leading to separate signals for each enantiomer in the NMR spectrum.

Materials:

  • Enantiomerically enriched carboxylic acid sample

  • Chiral solvating agent (e.g., (R)-(+)-1-(1-naphthyl)ethylamine or another suitable chiral amine/alcohol)

  • Deuterated solvent (e.g., CDCl₃ or C₆D₆)

  • NMR tubes

  • High-resolution NMR spectrometer

Procedure:

  • Sample Preparation:

    • Accurately weigh a small amount of the resolved carboxylic acid (e.g., 5-10 mg) and dissolve it in approximately 0.6 mL of the deuterated solvent in an NMR tube.

    • Acquire a standard ¹H NMR spectrum of the sample.

    • To the same NMR tube, add a molar excess (typically 1.5-2.0 equivalents) of the chiral solvating agent.

    • Gently shake the tube to ensure thorough mixing.

  • NMR Analysis:

    • Acquire another ¹H NMR spectrum of the mixture.

    • Identify a well-resolved proton signal of the carboxylic acid that shows splitting into two distinct signals in the presence of the CSA. Protons alpha to the carboxyl group are often good candidates.

    • Integrate the areas of the two separated signals corresponding to the two enantiomers.

  • Calculation of Enantiomeric Excess (%ee):

    • Calculate the %ee using the following formula: %ee = [|Integration of major enantiomer - Integration of minor enantiomer| / (Integration of major enantiomer + Integration of minor enantiomer)] x 100

Visualizations

Chiral_Resolution_Workflow cluster_0 Diastereomeric Salt Formation and Separation cluster_1 Liberation of Enantiomers racemic_acid Racemic Carboxylic Acid ((R)-Acid & (S)-Acid) dissolution Dissolution in Hot Solvent racemic_acid->dissolution resolving_agent This compound resolving_agent->dissolution diastereomeric_salts Mixture of Diastereomeric Salts ((S,R)-Salt & (S,S)-Salt) dissolution->diastereomeric_salts crystallization Cooling and Crystallization diastereomeric_salts->crystallization separation Filtration crystallization->separation less_soluble Less Soluble Diastereomeric Salt (e.g., (S,S)-Salt) separation->less_soluble mother_liquor Mother Liquor with More Soluble Diastereomeric Salt (e.g., (S,R)-Salt) separation->mother_liquor acidification_less Acidification (HCl) less_soluble->acidification_less acidification_more Acidification (HCl) mother_liquor->acidification_more extraction_less Extraction acidification_less->extraction_less recovered_amine_less Recovered Resolving Agent acidification_less->recovered_amine_less pure_s_acid Enantiomerically Enriched (S)-Acid extraction_less->pure_s_acid extraction_more Extraction acidification_more->extraction_more recovered_amine_more Recovered Resolving Agent acidification_more->recovered_amine_more pure_r_acid Enantiomerically Enriched (R)-Acid extraction_more->pure_r_acid

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Chiral_Recognition_Mechanism cluster_reactants Reactants cluster_salts Diastereomeric Salts cluster_interactions Key Intermolecular Interactions cluster_outcome Separation R_acid (R)-Carboxylic Acid R-COOH SR_salt (S,R)-Diastereomer S-AmH⁺ • R-COO⁻ R_acid->SR_salt + S-Amine S_acid (S)-Carboxylic Acid S-COOH SS_salt (S,S)-Diastereomer S-AmH⁺ • S-COO⁻ S_acid->SS_salt + S-Amine S_amine (S)-Amine S-Am ionic Ionic Interaction SR_salt->ionic hbond Hydrogen Bonding SR_salt->hbond steric Steric Hindrance SR_salt->steric pi_stack π-π Stacking SR_salt->pi_stack more_soluble More Soluble Salt (Remains in Solution) SR_salt->more_soluble Different Solubility SS_salt->ionic SS_salt->hbond SS_salt->steric SS_salt->pi_stack less_soluble Less Soluble Salt (Preferential Crystallization) SS_salt->less_soluble Different Solubility NMR_Titration_Workflow start Resolved Carboxylic Acid Sample ((R)-Acid + (S)-Acid) add_csa Add Chiral Solvating Agent (CSA) (e.g., (R)-Naphthylethylamine) start->add_csa nmr_analysis ¹H NMR Analysis add_csa->nmr_analysis signal_split Observation of Signal Splitting (One signal for each enantiomer) nmr_analysis->signal_split integration Integration of Separated Signals signal_split->integration calculation Calculation of %ee integration->calculation result Enantiomeric Excess (%ee) calculation->result

References

Application Notes and Protocols: Diastereoselective Reactions Involving (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(S)-(-)-1-(p-Tolyl)ethylamine is a valuable chiral amine frequently employed as a chiral auxiliary in asymmetric synthesis. Its utility lies in its ability to direct the stereochemical outcome of reactions, enabling the synthesis of enantiomerically enriched compounds. This is of paramount importance in the pharmaceutical and agrochemical industries, where the biological activity of a molecule is often dependent on its specific stereochemistry. One of the most common applications of this compound is in diastereoselective reactions, particularly in the synthesis of chiral amines and their derivatives. This document provides detailed application notes and protocols for key diastereoselective reactions involving this chiral auxiliary.

Core Applications

The primary application of this compound as a chiral auxiliary is in the diastereoselective synthesis of chiral amines. This is typically achieved through the formation of a chiral imine intermediate by reacting the auxiliary with a prochiral aldehyde or ketone. Subsequent nucleophilic addition to this imine, or its reduction, proceeds with facial selectivity dictated by the chiral auxiliary, leading to the formation of a new stereocenter with a high degree of stereocontrol.

Two major classes of diastereoselective reactions utilizing this compound are:

  • Diastereoselective Reductive Amination: The condensation of this compound with a prochiral ketone or aldehyde forms a chiral imine, which is then reduced to a chiral secondary amine. The stereochemistry of the newly formed amine is influenced by the chiral auxiliary.

  • Diastereoselective Addition of Organometallic Reagents to Imines: Nucleophilic addition of organometallic reagents (e.g., Grignard reagents, organolithiums) to the imine derived from this compound and an aldehyde or ketone allows for the creation of a new carbon-carbon bond and a new stereocenter with high diastereoselectivity.

Following the diastereoselective transformation, the (S)-(-)-1-(p-Tolyl)ethyl auxiliary can be cleaved, typically through hydrogenolysis, to yield the desired chiral primary amine.

Data Presentation

EntryAldehyde SubstrateOrganometallic ReagentDiastereomeric Excess (d.e.) (%)Yield (%)
12-MethylpropanalAllyl-BBN>9885
2BenzaldehydeAllyl-BBN9088
32,5-DimethoxybenzaldehydeAllyl-BBN9490
42-MethylpropanalDiallylcuprate>9882
5BenzaldehydeDiallylcuprate9685
62,5-DimethoxybenzaldehydeDiallylcuprate9992

Data is based on reactions using the analogous (S)-1-phenylethanamine chiral auxiliary and provides an expected trend for this compound.

Experimental Protocols

Protocol 1: General Procedure for the Diastereoselective Addition of an Organometallic Reagent to an Imine Derived from this compound

This protocol describes a general method for the diastereoselective addition of an organometallic reagent to a chiral imine, followed by the cleavage of the chiral auxiliary.

Step 1: Formation of the Chiral Imine

  • To a solution of the aldehyde or ketone (1.0 eq) in a suitable anhydrous solvent (e.g., toluene, THF) is added this compound (1.0-1.2 eq).

  • The mixture is heated to reflux with a Dean-Stark trap to remove the water formed during the reaction.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • The solvent is removed under reduced pressure to yield the crude imine, which is typically used in the next step without further purification.

Step 2: Diastereoselective Addition of the Organometallic Reagent

  • The crude imine from Step 1 is dissolved in an anhydrous solvent (e.g., THF, diethyl ether) and cooled to the desired temperature (typically -78 °C to 0 °C).

  • The organometallic reagent (e.g., Grignard reagent, organolithium reagent) (1.1-1.5 eq) is added dropwise to the stirred solution.

  • The reaction mixture is stirred at the low temperature for a specified time (e.g., 1-4 hours) and then allowed to warm to room temperature.

  • The reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride.

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate, diethyl ether).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the diastereomerically enriched amine. The diastereomeric ratio can be determined by NMR spectroscopy or chiral HPLC analysis.

Step 3: Cleavage of the Chiral Auxiliary

  • The purified diastereomerically enriched amine from Step 2 is dissolved in a suitable solvent (e.g., methanol, ethanol).

  • A palladium catalyst (e.g., 10% Pd/C) is added to the solution.

  • The mixture is subjected to hydrogenolysis under a hydrogen atmosphere (typically 1-5 atm) at room temperature or slightly elevated temperature.

  • The reaction is monitored by TLC or GC-MS until the starting material is consumed.

  • The catalyst is removed by filtration through a pad of Celite.

  • The filtrate is concentrated under reduced pressure to yield the crude chiral primary amine.

  • The product can be further purified by distillation, crystallization, or column chromatography.

Visualizations

Diagram 1: General Workflow for Diastereoselective Synthesis

Diastereoselective_Synthesis_Workflow cluster_0 Step 1: Imine Formation cluster_1 Step 2: Diastereoselective Reaction cluster_2 Step 3: Auxiliary Cleavage Prochiral_Ketone Prochiral Ketone/Aldehyde Chiral_Imine Chiral Imine Intermediate Prochiral_Ketone->Chiral_Imine + Chiral Auxiliary Chiral_Auxiliary This compound Diastereomeric_Product Diastereomerically Enriched Product Chiral_Imine->Diastereomeric_Product + Nucleophile Nucleophile Nucleophile (e.g., Hydride, Organometallic) Chiral_Product Enantiomerically Pure Product Diastereomeric_Product->Chiral_Product Cleavage Recovered_Auxiliary Recovered Auxiliary Diastereomeric_Product->Recovered_Auxiliary

Caption: General workflow for diastereoselective synthesis.

Diagram 2: Mechanism of Diastereoselective Addition

Diastereoselective_Addition_Mechanism cluster_legend Stereochemical Control Imine Chiral Imine (p-Tolyl)-(S)-CH(Me)-N=CR1R2 Transition_State Chelated Transition State Imine->Transition_State Nucleophile Nu-M Nucleophile->Transition_State Major_Diastereomer Major Diastereomer Transition_State->Major_Diastereomer Favored Attack Minor_Diastereomer Minor Diastereomer Transition_State->Minor_Diastereomer Disfavored Attack l1 The p-tolyl group of the chiral auxiliary sterically hinders one face of the C=N double bond. l2 The nucleophile (Nu-) preferentially attacks from the less hindered face.

Caption: Stereochemical model for diastereoselective addition.

Troubleshooting & Optimization

Technical Support Center: Optimizing Diastereomeric Salt Crystallization with (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using (S)-(-)-1-(p-Tolyl)ethylamine as a chiral resolving agent for diastereomeric salt crystallization.

Troubleshooting Guide

Diastereomeric salt crystallization can be a powerful technique for chiral resolution, but it often requires careful optimization. The following table addresses common issues, their potential causes, and recommended solutions.

Problem Potential Causes Solutions
No crystal formation or oiling out - Inappropriate solvent system: The solvent may be too good at dissolving both diastereomeric salts, preventing supersaturation.[1] - Insufficient supersaturation: The concentration of the diastereomeric salt is below its solubility limit.[1] - High level of supersaturation: Rapid precipitation can lead to the formation of an oil or amorphous solid instead of crystals.[1] - High impurity levels: Impurities can inhibit nucleation and crystal growth.[1]- Solvent screening: Test a range of solvents with varying polarities (e.g., alcohols, esters, ketones) and consider using solvent/anti-solvent mixtures.[1][2] - Increase concentration: Carefully evaporate the solvent to increase the concentration of the salt.[1] - Controlled cooling: Employ a slower, more controlled cooling profile to manage supersaturation.[2] - Purify starting materials: Ensure the racemic compound and resolving agent are of high purity.[1]
Low yield of the desired diastereomeric salt - High solubility of the target salt: The desired diastereomer may still be significantly soluble in the chosen solvent.[1] - Incorrect stoichiometry: The molar ratio of the racemic compound to the resolving agent may not be optimal.[2] - Premature isolation: Crystallization may not have reached equilibrium before filtration.- Optimize solvent and temperature: Screen for solvents that minimize the solubility of the target salt and experiment with lower crystallization temperatures.[1][2] - Vary stoichiometry: While a 1:1 molar ratio is a common starting point, explore sub-stoichiometric amounts (e.g., 0.5 equivalents) of the resolving agent.[1][3] - Increase crystallization time: Allow for a longer crystallization period to maximize the precipitation of the desired salt.
Low diastereomeric excess (d.e.) - Similar solubilities of diastereomeric salts: The chosen solvent does not provide sufficient differentiation in solubility between the two diastereomers, leading to co-precipitation.[2] - Formation of a solid solution: The two diastereomers crystallize together in a single phase.- Extensive solvent screening: This is the most critical factor. The ideal solvent will maximize the solubility difference between the two diastereomers.[2] - Recrystallization: Perform one or more recrystallizations of the isolated diastereomeric salt to improve purity.[1] - Consider a different resolving agent: If optimization is unsuccessful, a different chiral resolving agent may be necessary.[2]
Inconsistent results - Lack of precise temperature control: Small variations in temperature can significantly affect solubility and crystallization.[2] - Variations in agitation/stirring: Inconsistent mixing can lead to localized supersaturation and non-uniform crystal growth. - Seeding inconsistencies: The amount and quality of seed crystals can impact nucleation.- Implement precise temperature control: Use a programmable cooling bath or reactor. - Standardize agitation: Use a consistent stirring rate. - Develop a seeding protocol: If seeding is used, control the amount and introduction of seed crystals.[2]

Frequently Asked Questions (FAQs)

Q1: What is the first step in developing a diastereomeric salt crystallization?

A1: The most critical first step is solvent screening. The success of the resolution is highly dependent on the choice of solvent, which dictates the solubility difference between the two diastereomeric salts.[2] It is recommended to screen a variety of solvents with different polarities.

Q2: What is the ideal molar ratio of this compound to my racemic compound?

A2: A 1:1 molar ratio is a common starting point for the formation of diastereomeric salts.[2] However, in some cases, using a sub-stoichiometric amount of the resolving agent (e.g., 0.5 equivalents) can be more effective in achieving high enantiomeric excess in the crystalline phase.[1][3] It is advisable to screen different ratios during the optimization phase.

Q3: How do I choose the optimal crystallization temperature?

A3: The optimal temperature profile, including the initial dissolution temperature and the final crystallization temperature, needs to be determined experimentally. Generally, the salt is dissolved at an elevated temperature, and then the solution is slowly cooled to induce crystallization.[2] The final, lower temperature is held for a period to maximize the yield. The temperature should be chosen to maximize the yield of the less soluble diastereomer while keeping the more soluble one in solution.

Q4: What should I do if my diastereomeric salt "oils out" instead of crystallizing?

A4: "Oiling out" occurs when the salt separates from the solution as a liquid phase instead of a solid. This is often caused by excessively high supersaturation or a crystallization temperature that is too high.[1] To address this, you can try using a more dilute solution, employing a slower cooling rate, or using a different solvent system, potentially an anti-solvent to induce crystallization.[1]

Q5: How can I recover the enantiomerically pure compound from the diastereomeric salt?

A5: Once the diastereomerically pure salt is isolated, the chiral resolving agent, this compound, can be removed by treatment with a base (e.g., NaOH, KOH) to liberate the free amine of your compound.[4] The resolved compound can then be extracted into an organic solvent. Conversely, if you are resolving a racemic acid with this compound, you would treat the salt with an acid to recover your enantiomerically pure acid.

Quantitative Data

Below is a table summarizing the physical properties of the resolving agent, this compound. Solubility data for specific diastereomeric salts should be determined experimentally as it is highly dependent on the counter-ion (the racemic compound).

Property Value
Chemical Formula C₉H₁₃N
Molecular Weight 135.21 g/mol
Appearance Colorless to light yellow liquid
Density 0.919 g/mL at 25 °C
Boiling Point 205 °C
Solubility Slightly soluble in Chloroform, Methanol, Ethanol, Ethyl Acetate

Experimental Protocols

General Protocol for Diastereomeric Salt Crystallization of a Racemic Acid with this compound

This protocol provides a starting point for the resolution of a racemic carboxylic acid. Optimization of solvent, stoichiometry, and temperature will be necessary for a specific substrate.

1. Materials:

  • Racemic carboxylic acid

  • This compound (resolving agent)

  • Screening solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, and mixtures thereof)

  • Base for work-up (e.g., 1 M NaOH)

  • Acid for work-up (e.g., 1 M HCl)

  • Organic solvent for extraction (e.g., dichloromethane, ethyl acetate)

2. Procedure:

  • Salt Formation:

    • In a flask, dissolve the racemic carboxylic acid (1.0 equivalent) in a minimal amount of a suitable solvent, with gentle heating if necessary to achieve full dissolution.

    • In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent.

    • Slowly add the solution of the resolving agent to the stirred solution of the racemic acid. An exotherm may be observed.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature with continuous stirring.

    • If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt.

    • Once crystallization begins, continue stirring at room temperature for a set period (e.g., 2-4 hours) and then cool the mixture further (e.g., to 0-5 °C) for an extended period (e.g., 12-24 hours) to maximize the yield.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

    • Dry the crystals under vacuum.

  • Liberation of the Enantiomerically Enriched Acid:

    • Suspend the dried diastereomeric salt in water.

    • Add a base (e.g., 1 M NaOH) dropwise until the this compound is liberated (solution will become basic).

    • Wash the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove the resolving agent.

    • Acidify the aqueous layer with an acid (e.g., 1 M HCl) to precipitate the enantiomerically enriched carboxylic acid.

    • Collect the solid by filtration, wash with cold water, and dry.

  • Analysis:

    • Determine the yield and the enantiomeric excess (e.e.) of the resolved acid using an appropriate analytical method, such as chiral HPLC or by measuring the specific rotation.

Visualizations

experimental_workflow cluster_prep Preparation cluster_screening Screening & Optimization cluster_crystallization Crystallization cluster_analysis Analysis & Recovery racemate Racemic Compound salt_formation Diastereomeric Salt Formation racemate->salt_formation resolving_agent This compound resolving_agent->salt_formation solvent_screen Solvent Screening solvent_screen->salt_formation stoichiometry_opt Stoichiometry Optimization stoichiometry_opt->salt_formation temp_profile Temperature Profile Optimization crystallization Crystallization temp_profile->crystallization salt_formation->crystallization isolation Isolation (Filtration) crystallization->isolation analysis Yield & d.e. Analysis isolation->analysis liberation Liberation of Enantiomer isolation->liberation pure_enantiomer Pure Enantiomer analysis->pure_enantiomer liberation->pure_enantiomer

Caption: Experimental workflow for optimizing diastereomeric salt crystallization.

troubleshooting_flowchart start Start Crystallization check_crystals Crystals Formed? start->check_crystals oiling_out Oiling Out / No Precipitation check_crystals->oiling_out No check_yield Acceptable Yield? check_crystals->check_yield Yes troubleshoot_no_crystals Adjust Solvent Change Concentration Control Cooling oiling_out->troubleshoot_no_crystals troubleshoot_no_crystals->start low_yield Low Yield check_yield->low_yield No check_purity Acceptable Purity (d.e.)? check_yield->check_purity Yes troubleshoot_low_yield Optimize Temperature Increase Time Vary Stoichiometry low_yield->troubleshoot_low_yield troubleshoot_low_yield->start low_purity Low Purity (d.e.) check_purity->low_purity No success Successful Resolution check_purity->success Yes troubleshoot_low_purity Recrystallize Screen More Solvents low_purity->troubleshoot_low_purity troubleshoot_low_purity->start

Caption: Troubleshooting flowchart for common crystallization issues.

References

improving enantiomeric excess in resolution with (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving enantiomeric excess (e.e.) in chemical resolutions using (S)-(-)-1-(p-Tolyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues encountered during the separation of enantiomers.

Troubleshooting Guides & FAQs

This section addresses specific issues you might encounter during your experiments in a question-and-answer format.

Q1: My enantiomeric excess (% e.e.) is significantly lower than expected after crystallization. What are the most common causes?

A1: Low enantiomeric excess in classical resolutions often stems from several factors related to the crystallization process. The most common issues include:

  • Partial Precipitation of the More Soluble Diastereomer: This can occur if the crystallization happens too quickly, if there is an insufficient difference in solubility between the two diastereomeric salts in the chosen solvent, or if the solvent promotes co-crystallization.[1]

  • Incomplete Reaction: If the reaction between your racemic mixture and this compound is not complete, the unreacted starting material can interfere with the crystallization process.[1]

  • Incorrect Stoichiometry: The amount of the resolving agent is crucial. Using an incorrect equivalent of this compound can lead to the incomplete formation of diastereomeric salts.[1]

  • Temperature Control: The solubility of the diastereomeric salts is highly dependent on temperature. Poor temperature control during crystallization can lead to inconsistent and poor results.[1]

  • Formation of Solid Solutions: In some cases, the crystal lattice of the less soluble diastereomeric salt can incorporate the more soluble diastereomer, forming a solid solution. This makes purification by simple recrystallization ineffective.[2]

Q2: How do I choose the best solvent for my resolution?

A2: The choice of solvent is a critical factor in a successful resolution. An ideal solvent will exhibit a large difference in solubility between the two diastereomeric salts.[1] Screening different solvents is a common practice to find the optimal conditions. The polarity and hydrogen bonding capacity of the solvent can significantly affect the solubility and crystal packing of the diastereomeric salts.[2] In some instances, solvent choice can even lead to "chirality switching," where different enantiomers crystallize from different solvents.[3]

Q3: My crystallization has resulted in an oil or gum instead of crystals. What should I do?

A3: This phenomenon, known as "oiling out," occurs when the solute separates from the solution as a liquid phase instead of a solid.[2] This is often caused by excessively high supersaturation or a crystallization temperature that is too high.[2] To address this, you can try the following:

  • Reduce Supersaturation: Use a more dilute solution or a slower cooling rate.[2]

  • Use an Anti-Solvent: Slowly add a solvent in which the salt is less soluble to induce crystallization.[2]

  • Scratch the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites for crystal growth.[2]

Q4: I have repeatedly recrystallized my diastereomeric salt, but the diastereomeric excess (d.e.) is not improving. What could be the problem?

A4: If repeated recrystallizations fail to improve the diastereomeric purity, it is highly likely that a solid solution has formed.[2] A solid solution occurs when the crystal lattice of the less soluble salt incorporates the more soluble diastereomer, resulting in a single solid phase containing both.[2] To confirm the presence of a solid solution, you can construct a binary phase diagram (melting point vs. composition). In a solid solution, the melting point will change continuously with composition, whereas a eutectic mixture will show a distinct melting point depression.[2]

Q5: How can I be sure that my % e.e. measurement is accurate?

A5: It is crucial to validate your analytical method, which is typically chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). An unvalidated or inaccurate analytical method can provide misleading % e.e. values.[4] Key parameters to verify include:

  • Resolution (Rs): Ensure baseline separation of the two enantiomers. A resolution value greater than 1.5 is generally considered adequate.[4]

  • Accuracy: Analyze a standard sample with a known enantiomeric composition to confirm the accuracy of your method.[4]

  • Precision: Repeated measurements of the same sample should yield consistent results.[4]

  • Linearity: Verify that the detector response is linear across a range of concentrations for both enantiomers.[4]

Experimental Protocols

Below are detailed methodologies for key experiments in diastereomeric salt resolution.

Protocol 1: General Procedure for Diastereomeric Salt Resolution
  • Salt Formation:

    • Dissolve the racemic compound (1.0 equivalent) in a suitable solvent.

    • In a separate flask, dissolve this compound (0.5 to 1.0 equivalent) in the same solvent, using gentle heating if necessary.[5]

    • Slowly add the resolving agent solution to the racemic compound solution with stirring.[5]

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt.[5]

    • For further crystallization, the flask can be placed in a refrigerator or an ice bath.[6] Seeding with a small crystal of the desired diastereomeric salt can help initiate crystallization.[6]

  • Isolation:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.[5]

  • Drying:

    • Dry the collected crystals under a vacuum until a constant weight is achieved.[6]

  • Liberation of the Enantiomer:

    • Dissolve the purified diastereomeric salt in water.

    • Add a base (e.g., 2 M NaOH) to deprotonate the amine and liberate the free enantiomer.[5]

    • Extract the desired enantiomer with an organic solvent.[6]

  • Analysis:

    • Determine the yield and enantiomeric excess (% e.e.) of the resolved product using a validated analytical method like chiral HPLC.[6]

Protocol 2: Recrystallization for Enantiomeric Enrichment
  • Dissolution: Dissolve the diastereomeric salt in a minimum amount of the near-boiling solvent.[7]

  • Cooling: Allow the solution to cool slowly and undisturbed to room temperature, and then, if necessary, in an ice bath to maximize crystal formation.[7]

  • Collection: Collect the crystals by vacuum filtration.[7]

  • Rinsing: Rinse the crystals with a minimum amount of ice-cold solvent to remove impurities without significant product loss.[7]

  • Drying: Dry the purified crystals thoroughly.

Data Presentation

The success of a resolution is often dependent on the choice of solvent. The following table illustrates hypothetical results from a solvent screening experiment for the resolution of a racemic acid with this compound.

SolventYield of Diastereomeric Salt (%)Diastereomeric Excess (d.e.) (%)
Methanol4585
Ethanol4292
Isopropanol3895
Acetonitrile5075
Ethyl Acetate3588

Visualizations

The following diagrams illustrate key workflows and relationships in the process of improving enantiomeric excess.

G cluster_0 Troubleshooting Low Enantiomeric Excess A Low e.e. Observed B Validate Analytical Method (Chiral HPLC/GC) A->B First Step C Check Reagent Purity and Stoichiometry B->C Method Valid D Optimize Crystallization Conditions C->D Reagents Pure G Consider a Different Resolving Agent C->G Optimization Fails E Screen Solvents D->E F Control Cooling Rate D->F E->G No Suitable Solvent H High e.e. Achieved E->H Optimal Solvent Found F->H Optimal Rate Found

Caption: A workflow for troubleshooting low enantiomeric excess.

G cluster_1 Diastereomeric Salt Resolution Workflow Start Racemic Mixture + This compound SaltFormation Diastereomeric Salt Formation Start->SaltFormation Crystallization Fractional Crystallization SaltFormation->Crystallization Filtration Filtration Crystallization->Filtration LessSoluble Less Soluble Diastereomeric Salt (Solid) Filtration->LessSoluble MoreSoluble More Soluble Diastereomeric Salt (in Mother Liquor) Filtration->MoreSoluble Liberation Liberation of Amine (Base Treatment) LessSoluble->Liberation Enriched Enantiomerically Enriched Product Liberation->Enriched

Caption: The general workflow for diastereomeric salt resolution.

References

troubleshooting low yield in chiral resolution with (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low yield in chiral resolution using (S)-(-)-1-(p-Tolyl)ethylamine. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and optimize experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle of chiral resolution using this compound?

A1: Chiral resolution by diastereomeric salt formation is a classical chemical technique used to separate a racemic mixture of a chiral acid.[1] The process involves reacting the racemic acid with an enantiomerically pure chiral base, in this case, this compound. This reaction forms a pair of diastereomeric salts: (R-acid)-(S-base) and (S-acid)-(S-base). Since these diastereomers have different physical properties, such as solubility in a specific solvent, they can be separated by fractional crystallization.[1] The less soluble diastereomer will crystallize out of the solution first, allowing for its isolation. Subsequently, the pure enantiomer of the acid can be recovered from the isolated diastereomeric salt.

Q2: What are the most critical factors influencing the yield and enantiomeric excess (e.e.) in my chiral resolution?

A2: The success of a chiral resolution is highly dependent on several experimental conditions. The most critical factors include:

  • Solvent Choice: The solvent plays a crucial role as the difference in solubility between the two diastereomeric salts is the basis for their separation.[1]

  • Stoichiometry: The molar ratio of the racemic acid to the resolving agent can significantly impact the efficiency of the resolution.

  • Temperature: Temperature affects the solubility of the diastereomeric salts and the kinetics of crystallization.

  • Cooling Rate: A slow cooling rate is generally preferred to ensure selective crystallization of the less soluble diastereomer and prevent co-precipitation.[1]

Q3: How can I determine the enantiomeric excess (e.e.) of my resolved acid?

A3: Several analytical techniques can be used to determine the enantiomeric excess of your final product. Chiral High-Performance Liquid Chromatography (HPLC) is a widely used and reliable method.[2] Other techniques include Nuclear Magnetic Resonance (NMR) spectroscopy using chiral shift reagents and polarimetry, which measures the optical rotation of the sample.

Troubleshooting Guide

This guide addresses specific issues that may lead to low yield or poor enantiomeric excess during your chiral resolution experiments.

Problem 1: Low or No Precipitation of the Diastereomeric Salt

Possible CauseSuggested Solution
Inappropriate Solvent The diastereomeric salts may be too soluble in the chosen solvent. Perform a solvent screen with a range of solvents of varying polarity (e.g., alcohols, esters, hydrocarbons, and their mixtures).
Insufficient Concentration The concentration of the reactants may be too low for crystallization to occur. Carefully evaporate some of the solvent to increase the concentration.
Suboptimal Temperature The crystallization temperature may be too high. Try cooling the solution in an ice bath or even a dry ice/acetone bath to induce precipitation.

Problem 2: Low Yield of the Desired Diastereomeric Salt

Possible CauseSuggested Solution
Co-crystallization of Diastereomers The more soluble diastereomer is precipitating along with the desired less soluble one. Optimize the solvent system and the cooling rate. A slower cooling rate can improve selectivity.
Incorrect Stoichiometry An excess of the resolving agent can sometimes increase the solubility of the diastereomeric salt. Experiment with varying the molar ratio of the racemic acid to this compound (e.g., 1:1, 1:0.5).
Premature Filtration Crystallization may not be complete. Ensure the mixture is allowed to stand for a sufficient amount of time at the optimal temperature before filtration.

Problem 3: Low Enantiomeric Excess (e.e.) of the Final Product

Possible CauseSuggested Solution
Inefficient Separation of Diastereomers The solubility difference between the diastereomeric salts in the chosen solvent may be small. Perform a thorough solvent screening to find a solvent that maximizes this difference.
Entrapment of Mother Liquor The crystals may have trapped the mother liquor, which contains the more soluble diastereomer. Wash the filtered crystals with a small amount of the cold crystallization solvent.
Need for Recrystallization A single crystallization may not be sufficient to achieve high e.e. Perform one or more recrystallizations of the diastereomeric salt to improve its purity.[3]

Data Presentation

The selection of an appropriate solvent is paramount for a successful chiral resolution. The following table provides an illustrative example of how solvent choice can affect the yield and enantiomeric excess for the resolution of a racemic acid with a chiral amine. Please note that these are representative data and optimal conditions will vary for different substrates.

Table 1: Effect of Solvent on Chiral Resolution Efficiency (Illustrative Example)

SolventYield of Diastereomeric Salt (%)Enantiomeric Excess (e.e.) of Recovered Acid (%)
Methanol4585
Ethanol4092
Isopropanol3598
Ethyl Acetate2575
Acetonitrile3088

Experimental Protocols

Protocol 1: General Procedure for Chiral Resolution

  • Dissolution: In a suitable flask, dissolve the racemic acid in a minimal amount of an appropriate solvent, selected from a preliminary screening. Gentle heating may be required.

  • Addition of Resolving Agent: In a separate flask, dissolve an equimolar amount of this compound in the same solvent.

  • Salt Formation: Slowly add the resolving agent solution to the racemic acid solution with constant stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath can increase the yield.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small portion of the cold solvent.

  • Recovery of the Enantiomerically Enriched Acid: Suspend the diastereomeric salt in water and add a base (e.g., 1M NaOH) to liberate the free amine. Extract the aqueous layer with an organic solvent (e.g., dichloromethane) to remove the this compound. Acidify the aqueous layer with a strong acid (e.g., 1M HCl) and extract the desired enantiomerically enriched acid with an organic solvent.

  • Analysis: Determine the yield and enantiomeric excess of the product.

Protocol 2: Recrystallization to Enhance Enantiomeric Excess

  • Dissolution: Dissolve the isolated diastereomeric salt in a minimal amount of a suitable hot solvent.[3]

  • Cooling: Allow the solution to cool slowly to room temperature to promote the formation of well-defined crystals.[3]

  • Isolation: Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.

  • Recovery and Analysis: Recover the enantiomerically enriched acid as described in Protocol 1 and analyze its enantiomeric excess.

Mandatory Visualizations

TroubleshootingWorkflow start Low Yield in Chiral Resolution check_precipitation Is there any precipitation? start->check_precipitation no_precip No Precipitation check_precipitation->no_precip No low_yield_precip Low Yield of Precipitate check_precipitation->low_yield_precip Yes solvent_screen1 Perform Solvent Screen no_precip->solvent_screen1 increase_conc Increase Concentration no_precip->increase_conc lower_temp Lower Crystallization Temp. no_precip->lower_temp check_ee Is Enantiomeric Excess (e.e.) low? low_yield_precip->check_ee high_ee High e.e. - Optimize for Yield check_ee->high_ee No low_ee Low e.e. check_ee->low_ee Yes optimize_solvent2 Optimize Solvent System high_ee->optimize_solvent2 slow_cooling Slow Down Cooling Rate high_ee->slow_cooling optimize_stoich Optimize Stoichiometry high_ee->optimize_stoich solvent_screen3 Perform Solvent Screen for Selectivity low_ee->solvent_screen3 recrystallize Recrystallize Diastereomeric Salt low_ee->recrystallize wash_crystals Wash Crystals with Cold Solvent low_ee->wash_crystals

Caption: Troubleshooting workflow for low yield in chiral resolution.

ExperimentalWorkflow start Start: Racemic Acid & this compound dissolve 1. Dissolve Racemic Acid and Resolving Agent in Solvent start->dissolve mix 2. Mix Solutions to Form Diastereomeric Salts dissolve->mix crystallize 3. Cool Slowly to Induce Selective Crystallization mix->crystallize filtrate 4. Isolate Less Soluble Diastereomeric Salt by Filtration crystallize->filtrate wash 5. Wash Crystals with Cold Solvent filtrate->wash recover 6. Liberate and Isolate Enantiomerically Enriched Acid wash->recover analyze 7. Analyze Yield and Enantiomeric Excess (e.e.) recover->analyze end End: Purified Enantiomer analyze->end

Caption: Experimental workflow for chiral resolution.

References

Technical Support Center: Removal of (S)-(-)-1-(p-Tolyl)ethylamine Chiral Auxiliary

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges during the removal of the (S)-(-)-1-(p-Tolyl)ethylamine chiral auxiliary.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing the this compound chiral auxiliary?

The most common methods for cleaving the amide bond formed between your substrate and the this compound auxiliary are:

  • Acidic Hydrolysis: Treatment with strong acids like hydrochloric acid (HCl) or trifluoroacetic acid (TFA) can effectively cleave the amide bond.

  • Basic Hydrolysis: Saponification using strong bases such as sodium hydroxide (NaOH) or lithium hydroxide (LiOH) is a frequently employed method.

  • Hydrogenolysis: As the auxiliary is a substituted benzylamine, catalytic hydrogenolysis using a palladium catalyst (e.g., Pd/C) and a hydrogen source can cleave the C-N bond.

Q2: How do I choose the best cleavage method for my compound?

The choice of method depends on the stability of your desired carboxylic acid product and the presence of other functional groups.

  • For acid-sensitive compounds, basic hydrolysis or hydrogenolysis are preferred.

  • For base-sensitive compounds, acidic hydrolysis is the method of choice.

  • Hydrogenolysis is a mild method suitable for many functional groups, but can be incompatible with reducible moieties like alkenes, alkynes, or some aromatic systems.

Q3: How can I monitor the progress of the cleavage reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). On a TLC plate, you should see the disappearance of the starting material (the N-acyl amide) and the appearance of two new spots corresponding to your desired carboxylic acid and the released this compound auxiliary.

Q4: What is the best way to remove the cleaved this compound auxiliary during workup?

The chiral auxiliary is a basic amine and can be effectively removed from the organic layer by performing an acidic aqueous wash.[1][2] Washing the organic phase with a dilute solution of an acid like HCl will protonate the amine, making it water-soluble and partitioning it into the aqueous layer.[1][3]

Troubleshooting Guide

Problem Possible Cause Suggested Solution(s)
Incomplete or slow reaction Insufficient reagent concentration or temperature.Increase the concentration of the acid or base, or gently heat the reaction mixture. For hydrogenolysis, ensure the catalyst is active and there is a sufficient supply of hydrogen.
Steric hindrance around the amide bond.Switch to a more forceful method (e.g., from basic to acidic hydrolysis with heating). For hydrogenolysis, consider using a more active catalyst like Pearlman's catalyst (Pd(OH)₂/C).[4]
Low yield of the desired carboxylic acid Degradation of the product under harsh acidic or basic conditions.Use milder reaction conditions (e.g., lower temperature, shorter reaction time). Consider switching to a milder cleavage method like hydrogenolysis.
Incomplete extraction of the product during workup.Ensure the pH of the aqueous layer is appropriately adjusted to either keep the carboxylic acid in the organic layer (acidic workup) or to extract it as a carboxylate salt (basic workup).
Difficulty in removing the chiral auxiliary Inefficient acidic wash during workup.Perform multiple washes with dilute acid (e.g., 1M HCl). Check the pH of the aqueous layer after each wash to ensure it is acidic. An alternative is to wash with a 10% aqueous copper sulfate solution, which complexes with the amine and extracts it into the aqueous phase.[1][2][3]
Product contamination with the chiral auxiliary Emulsion formation during workup.To break emulsions, you can try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite.
Unexpected side reactions Presence of other reactive functional groups.Carefully review the compatibility of your substrate's functional groups with the chosen cleavage method. Protect sensitive groups if necessary. For instance, TFA/water mixtures can sometimes lead to unexpected hydrolysis of other amide bonds in the molecule.[5]

Experimental Protocols

Method 1: Acidic Hydrolysis

This protocol is a general guideline for the acidic cleavage of the N-acyl-(S)-1-(p-Tolyl)ethylamine.

Materials:

  • N-acyl-(S)-1-(p-Tolyl)ethylamine derivative

  • Trifluoroacetic acid (TFA)

  • Water

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl derivative in a minimal amount of DCM.

  • Add a mixture of TFA and water (e.g., 95:5 v/v).

  • Stir the reaction at room temperature and monitor by TLC.

  • Once the reaction is complete, remove the TFA and DCM under reduced pressure.

  • Dissolve the residue in an organic solvent like ethyl acetate.

  • Wash the organic layer with water, followed by saturated sodium bicarbonate solution to remove any remaining acid, and then brine.

  • Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to obtain the crude carboxylic acid.

  • Purify the product by column chromatography or recrystallization as needed.

Method 2: Basic Hydrolysis

This protocol provides a general procedure for the cleavage of the auxiliary under basic conditions.

Materials:

  • N-acyl-(S)-1-(p-Tolyl)ethylamine derivative

  • Methanol (MeOH) or Dioxane

  • 4N Sodium Hydroxide (NaOH) in methanol

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid (HCl)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the N-acyl derivative in a mixture of DCM and MeOH (e.g., 9:1 v/v).

  • Add the 4N NaOH solution in methanol and stir the mixture at room temperature or under reflux.[6][7]

  • Monitor the reaction by TLC.

  • Upon completion, neutralize the reaction mixture with 1M HCl.

  • Extract the mixture with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with 1M HCl to remove the chiral auxiliary, followed by water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to yield the crude product.

  • Further purification can be achieved by column chromatography or recrystallization.

Method 3: Catalytic Hydrogenolysis

This method is suitable for substrates that are stable to reductive conditions.

Materials:

  • N-acyl-(S)-1-(p-Tolyl)ethylamine derivative

  • Methanol (MeOH) or Ethanol (EtOH)

  • Palladium on carbon (10% Pd/C)

  • Hydrogen gas (H₂) balloon or ammonium formate

  • Celite

Procedure:

  • Dissolve the N-acyl derivative in MeOH or EtOH in a flask equipped with a stir bar.

  • Carefully add 10% Pd/C (typically 10-20 mol% of palladium).

  • If using hydrogen gas, evacuate the flask and backfill with H₂ from a balloon. Repeat this cycle three times.

  • If using ammonium formate, add it to the reaction mixture (typically 3-5 equivalents).

  • Stir the reaction vigorously at room temperature.

  • Monitor the reaction by TLC.

  • Once the reaction is complete, filter the mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by an acidic workup to remove the chiral auxiliary, followed by column chromatography or recrystallization.

Data Summary

Cleavage Method Typical Reagents Typical Conditions Advantages Disadvantages
Acidic Hydrolysis HCl, H₂SO₄, TFARoom temperature to refluxEffective for robust moleculesCan cause degradation of acid-sensitive products
Basic Hydrolysis NaOH, KOH, LiOH in alcohol/waterRoom temperature to refluxGood for acid-sensitive substratesCan cause epimerization or degradation of base-sensitive products
Hydrogenolysis 10% Pd/C, H₂ or HCOONH₄Room temperature, atmospheric pressureMild conditions, high yieldsIncompatible with reducible functional groups; catalyst can be pyrophoric

Visualizations

Removal_Workflow cluster_cleavage Step 1: Cleavage of Chiral Auxiliary cluster_workup Step 2: Workup and Purification start N-Acyl-(S)-1-(p-Tolyl)ethylamine method1 Acidic Hydrolysis (e.g., TFA/H₂O) start->method1 method2 Basic Hydrolysis (e.g., NaOH/MeOH) start->method2 method3 Hydrogenolysis (e.g., Pd/C, H₂) start->method3 cleaved Crude Mixture: Carboxylic Acid + Auxiliary method1->cleaved method2->cleaved method3->cleaved workup Aqueous Workup cleaved->workup extraction Acidic Wash (e.g., 1M HCl) to remove auxiliary workup->extraction purification Purification (Chromatography/Recrystallization) extraction->purification product Pure Carboxylic Acid purification->product

Caption: General experimental workflow for the removal of the this compound chiral auxiliary.

Troubleshooting_Logic start Reaction Incomplete? check_reagents Check Reagent Concentration & Temperature start->check_reagents Yes low_yield Low Yield? start->low_yield No steric_hindrance Consider Steric Hindrance check_reagents->steric_hindrance change_method Switch to a More Forceful Method steric_hindrance->change_method milder_conditions Use Milder Conditions low_yield->milder_conditions Yes auxiliary_present Auxiliary in Product? low_yield->auxiliary_present No check_workup Optimize Workup pH milder_conditions->check_workup repeat_wash Repeat Acidic Wash auxiliary_present->repeat_wash Yes check_emulsion Check for Emulsions repeat_wash->check_emulsion

Caption: Troubleshooting decision tree for common issues during auxiliary removal.

References

Technical Support Center: Solvent Effects on Chiral Resolution using (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) regarding the use of (S)-(-)-1-(p-Tolyl)ethylamine as a chiral resolving agent. The focus is on the critical role of solvents in achieving successful enantiomeric separation through diastereomeric salt crystallization.

Frequently Asked Questions (FAQs)

Q1: What is the principle behind chiral resolution using this compound?

A1: Chiral resolution is a process used to separate a racemic mixture (a 50:50 mixture of two enantiomers) into its individual enantiomeric components. The method involves reacting the racemic mixture, typically a chiral acid, with an enantiomerically pure resolving agent, in this case, this compound. This reaction forms a pair of diastereomeric salts. Unlike the original enantiomers, these diastereomers have different physical properties, such as melting points and, most importantly, solubility in various solvents. This difference in solubility allows one diastereomer to crystallize preferentially from a solution, enabling its separation by filtration. The desired enantiomer is then recovered by treating the isolated diastereomeric salt with an acid or base to remove the resolving agent.

Q2: Why is the choice of solvent so critical for a successful resolution?

A2: The solvent plays a pivotal role because the entire separation hinges on the solubility difference between the two diastereomeric salts. An ideal solvent will maximize this difference, meaning it will readily dissolve one diastereomer while having very low solubility for the other at a specific temperature. This differential solubility is what drives the selective crystallization of the less soluble salt, leading to a high enantiomeric excess (e.e.) in the solid phase. Screening various solvents of different polarities and hydrogen-bonding capabilities is a crucial step in optimizing a chiral resolution protocol.

Q3: What properties make a good solvent for diastereomeric salt crystallization?

A3: A good solvent system should:

  • Exhibit a large solubility difference between the two diastereomeric salts.

  • Allow for the formation of well-defined, stable crystals. Very rapid precipitation can trap impurities and the more soluble diastereomer, leading to low enantiomeric excess.

  • Be relatively easy to remove from the purified crystals.

  • Be inert and not react with the resolving agent or the compound being resolved.

  • Provide a reasonable yield of the desired diastereomeric salt. Sometimes, a mixture of solvents (e.g., an alcohol and water) is required to achieve the optimal balance of solubility for effective resolution.[1]

Q4: How does solvent polarity affect the resolution process?

A4: Solvent polarity can significantly influence the stability and solubility of the diastereomeric salts. The interactions (e.g., hydrogen bonding, dipole-dipole interactions) between the solvent and the salt molecules can stabilize one diastereomer in solution more than the other. In some cases, solvent molecules can even be incorporated into the crystal lattice of the salt, which can dramatically alter its solubility and stability.[2] For instance, protic solvents like alcohols are often effective as they can form hydrogen bonds, but sometimes non-polar or mixed solvent systems yield better results. There is no universal rule, and the optimal solvent must be determined experimentally for each specific racemic compound.

Experimental Protocols

General Protocol for Chiral Resolution of a Racemic Acid

This protocol outlines the fundamental steps for separating a racemic acidic compound using this compound.

1. Salt Formation:

  • Dissolve the racemic acid (1.0 equivalent) in a minimal amount of a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in an Erlenmeyer flask. Gentle heating may be required.

  • In a separate container, dissolve this compound (0.5-1.0 equivalent) in the same solvent.

  • Slowly add the amine solution to the stirred solution of the acid.

2. Crystallization:

  • If a precipitate forms immediately, gently heat the mixture until the solid redissolves to ensure a clear solution.

  • Allow the solution to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Placing the flask in an insulated container can promote slow cooling and the formation of larger, purer crystals.

  • Once the solution has reached room temperature, it can be further cooled in an ice bath to maximize the yield of the crystals.

3. Isolation and Purification:

  • Collect the crystals by vacuum filtration.

  • Wash the collected crystals with a small amount of the cold crystallization solvent to remove the mother liquor, which contains the more soluble diastereomer.

  • The enantiomeric purity of the salt can often be enhanced by recrystallization from a suitable hot solvent.

4. Liberation of the Enantiomer:

  • Suspend the purified diastereomeric salt in water.

  • Add an aqueous acid solution (e.g., 2M HCl) dropwise with stirring until the pH is acidic (pH < 2). This will protonate the amine resolving agent, making it water-soluble, and liberate the free chiral acid.

  • Extract the liberated chiral acid into an organic solvent (e.g., diethyl ether, ethyl acetate) multiple times.

  • Combine the organic extracts, dry them over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate the solution under reduced pressure to obtain the enantiomerically enriched acid.

Data Presentation

Solvent Effects on Chiral Resolution Efficiency

The success of a chiral resolution is measured by both the chemical yield and the enantiomeric excess (e.e.) of the desired product. The choice of solvent is one of the most critical parameters influencing these outcomes. Below is a table summarizing experimental results for the resolution of a racemic compound, illustrating the impact of the solvent system.

Note: Data for the specific resolution of a racemic acid with this compound is not widely published in a comparative solvent screen format. The data presented for 1-Phenyl-2-(p-tolyl)ethylamine is from a specific documented resolution.[1] The data for Racemic Ibuprofen with a closely related resolving agent ((S)-(-)-α-methylbenzylamine) is provided to illustrate the significant impact of solvent choice on resolution outcomes.[3]

Racemic CompoundResolving AgentSolvent SystemYield (%)Enantiomeric Excess (e.e.) (%)Reference
1-Phenyl-2-(p-tolyl)ethylamine(S)-isopropylidene glycerol hemiphthalateIsopropanol/Water (93:7)69>99[1]
Racemic Ibuprofen(S)-(-)-α-methylbenzylamineEthyl Acetate7180 (as %de)[3]
Racemic Ibuprofen(S)-(-)-α-methylbenzylamineMethanol/Water (1:6)9580[3]

de = diastereomeric excess

Mandatory Visualizations

Experimental Workflow

G cluster_reaction Step 2: Salt Formation cluster_cryst Step 3: Crystallization cluster_iso Step 4: Isolation & Liberation racemic_acid Dissolve Racemic Acid in Solvent mix Mix Solutions & Stir racemic_acid->mix resolving_agent Dissolve this compound in Solvent resolving_agent->mix heat Heat to Dissolve (if needed) mix->heat cool_rt Slow Cool to Room Temp heat->cool_rt cool_ice Cool in Ice Bath cool_rt->cool_ice filter Vacuum Filter Crystals cool_ice->filter wash Wash with Cold Solvent filter->wash liberate Liberate Enantiomer (Acid Treatment) wash->liberate extract Extract Pure Enantiomer liberate->extract

Caption: Workflow for chiral resolution via diastereomeric salt formation.

Troubleshooting Guide

G cluster_problems Identify the Issue cluster_solutions Potential Solutions start Problem Encountered low_ee Low Enantiomeric Excess start->low_ee no_xtal No Crystallization start->no_xtal low_yield Low Yield start->low_yield sol_ee1 Recrystallize the salt low_ee->sol_ee1 sol_ee2 Screen different solvents low_ee->sol_ee2 sol_ee3 Slow down cooling rate low_ee->sol_ee3 sol_xtal1 Concentrate solution no_xtal->sol_xtal1 sol_xtal2 Add anti-solvent no_xtal->sol_xtal2 sol_xtal3 Scratch flask / Seed no_xtal->sol_xtal3 low_yield->sol_ee2 sol_yield1 Optimize stoichiometry low_yield->sol_yield1 sol_yield2 Increase cooling time low_yield->sol_yield2

Caption: Decision tree for troubleshooting common chiral resolution issues.

References

Technical Support Center: Purification of (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the purification of (S)-(-)-1-(p-Tolyl)ethylamine. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your laboratory work.

Frequently Asked Questions (FAQs)

Q1: What is the most common method for purifying this compound from a racemic mixture?

A1: The most prevalent and effective method is chiral resolution through the formation of diastereomeric salts. This involves reacting the racemic amine with a chiral resolving agent, most commonly a chiral acid like (+)-tartaric acid or its derivatives, to form two diastereomeric salts.[1][2] These salts have different physical properties, such as solubility, which allows for their separation by fractional crystallization.[1]

Q2: Which chiral resolving agents are most effective for 1-(p-Tolyl)ethylamine?

A2: Derivatives of tartaric acid are widely used and have shown high efficiency in resolving chiral amines.[1][3][4] Specifically, (+)-tartaric acid and (+)-Di-p-toluoyl-D-tartaric acid (DPTTA) are excellent choices for forming crystalline diastereomeric salts with amines, leading to good separation.[1][3]

Q3: How is the purified this compound recovered from the diastereomeric salt?

A3: After isolating the less soluble diastereomeric salt by filtration, the salt is treated with a base (e.g., sodium hydroxide) to neutralize the chiral acid and liberate the free amine. The enantiomerically enriched amine can then be extracted from the aqueous solution using an organic solvent.[2]

Q4: How can I determine the enantiomeric excess (e.e.) of my purified sample?

A4: The enantiomeric excess is a critical measure of purity and is typically determined using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC). Nuclear Magnetic Resonance (NMR) spectroscopy using chiral derivatizing agents can also be employed.

Q5: What are some potential sources of impurities in my racemic 1-(p-Tolyl)ethylamine starting material?

A5: Impurities can arise from the synthetic route used to prepare the racemic amine. Potential impurities may include unreacted starting materials, byproducts from side reactions, or residual solvents. It is crucial to use a high-purity starting material for the best resolution results.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Diastereomeric Salt The chosen solvent may not provide a significant enough solubility difference between the two diastereomeric salts.Screen a variety of solvents (e.g., methanol, ethanol, isopropanol, or mixtures) to find the optimal system that maximizes the precipitation of the desired diastereomeric salt while keeping the other in solution.
Crystallization time may be too short, or the cooling process is too rapid.Allow the solution to cool slowly to room temperature and then consider further cooling in an ice bath or refrigerator to maximize crystal formation. Seeding the solution with a small crystal of the desired salt can also induce crystallization.
Low Enantiomeric Excess (e.e.) The more soluble diastereomeric salt may be co-precipitating with the desired less soluble salt.Perform one or more recrystallizations of the isolated diastereomeric salt from the same or a different solvent system to improve diastereomeric purity, which will, in turn, increase the enantiomeric excess of the final product.
Inaccurate analytical method for determining e.e.Rigorously validate your chiral HPLC or GC method. Ensure baseline separation (Resolution > 1.5) of the enantiomers and verify accuracy and precision with known standards.
Impurities in the racemic starting material are interfering with crystallization.Purify the starting racemic amine by distillation or column chromatography before performing the chiral resolution.
Difficulty in Inducing Crystallization The solution may be too dilute, or the supersaturation point has not been reached.Concentrate the solution by slowly evaporating some of the solvent. Seeding the solution with a crystal of the desired diastereomeric salt can also be effective.
Oily Precipitate Instead of Crystals The solvent may not be appropriate for crystallization, or impurities are present.Try a different solvent system. If impurities are suspected, purify the starting material.

Quantitative Data

The following table presents representative data for the chiral resolution of a closely related compound, (S)-1-Phenyl-2-(p-tolyl)ethylamine, which can serve as a useful reference. The efficiency of the resolution is highly dependent on the specific substrate, resolving agent, and solvent system.

Racemic CompoundResolving AgentSolventYield of (S)-enantiomerEnantiomeric Excess (e.e.)
(±)-1-Phenyl-2-(p-tolyl)ethylamineHemiphthalate of (S)-isopropylidene glycerol93:7 Isopropanol/Water69%>99%[5]

Note: This data is for a structurally similar compound and should be used as a guideline. Optimal conditions for this compound may vary.

Experimental Protocols

Protocol 1: Chiral Resolution of (±)-1-(p-Tolyl)ethylamine using (+)-Tartaric Acid

This protocol is adapted from the well-established method for the resolution of a similar amine, 1-phenylethylamine.[2][6]

1. Formation of Diastereomeric Salts: a. In a 250 mL Erlenmeyer flask, dissolve 7.5 g of (+)-tartaric acid in 100 mL of methanol. Gentle heating may be required to achieve complete dissolution. b. To the warm solution, cautiously add 6.75 g (an equimolar amount) of racemic 1-(p-Tolyl)ethylamine. The mixture will warm up. c. Stopper the flask and allow it to stand undisturbed at room temperature for at least 24 hours to allow for the crystallization of the less soluble diastereomeric salt, the this compound-(+)-tartrate.

2. Isolation of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold methanol to remove the mother liquor containing the more soluble diastereomer. c. The enantiomeric excess can be improved at this stage by recrystallizing the salt from fresh, hot methanol.

3. Liberation of the Free this compound: a. Dissolve the collected crystals in approximately 50 mL of water. b. Add a 50% aqueous solution of sodium hydroxide (NaOH) dropwise until the solution is strongly basic (test with pH paper). This will liberate the free amine. c. Transfer the basic aqueous solution to a separatory funnel. d. Extract the free amine with an organic solvent such as diethyl ether or dichloromethane (3 x 30 mL). e. Combine the organic extracts and dry them over an anhydrous drying agent (e.g., anhydrous sodium sulfate). f. Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified this compound.

Protocol 2: Determination of Enantiomeric Excess by Chiral HPLC

1. Sample Preparation: a. Prepare a stock solution of the purified amine in the mobile phase at a concentration of approximately 1 mg/mL. b. Filter the sample through a 0.45 µm syringe filter before injection.

2. HPLC Conditions (Illustrative Example):

  • Column: A suitable chiral stationary phase column (e.g., cellulose or amylose-based).

  • Mobile Phase: A mixture of hexane and isopropanol with a small percentage of a basic modifier like diethylamine. The exact ratio should be optimized for baseline separation.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at a wavelength where the analyte has strong absorbance (e.g., 254 nm).

  • Injection Volume: 10 µL.

3. Data Analysis: a. Integrate the peak areas for the (S)- and (R)-enantiomers. b. Calculate the enantiomeric excess using the following formula: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100

Visualizations

experimental_workflow cluster_0 Diastereomeric Salt Formation cluster_1 Crystallization & Isolation cluster_2 Liberation of Free Amine racemic_amine Racemic (±)-1-(p-Tolyl)ethylamine dissolution Dissolve & Mix racemic_amine->dissolution resolving_agent (+)-Tartaric Acid resolving_agent->dissolution solvent Methanol solvent->dissolution crystallization Crystallize (24h) dissolution->crystallization filtration Vacuum Filtration crystallization->filtration crystals (S)-amine-(+)-tartrate salt (less soluble) filtration->crystals mother_liquor Mother Liquor with (R)-amine-(+)-tartrate salt (more soluble) filtration->mother_liquor basification Add NaOH (aq) crystals->basification extraction Solvent Extraction basification->extraction drying Dry & Evaporate extraction->drying final_product Purified this compound drying->final_product

Caption: Workflow for the chiral resolution of (±)-1-(p-Tolyl)ethylamine.

troubleshooting_logic start Low Enantiomeric Excess (e.e.) check_hplc Validate Chiral HPLC/GC Method? start->check_hplc check_hplc->start Method Invalid (Re-validate) recrystallize Recrystallize Diastereomeric Salt check_hplc->recrystallize Method Valid check_purity Check Purity of Racemic Amine? recrystallize->check_purity end High e.e. Achieved recrystallize->end e.e. Improved purify_racemate Purify Racemic Amine (Distillation/Chromatography) check_purity->purify_racemate Impurities Found optimize_crystallization Optimize Crystallization (Solvent, Temperature, Time) check_purity->optimize_crystallization Purity OK purify_racemate->start Re-run Resolution optimize_crystallization->end

Caption: Troubleshooting logic for addressing low enantiomeric excess.

References

preventing racemization during workup with (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for (S)-(-)-1-(p-Tolyl)ethylamine. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stereochemical stability of this compound, particularly the prevention of racemization during experimental workup procedures.

Frequently Asked Questions (FAQs)

Q1: What is racemization and why is it a concern for this compound?

A1: Racemization is the process by which an enantiomerically pure substance, such as this compound, is converted into a mixture containing equal amounts of both enantiomers (S and R forms). This results in a loss of optical activity. For pharmaceutical and drug development applications, typically only one enantiomer (in this case, the (S)-enantiomer) possesses the desired biological activity, while the other may be inactive or even cause undesirable side effects. Therefore, maintaining the enantiomeric purity throughout a synthetic sequence, including the workup, is critical.

Q2: What are the primary causes of racemization for chiral amines like this compound during workup?

A2: Racemization of chiral benzylic amines such as this compound primarily occurs through the formation of a planar, achiral intermediate. This is facilitated by the removal of the acidic proton at the chiral center (the carbon atom bonded to the amino group and the p-tolyl group). Conditions that promote this proton removal and the formation of the resulting carbanion increase the risk of racemization. Key contributing factors during workup include:

  • Exposure to strong bases: Strong bases can readily deprotonate the chiral center.

  • Elevated temperatures: Increased thermal energy can overcome the energy barrier for racemization.[1][2]

  • Extreme pH conditions: Both strongly acidic and, more commonly, strongly alkaline conditions can catalyze racemization. For some compounds, racemization rates have been shown to increase significantly at pH values above 9.[2]

Q3: How does the choice of solvent during workup affect the stereochemical stability of this compound?

Q4: Can purification methods like distillation or chromatography cause racemization?

A4: Yes, both distillation and chromatography can induce racemization if not performed under appropriate conditions.

  • Distillation: High temperatures required for distillation can provide sufficient energy for racemization. It is advisable to perform distillation under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

  • Chromatography: Some stationary phases, such as standard silica gel, can have acidic sites on their surface. These acidic sites can promote racemization of sensitive compounds. Using deactivated (neutral) silica gel or alternative stationary phases like alumina can mitigate this risk. Additionally, the choice of mobile phase is important; avoid strongly acidic or basic additives if possible.

Troubleshooting Guide: Loss of Enantiomeric Excess (% ee)

Problem Potential Cause Recommended Solution
Significant loss of % ee after basic wash (e.g., with NaOH).The use of a strong base is promoting the formation of a planar carbanion intermediate, leading to racemization.Use a milder inorganic base for neutralization, such as sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃), in your aqueous wash. Ensure the contact time is minimized and the temperature is kept low (0-5 °C).
Racemization is observed after distillation.The distillation temperature is too high, providing the thermal energy needed for racemization.Perform the distillation under a high vacuum to reduce the boiling point of the amine. Ensure the heating mantle temperature is not excessively high.
Loss of enantiomeric purity after column chromatography.The stationary phase (e.g., silica gel) is acidic and is catalyzing racemization.Use a deactivated or neutral silica gel for chromatography. Alternatively, consider using a different stationary phase such as alumina. You can also add a small amount of a volatile amine, like triethylamine (~0.1-1%), to the eluent to neutralize acidic sites on the silica gel.
The % ee decreases after acid-base extraction.While less common for amines, prolonged exposure to harsh pH conditions (either strongly acidic or basic) can contribute to racemization.Minimize the duration of the acid-base extraction steps. Use dilute acids (e.g., 1 M HCl) and mild bases (e.g., saturated NaHCO₃ solution) for the extractions. Perform all extractions at low temperatures (e.g., in an ice bath).

Experimental Protocols

Protocol 1: Recommended Non-Racemizing Aqueous Workup

This protocol describes a standard acid-base extraction procedure designed to isolate this compound from a reaction mixture while minimizing the risk of racemization.

Materials:

  • Reaction mixture containing this compound in an organic solvent (e.g., diethyl ether, dichloromethane, or ethyl acetate).

  • 1 M Hydrochloric Acid (HCl), pre-chilled to 0-5 °C.

  • Saturated Sodium Bicarbonate (NaHCO₃) solution, pre-chilled to 0-5 °C.

  • Brine (saturated NaCl solution), pre-chilled to 0-5 °C.

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Separatory funnel.

  • Ice bath.

Procedure:

  • Cool the separatory funnel containing the reaction mixture in an ice bath.

  • Add pre-chilled 1 M HCl to the separatory funnel. The volume of the acidic solution should be approximately equal to the volume of the organic layer.

  • Shake the funnel gently for 30-60 seconds to extract the protonated amine into the aqueous layer. Release the pressure frequently.

  • Allow the layers to separate and drain the lower aqueous layer into a clean, chilled flask.

  • Repeat the extraction of the organic layer with another portion of pre-chilled 1 M HCl to ensure complete recovery of the amine.

  • Combine the acidic aqueous extracts in a clean separatory funnel and cool in an ice bath.

  • Slowly add pre-chilled saturated NaHCO₃ solution to the combined aqueous extracts to neutralize the acid and deprotonate the amine. Continue adding the basic solution until gas evolution ceases and the aqueous layer is basic (check with pH paper).

  • Extract the now neutral amine from the aqueous layer with a fresh portion of the organic solvent (e.g., diethyl ether).

  • Separate the organic layer and wash it with pre-chilled brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure at a low temperature to obtain the purified this compound.

Protocol 2: Chiral HPLC Analysis

To verify the enantiomeric excess (% ee) of your this compound after workup, a chiral High-Performance Liquid Chromatography (HPLC) method is recommended.

Typical HPLC Conditions:

  • Chiral Stationary Phase: A cyclofructan-based column is often effective for the separation of primary amines.

  • Mobile Phase: A mixture of hexane and ethanol is commonly used for normal-phase separations.[3] For example, a starting point could be 80:20 hexane:ethanol.

  • Additives: To improve peak shape and resolution, additives such as trifluoroacetic acid (TFA) and triethylamine (TEA) are often used. A common combination is 0.3% TFA and 0.2% TEA in the mobile phase.[3]

  • Flow Rate: Typically 1-2 mL/min.

  • Detection: UV detection at a suitable wavelength (e.g., 254 nm).

Note: The optimal mobile phase composition and additives may need to be adjusted to achieve baseline separation of the enantiomers.

Diagrams

Logical Workflow for Preventing Racemization

logical_workflow Workflow to Minimize Racemization During Workup cluster_workup Aqueous Workup cluster_analysis Analysis cluster_troubleshooting Troubleshooting cluster_solutions Potential Issues start Reaction Mixture in Organic Solvent acid_extraction Extract with cold, dilute acid (e.g., 1M HCl) start->acid_extraction separate_layers Separate Aqueous and Organic Layers acid_extraction->separate_layers neutralize Neutralize aqueous layer with cold, mild base (e.g., NaHCO3) separate_layers->neutralize back_extract Back-extract with organic solvent neutralize->back_extract dry_concentrate Dry and concentrate under reduced pressure back_extract->dry_concentrate hplc_analysis Analyze % ee by Chiral HPLC dry_concentrate->hplc_analysis check_ee Is % ee acceptable? hplc_analysis->check_ee yes Yes check_ee->yes no No check_ee->no end Pure (S)-Amine yes->end Proceed strong_base Strong Base Used? no->strong_base high_temp High Temperature Exposure? no->high_temp acidic_silica Acidic Chromatography Media? no->acidic_silica

Caption: A logical workflow for the workup and analysis of this compound to prevent racemization.

Factors Influencing Racemization

racemization_factors Key Factors Influencing Racemization cluster_causes Primary Causes cluster_mitigation Mitigation Strategies racemization Racemization of (S)-Amine strong_base Strong Bases (e.g., NaOH, KOH) strong_base->racemization high_temp High Temperature (e.g., during distillation) high_temp->racemization extreme_ph Extreme pH extreme_ph->racemization mild_base Use Mild Bases (e.g., NaHCO3) no_racemization Preservation of Enantiomeric Purity mild_base->no_racemization low_temp Low Temperature (0-5 °C) low_temp->no_racemization controlled_ph Controlled pH controlled_ph->no_racemization vacuum_distillation Vacuum Distillation vacuum_distillation->no_racemization neutral_chromatography Neutral Chromatography (e.g., deactivated silica) neutral_chromatography->no_racemization

Caption: Factors that can cause racemization and strategies to mitigate them.

References

Technical Support Center: (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (S)-(-)-1-(p-Tolyl)ethylamine.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I might encounter in my sample of this compound?

A1: The most common impurities can be categorized into two types: chiral impurities and process-related chemical impurities. The primary chiral impurity is the undesired enantiomer, (R)-(+)-1-(p-Tolyl)ethylamine. Process-related impurities typically arise from the synthetic route, most commonly the reductive amination of 4'-methylacetophenone. These include unreacted starting material, 4'-methylacetophenone, and the intermediate or byproduct, 1-(p-tolyl)ethanol.

Q2: My experiment requires very high chiral purity. How can I determine the enantiomeric excess (e.e.) of my this compound?

A2: The most effective method for determining the enantiomeric excess of this compound is through chiral gas chromatography (GC). This technique utilizes a chiral stationary phase to separate the (S)- and (R)-enantiomers, allowing for their individual quantification. A detailed experimental protocol for this analysis is provided in the "Experimental Protocols" section of this guide.

Q3: I suspect my sample is contaminated with residual starting materials from the synthesis. How can I confirm this?

A3: Gas chromatography-mass spectrometry (GC-MS) is an excellent technique for identifying and quantifying residual starting materials like 4'-methylacetophenone. The mass spectrum of this compound will show a characteristic molecular ion peak and fragmentation pattern that can be compared against a reference standard. The GC retention time will also provide evidence for its presence.

Q4: What is the potential impact of these impurities on my research or drug development process?

A4: The presence of the (R)-(+)-enantiomer can have significant implications in drug development, as different enantiomers of a chiral drug can exhibit different pharmacological activities or toxicities. Process-related impurities such as unreacted ketones or alcohols can interfere with subsequent synthetic steps or lead to the formation of undesired side products. For pharmaceutical applications, stringent control and quantification of all impurities are required by regulatory agencies.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in GC analysis Presence of process-related impurities (e.g., 4'-methylacetophenone, 1-(p-tolyl)ethanol).1. Analyze the sample using GC-MS to identify the molecular weights and fragmentation patterns of the unknown peaks. 2. Compare the retention times and mass spectra with those of authentic reference standards for the suspected impurities. 3. If necessary, purify the this compound sample using an appropriate technique such as distillation or column chromatography.
Low enantiomeric excess (e.e.) determined by chiral GC Contamination with the (R)-(+)-enantiomer.1. Review the synthetic process to ensure that the chiral catalyst or resolving agent is of high purity and used under optimal conditions. 2. Consider performing a chiral resolution or purification step to enrich the desired (S)-enantiomer.
Inconsistent reaction yields or formation of side products Presence of unreacted starting materials or other impurities in the this compound.1. Quantify the level of impurities using the provided GC protocol. 2. Purify the starting material to a higher degree before use in your reaction.

Summary of Common Impurities

Impurity Name Impurity Type Typical Origin Analytical Method for Detection
(R)-(+)-1-(p-Tolyl)ethylamineChiralIncomplete stereoselective synthesis or resolutionChiral Gas Chromatography (GC)
4'-MethylacetophenoneProcess-RelatedUnreacted starting material from reductive aminationGas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS)
1-(p-tolyl)ethanolProcess-RelatedReduction of 4'-methylacetophenone during synthesisGas Chromatography (GC), Gas Chromatography-Mass Spectrometry (GC-MS)

Experimental Protocols

Detailed Methodology for Chiral Gas Chromatography (GC) Analysis of this compound

This protocol describes a method for the simultaneous determination of the chemical purity and enantiomeric excess of this compound.

  • Instrumentation:

    • Gas chromatograph equipped with a Flame Ionization Detector (FID).

    • Autosampler for reproducible injections.

  • Column:

    • Chiral capillary column: Cyclodextrin-based chiral stationary phase (e.g., Rt-βDEXsm, 30 m x 0.25 mm ID, 0.25 µm film thickness or similar).

  • GC Conditions:

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1.5 mL/min).

    • Injector Temperature: 250 °C.

    • Detector Temperature: 280 °C.

    • Oven Temperature Program:

      • Initial temperature: 100 °C, hold for 2 minutes.

      • Ramp: Increase to 180 °C at a rate of 5 °C/minute.

      • Hold: Hold at 180 °C for 10 minutes.

    • Injection Volume: 1 µL.

    • Split Ratio: 50:1.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample in a suitable solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

    • If available, prepare separate standard solutions of (R)-(+)-1-(p-Tolyl)ethylamine, 4'-methylacetophenone, and 1-(p-tolyl)ethanol for peak identification and quantification.

  • Data Analysis:

    • Identify the peaks corresponding to this compound, (R)-(+)-1-(p-Tolyl)ethylamine, and any process-related impurities based on their retention times compared to the standards.

    • Calculate the enantiomeric excess (e.e.) using the following formula:

      • e.e. (%) = [ (Area(S)-enantiomer - Area(R)-enantiomer) / (Area(S)-enantiomer + Area(R)-enantiomer) ] x 100

    • Determine the chemical purity by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

Impurity Troubleshooting Workflow

Impurity_Troubleshooting cluster_start Start: Unexpected Experimental Results cluster_analysis Analytical Investigation cluster_troubleshooting Troubleshooting Pathways cluster_end Resolution Start Unexpected Results (e.g., low yield, side products) Analyze Analyze sample by Chiral GC and GC-MS Start->Analyze Identify Identify Impurities (Chiral & Process-Related) Analyze->Identify Chiral_Impurity High Chiral Impurity ((R)-enantiomer) Identify->Chiral_Impurity Chiral Purity Issue Process_Impurity High Process-Related Impurity (Ketone, Alcohol) Identify->Process_Impurity Chemical Purity Issue Purify_Chiral Optimize Synthesis/ Perform Chiral Resolution Chiral_Impurity->Purify_Chiral Purify_Process Purify Sample (e.g., Distillation, Chromatography) Process_Impurity->Purify_Process End Proceed with Experiment using Purified Material Purify_Chiral->End Purify_Process->End

Caption: Troubleshooting workflow for identifying and addressing common impurities in this compound.

Technical Support Center: Recrystallization of (S)-(-)-1-(p-Tolyl)ethylamine Diastereomeric Salts

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the resolution of (S)-(-)-1-(p-Tolyl)ethylamine via diastereomeric salt recrystallization. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during this chiral resolution technique.

Frequently Asked Questions (FAQs)

Q1: What is the fundamental principle behind the recrystallization of diastereomeric salts for resolving this compound?

A1: The resolution of a racemic mixture of 1-(p-Tolyl)ethylamine is achieved by reacting it with a chiral resolving agent, such as an enantiomerically pure acid like (+)-tartaric acid or its derivatives. This reaction forms a pair of diastereomeric salts: [(S)-amine · (+)-acid] and [(R)-amine · (+)-acid]. These diastereomers possess different physical properties, most notably different solubilities in a given solvent.[1][2] By carefully selecting a solvent and controlling crystallization conditions, the less soluble diastereomeric salt will preferentially crystallize, allowing for its separation from the more soluble diastereomer. Subsequent treatment of the isolated salt liberates the desired enantiomerically enriched amine.

Q2: How critical is the choice of solvent in this recrystallization process?

A2: The choice of solvent is paramount as the success of the separation hinges on the solubility difference between the two diastereomeric salts. An ideal solvent will maximize this difference, dissolving the undesired diastereomer while having low solubility for the desired diastereomer at a specific temperature. It is common practice to screen a variety of solvents with different polarities and hydrogen-bonding capabilities to find the optimal system.

Q3: What are some commonly used and effective resolving agents for 1-arylethylamines like 1-(p-Tolyl)ethylamine?

A3: Tartaric acid and its derivatives, such as O,O'-dibenzoyl-tartaric acid and O,O'-di-p-toluoyl-tartaric acid, are widely used and effective resolving agents for chiral amines.[1] Mandelic acid and its derivatives have also been shown to be efficient for the resolution of 1-arylethylamines.[3] The selection of the optimal resolving agent is often substrate-dependent and may require experimental screening.

Q4: How does the cooling rate during crystallization affect the diastereomeric excess (de) of the product?

A4: The cooling rate is a critical parameter. A slow and controlled cooling process generally allows for the selective crystallization of the less soluble diastereomer, leading to larger and purer crystals with higher diastereomeric excess. Rapid cooling can lead to the co-precipitation of the more soluble diastereomer, trapping it within the crystal lattice and resulting in a lower 'de'.

Troubleshooting Guide

Problem Potential Cause Troubleshooting Steps
No crystal formation - The diastereomeric salt is too soluble in the chosen solvent.- The solution is not sufficiently supersaturated.- Impurities are inhibiting crystallization.- Solvent Screening: Experiment with less polar solvents or solvent mixtures to decrease solubility.- Increase Concentration: Carefully evaporate some of the solvent to induce supersaturation.- Cooling: Slowly cool the solution to room temperature, followed by further cooling in an ice bath or refrigerator.- Seeding: Introduce a small seed crystal of the desired diastereomeric salt to initiate crystallization.- Purity Check: Ensure the starting racemic amine and resolving agent are of high purity.
Oiling out instead of crystallization - The diastereomeric salt's melting point is lower than the temperature of the solution.- The concentration of the salt is too high.- The cooling rate is too fast.- An inappropriate solvent is being used.- Solvent Modification: Add a small amount of a co-solvent in which the salt is less soluble.- Dilution: Add more of the primary solvent to reduce the concentration.- Slower Cooling: Allow the solution to cool more gradually to room temperature before further cooling.- Temperature Control: Try to maintain the crystallization temperature below the melting point of the diastereomeric salt.
Low yield of the desired diastereomeric salt - The solubility of the desired diastereomeric salt is still significant in the mother liquor.- The molar ratio of the resolving agent is not optimal.- Incomplete precipitation.- Solvent Optimization: Re-evaluate the solvent system to minimize the solubility of the desired salt.- Stoichiometry Adjustment: While a 1:1 molar ratio of amine to resolving agent is a common starting point, using a sub-stoichiometric amount (e.g., 0.5 equivalents) of the resolving agent can sometimes improve the yield of the less soluble salt.- Extended Crystallization Time: Allow the solution to stand for a longer period at a low temperature to maximize precipitation.- Mother Liquor Reprocessing: The more soluble diastereomer remaining in the mother liquor can potentially be recovered and racemized for reuse.
Low diastereomeric excess (de) or enantiomeric excess (ee) - Co-precipitation of the more soluble diastereomer.- Inefficient separation of the crystals from the mother liquor.- The chosen resolving agent does not provide sufficient discrimination.- Recrystallization: Perform one or more subsequent recrystallizations of the isolated diastereomeric salt to enhance its purity.- Washing: Ensure the filtered crystals are washed with a small amount of cold, fresh solvent to remove residual mother liquor.- Screen Resolving Agents: Test different chiral resolving agents to find one that provides a greater solubility difference between the diastereomeric salts.- Controlled Cooling: Employ a very slow cooling rate to promote selective crystallization.

Data Presentation

While specific quantitative data for the resolution of this compound is not extensively available in the public domain, the following table provides illustrative data for the resolution of a closely related compound, 1-phenylethylamine, to demonstrate the expected outcomes.

Racemic AmineResolving AgentSolventMolar Ratio (Amine:Acid)Yield (%)Enantiomeric Excess (ee%)
1-Phenylethylamine(+)-Tartaric AcidMethanol1:1~40-50>95 (after recrystallization)
1-Phenylethylamine(R)-Mandelic AcidEthanol1:1~45-55>98 (after recrystallization)
1-Phenyl-2-(p-tolyl)ethylamineHemiphthalate of (S)-isopropylidene glycerol93/7 Isopropanol/water1:169>99

Note: The data presented above is for illustrative purposes and the actual results for this compound may vary depending on the specific experimental conditions.

Experimental Protocols

General Protocol for Diastereomeric Recrystallization
  • Salt Formation:

    • In a suitable flask, dissolve the racemic 1-(p-Tolyl)ethylamine in an appropriate solvent (e.g., methanol, ethanol, or isopropanol).

    • In a separate flask, dissolve an equimolar or sub-stoichiometric amount of the chosen chiral resolving agent (e.g., (+)-tartaric acid) in the same solvent, with gentle heating if necessary.

    • Slowly add the resolving agent solution to the amine solution with continuous stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature to induce the crystallization of the less soluble diastereomeric salt. Seeding with a small crystal of the desired salt can be beneficial.

    • For maximal crystal recovery, the flask can be placed in an ice bath or refrigerator for a period of time once it has reached room temperature.

  • Isolation:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent to remove any adhering mother liquor containing the more soluble diastereomer.

  • Recrystallization (Optional but Recommended):

    • To improve the diastereomeric and enantiomeric purity, dissolve the isolated crystals in a minimal amount of hot solvent and repeat the slow cooling and isolation steps.

  • Liberation of the Free Amine:

    • Suspend the purified diastereomeric salt in water.

    • Add a base (e.g., 2M NaOH) dropwise with stirring until the solution is basic (pH > 10) to liberate the free amine.

    • Extract the enantiomerically enriched amine with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the combined organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure to obtain the purified this compound.

Mandatory Visualizations

Recrystallization_Workflow cluster_prep Preparation cluster_process Process cluster_products Products racemic_amine Racemic (R/S)-1-(p-Tolyl)ethylamine dissolution Dissolution in Suitable Solvent racemic_amine->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Slow Cooling & Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble Less Soluble Salt ((S)-Amine Salt) filtration->less_soluble Solid mother_liquor Mother Liquor with More Soluble Salt ((R)-Amine Salt) filtration->mother_liquor Liquid liberation Liberation of Free Amine (Base Treatment) less_soluble->liberation pure_enantiomer Purified this compound liberation->pure_enantiomer

Caption: Experimental workflow for the diastereomeric recrystallization of this compound.

Troubleshooting_Logic start Low Yield or Purity? check_solvent Re-evaluate Solvent System start->check_solvent check_cooling Optimize Cooling Rate start->check_cooling check_ratio Adjust Amine:Acid Ratio start->check_ratio check_agent Screen Different Resolving Agents start->check_agent If initial steps fail recrystallize Perform Recrystallization check_solvent->recrystallize check_cooling->recrystallize check_ratio->recrystallize success Improved Yield/Purity recrystallize->success check_agent->success

Caption: Logical troubleshooting workflow for common issues in diastereomeric salt recrystallization.

References

Technical Support Center: Analytical Methods for Determining Diastereomeric Purity

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for the analysis of diastereomeric purity.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining diastereomeric purity?

The main techniques used to separate and quantify diastereomers include High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Capillary Electrophoresis (CE).[1][2] Gas Chromatography (GC) can also be used, particularly for volatile compounds.[3] Because diastereomers have different physical properties, they can often be separated using standard achiral chromatography.[4][5]

  • HPLC/SFC: These are the most common methods, offering high resolution and accuracy. They can be performed on both achiral and chiral stationary phases.[1][6] SFC is often faster and uses less organic solvent than HPLC.[2]

  • NMR Spectroscopy: NMR is a powerful tool for determining the ratio of diastereomers without separation.[7] It can be used directly if baseline separation of signals exists or indirectly with the aid of chiral derivatizing or solvating agents to resolve overlapping signals.[3][8]

  • Capillary Electrophoresis (CE): CE is a high-efficiency separation technique particularly suited for charged or polar compounds. Chiral selectors, such as cyclodextrins, can be added to the background electrolyte to resolve diastereomers.[9][10]

Q2: What is the difference between direct and indirect separation methods?

The terms "direct" and "indirect" primarily apply to the separation of enantiomers but the principles are relevant to diastereomer analysis strategy.

  • Direct Methods involve separating the stereoisomers by using a chiral environment, such as a chiral stationary phase (CSP) in HPLC or a chiral additive in the mobile phase or electrolyte in CE.[11][12] The diastereomeric complexes are formed transiently during the separation process.[1]

  • Indirect Methods involve converting the enantiomers into a mixture of diastereomers by reacting them with an enantiomerically pure chiral derivatizing agent (CDA).[8][12] These newly formed diastereomers have different physical properties and can then be separated on a standard, less expensive achiral column.[4][11]

Q3: How is diastereomeric purity typically expressed and calculated?

Diastereomeric purity is expressed either as diastereomeric excess (de) or diastereomeric ratio (dr) .

  • Diastereomeric Excess (de): This measures the excess of the major diastereomer over the minor one. It is calculated similarly to enantiomeric excess (ee).[5][13] de (%) = |(% Major Diastereomer - % Minor Diastereomer)| / |(% Major Diastereomer + % Minor Diastereomer)| * 100

  • Diastereomeric Ratio (dr): This is a simple ratio of the amount (e.g., peak area or integration value) of the major diastereomer to the minor one.[5] For a mixture containing 70% of one diastereomer and 30% of the other, the dr would be 7:3.

Q4: When should I use a chiral versus an achiral stationary phase for HPLC separation?

Unlike enantiomers, which behave identically in an achiral environment, diastereomers have distinct physical properties and can often be separated on standard achiral stationary phases (e.g., C18, Phenyl, Silica).[4][14] Therefore, it is usually best to first attempt separation on an achiral column. If co-elution occurs or resolution is poor, a chiral stationary phase (CSP) should be considered. CSPs can provide different selectivity and may resolve closely related diastereomers that are difficult to separate on achiral phases.[6][15] In complex cases with multiple chiral centers, coupling chiral and achiral columns in series can be an effective strategy.[15]

Method Selection and Workflow

Choosing the right analytical method is crucial for accurate results. The following workflow provides a general guide for method selection.

G cluster_start cluster_screening Initial Screening cluster_results cluster_success cluster_troubleshoot Optimization / Advanced Methods start Sample with Diastereomers hplc_achiral HPLC / SFC (Achiral Column) start->hplc_achiral nmr ¹H / ³¹P NMR start->nmr res_check Resolution Adequate? hplc_achiral->res_check nmr_check Signals Resolved? nmr->nmr_check quantify Quantify (de/dr) res_check->quantify Yes hplc_chiral HPLC / SFC (Chiral Column) res_check->hplc_chiral No nmr_check->quantify Yes nmr_da NMR with Chiral Derivatizing/Solvating Agent nmr_check->nmr_da No hplc_chiral->quantify ce Capillary Electrophoresis (CE) hplc_chiral->ce ce->quantify nmr_da->quantify

Caption: Workflow for selecting an analytical method for diastereomeric purity.

Troubleshooting Guide

Issue 1: Poor or No Resolution in HPLC/SFC

  • Q: My diastereomers co-elute on a C18 column. What should I try next?

    • Optimize Mobile Phase: For reversed-phase HPLC, try changing the organic modifier (e.g., from acetonitrile to methanol or vice-versa) or the composition of the ternary mixture (e.g., ACN/MeOH/Water).[16] Adjusting the pH or the buffer type can also significantly impact selectivity.

    • Modify Gradient: Switch from an isocratic to a gradient elution or adjust the slope of your existing gradient to improve separation.

    • Change Achiral Column: Diastereomers may exhibit different selectivity on other types of achiral columns. Consider trying a phenyl-hexyl or a pentafluorophenyl (PFP/F5) stationary phase.[15]

    • Switch to a Chiral Column: If achiral methods fail, a chiral stationary phase (CSP) is the logical next step. Polysaccharide-based CSPs are a common starting point.[2][15]

    • Lower Temperature: Reducing the column temperature can sometimes enhance separation by increasing the differences in interaction energies between the diastereomers and the stationary phase.[17]

  • Q: My peaks are broad or tailing. What is the cause?

    • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase (e.g., silanol groups on silica) can cause tailing. Adding a small amount of an amine modifier like diethylamine (DEA) or triethylamine (TEA) to the mobile phase can mitigate this, especially for basic compounds.

    • Column Overload: Injecting too much sample can lead to broad, asymmetrical peaks. Try reducing the sample concentration or injection volume.

    • Mismatched Solvents: Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion. If possible, dissolve the sample in the mobile phase itself.[16]

    • Column Degradation: The column may be nearing the end of its lifespan. Check its performance with a standard mixture.

G start Poor HPLC Resolution q1 Change Organic Modifier (ACN <> MeOH)? start->q1 q2 Adjust Gradient Slope? q1->q2 No Improvement success Resolution Achieved q1->success Improved q3 Try Different Achiral Column (e.g., Phenyl, F5)? q2->q3 No Improvement q2->success Improved q4 Use Chiral Stationary Phase (CSP)? q3->q4 No Improvement q3->success Improved q4->success Improved

Caption: Troubleshooting decision tree for poor HPLC resolution.

Issue 2: Inaccurate Quantification with NMR

  • Q: The diastereomeric ratio from my ¹H NMR integration is inconsistent or doesn't match my HPLC data. Why?

    • Incomplete Relaxation: For accurate quantification, the relaxation delay (d1) in your NMR acquisition parameters must be long enough (typically 5 times the longest T1 of the protons being integrated). If the delay is too short, signals from protons with different relaxation times will not integrate proportionally.

    • Overlapping Signals: If the peaks you are integrating are not baseline-resolved, the integration will be inaccurate. Even minor overlap can introduce significant errors.[7]

    • Kinetic Resolution: If you used a chiral derivatizing agent, ensure the reaction went to completion. If it did not, kinetic resolution may have occurred, where one diastereomer reacts faster than the other, leading to an inaccurate representation of the original mixture.[18][19]

  • Q: My key signals in ¹H NMR are too overlapped to integrate. What are my options?

    • Use a Higher Field Magnet: If available, a higher field NMR spectrometer will increase chemical shift dispersion and may resolve your signals.

    • Chiral Solvating Agents (CSAs): Adding a CSA to your NMR tube can induce small chemical shift differences between the diastereomers by forming transient, weakly-bound complexes.[8]

    • Chiral Lanthanide Shift Reagents: These reagents can create large chemical shift separations, but must be used at low concentrations to avoid significant peak broadening.[3][20]

    • Band-Selective Pure Shift NMR: This advanced NMR technique can collapse multiplets into singlets, dramatically improving spectral resolution and allowing for accurate integration of previously overlapped signals.[7]

    • Use a Different Nucleus: If your molecule contains other NMR-active nuclei like ³¹P or ¹⁹F, these spectra are often simpler and have a wider chemical shift range, which can provide resolved signals for quantification.[20][21]

Data & Performance Comparison

Table 1: Comparison of Key Analytical Techniques for Diastereomeric Purity

FeatureChiral HPLC[2]Chiral SFC[2]Capillary Electrophoresis (CE)[2]NMR Spectroscopy[21]
Principle Differential interaction with a stationary phase.Differential interaction with a stationary phase using supercritical CO₂.Differential migration in an electric field.Differences in the chemical environment of nuclei.
Resolution HighHigh to Very HighVery HighLower; dependent on chemical shift difference.
Analysis Time Medium (10-45 min)High (Faster than HPLC)Medium (10-30 min)High (5-30 min)
Quantification Requires calibration; relative quantification is common.Requires calibration; relative quantification is common.Requires calibration; use corrected peak areas.Inherently quantitative with proper parameters.
Key Advantages Robust, well-established, wide availability of columns.Fast, low organic solvent use, improved efficiency.High efficiency, low sample/reagent consumption.No separation needed, provides structural info.
Key Limitations Higher solvent consumption.Requires specialized equipment.Less suitable for neutral compounds without additives.Lower sensitivity, potential for signal overlap.

Experimental Protocols

Protocol 1: Diastereomeric Purity by Reversed-Phase HPLC

This protocol provides a general starting point for separating diastereomers on a C18 column.

  • Column: Standard C18 column (e.g., 4.6 x 150 mm, 5 µm).[16]

  • Mobile Phase: Begin with a 50:50 mixture of an aqueous buffer (e.g., 0.1% Formic Acid in Water) and an organic modifier (Acetonitrile or Methanol).[16]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.[2]

  • Detection: UV detector set to the λmax of the compound. If unknown, use a diode array detector (DAD) to screen a range.[16]

  • Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL. Ensure it is fully dissolved and filter if necessary.[2]

  • Injection Volume: 5-10 µL.

  • Analysis: Run the sample isocratically. If no separation is observed, introduce a gradient (e.g., 10% to 90% organic over 20 minutes).

  • Quantification: Integrate the peak areas of the two diastereomers. The diastereomeric purity is determined from the relative peak areas.[2]

Protocol 2: Indirect Analysis via Derivatization and NMR

This protocol describes the use of a chiral derivatizing agent (CDA) to determine purity by NMR. Mosher's acid is a common CDA for chiral alcohols and amines.[8]

G cluster_analyte cluster_cda cluster_reaction cluster_diastereomers cluster_separation cluster_output A1 Analyte (R) reaction Covalent Bond Formation A1->reaction A2 Analyte (S) A2->reaction CDA CDA (R') CDA->reaction D1 Diastereomer (R,R') reaction->D1 D2 Diastereomer (S,R') reaction->D2 separation Achiral HPLC or NMR Analysis D1->separation D2->separation output Separated Signals/ Peaks for Quantification separation->output

Caption: Workflow for indirect analysis via chiral derivatization.[11][12]

  • Derivatization: In a clean vial, dissolve the diastereomeric mixture (e.g., a chiral alcohol, ~5 mg) in a suitable solvent (e.g., pyridine or CH₂Cl₂ with a non-nucleophilic base). Add a slight excess (1.1-1.2 equivalents) of the chiral derivatizing agent (e.g., (R)-Mosher's acid chloride). Allow the reaction to proceed to completion.

  • Workup: Quench the reaction and perform a simple extraction to remove excess reagents. Ensure the final product is pure and dry.

  • Sample Preparation: Dissolve approximately 5-10 mg of the purified diastereomeric ester product in 0.6 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.[2]

  • NMR Acquisition: Acquire a quantitative ¹H NMR spectrum. Crucially, set the relaxation delay (d1) to at least 5 times the longest T1 value of the protons of interest to ensure accurate integration.

  • Data Analysis: Identify signals that are well-resolved between the two diastereomers (protons near the newly formed ester linkage are often good candidates). Integrate the corresponding peaks to determine the diastereomeric ratio.[8]

References

Validation & Comparative

A Comparative Guide to Chiral Resolution: (S)-(-)-1-(p-Tolyl)ethylamine vs. (S)-(-)-1-Phenylethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs), the selection of an appropriate chiral resolving agent is a critical step that can significantly impact yield, purity, and overall process efficiency. This guide provides a comparative analysis of two commonly used chiral resolving agents: (S)-(-)-1-(p-Tolyl)ethylamine and its unsubstituted counterpart, (S)-(-)-1-phenylethylamine. The comparison is based on their reported efficiencies in the resolution of racemic carboxylic acids, particularly profens and mandelic acid derivatives.

Principle of Chiral Resolution by Diastereomeric Salt Formation

Chiral resolution via diastereomeric salt formation is a classical and widely employed technique for separating enantiomers. The process relies on the reaction of a racemic mixture of an acid with an enantiomerically pure chiral base. This reaction forms a pair of diastereomeric salts. Unlike enantiomers, which have identical physical properties, diastereomers possess distinct solubilities, melting points, and spectroscopic characteristics. This difference in solubility allows for the separation of one diastereomer by fractional crystallization. Subsequently, the resolved enantiomer of the acid can be recovered by treating the isolated diastereomeric salt with a strong acid.

The overall workflow for this resolution process is depicted below:

G racemic_acid Racemic Acid (R-Acid + S-Acid) diastereomeric_salts Mixture of Diastereomeric Salts (R-Acid)-(S)-Amine (S-Acid)-(S)-Amine racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent (S)-Amine resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt (e.g., (S-Acid)-(S)-Amine) fractional_crystallization->less_soluble_salt Precipitation more_soluble_salt More Soluble Diastereomeric Salt (e.g., (R-Acid)-(S)-Amine) fractional_crystallization->more_soluble_salt in Solution acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification more_soluble_salt->acidification2 resolved_enantiomer1 Resolved Enantiomer 1 (e.g., S-Acid) acidification1->resolved_enantiomer1 recovered_agent1 Recovered Resolving Agent acidification1->recovered_agent1 resolved_enantiomer2 Resolved Enantiomer 2 (e.g., R-Acid) acidification2->resolved_enantiomer2 recovered_agent2 Recovered Resolving Agent acidification2->recovered_agent2

Figure 1: General workflow for chiral resolution via diastereomeric salt formation.

Performance Comparison

Resolving AgentRacemic AcidYield of Diastereomeric SaltEnantiomeric Excess (ee) of Resolved Acid
(S)-(-)-1-Phenylethylamine Racemic IbuprofenNot explicitly stated88.14%[1]
(S)-(-)-1-Phenylethylamine Racemic α-Phenylethylamine (with Tartaric Acid)80-90% (of the salt)>95% (of the amine)[2]
This compound Racemic 1,4-Benzodioxane-2-carboxylic acidHigh (qualitative)High (qualitative)

It has been noted that for the resolution of racemic 1,4-benzodioxane-2-carboxylic acid, this compound demonstrates significantly higher efficiency compared to the unsubstituted (S)-(-)-1-phenylethylamine, which showed null efficiency in this specific application. This suggests that the electronic and steric effects of the para-methyl group on the phenyl ring of the resolving agent can play a crucial role in the discrimination between the enantiomers of the racemic acid, leading to more efficient formation and separation of the diastereomeric salts.

Experimental Protocols

Below are representative experimental protocols for the resolution of racemic acids using (S)-(-)-1-phenylethylamine. Due to the limited availability of detailed public data for this compound, a similar protocol would likely be followed, with adjustments to solvent systems and crystallization conditions as needed.

Resolution of Racemic Ibuprofen with (S)-(-)-1-Phenylethylamine

This protocol is adapted from a procedure described in the Journal of Chemical Education.[3]

1. Formation of Diastereomeric Salts:

  • In a suitable flask, dissolve racemic ibuprofen in a minimal amount of a suitable solvent (e.g., a mixture of potassium hydroxide solution and water).

  • To this solution, add an equimolar amount of (S)-(-)-1-phenylethylamine.

  • Stir the mixture. The less soluble diastereomeric salt, the (S)-ibuprofen-(S)-phenylethylamine salt, will precipitate out of the solution.

  • Isolate the precipitated salt by vacuum filtration and wash it with a small amount of cold solvent.

2. Recrystallization of the Diastereomeric Salt (Optional but Recommended):

  • To improve the diastereomeric purity, recrystallize the isolated salt from a suitable solvent (e.g., ethanol or isopropanol).

  • Dissolve the salt in the minimum amount of hot solvent and allow it to cool slowly to form crystals.

  • Collect the purified crystals by vacuum filtration.

3. Liberation of the Enantiomerically Enriched Ibuprofen:

  • Suspend the purified diastereomeric salt in water.

  • Add a strong acid (e.g., hydrochloric acid) to protonate the carboxylate and the amine.

  • The enantiomerically enriched ibuprofen will precipitate out of the aqueous solution.

  • Extract the ibuprofen into an organic solvent (e.g., diethyl ether or dichloromethane).

  • Wash the organic layer with water and brine, then dry it over an anhydrous drying agent (e.g., sodium sulfate).

  • Remove the solvent under reduced pressure to obtain the resolved (S)-(+)-ibuprofen.

4. Recovery of the Resolving Agent:

  • The aqueous layer from the extraction contains the protonated (S)-(-)-1-phenylethylamine.

  • Make the aqueous layer basic by adding a strong base (e.g., sodium hydroxide).

  • Extract the liberated (S)-(-)-1-phenylethylamine into an organic solvent.

  • Dry the organic layer and remove the solvent to recover the resolving agent for potential reuse.

A logical diagram illustrating the key decision points and steps in a typical resolution experiment is provided below:

G start Start: Racemic Acid and Chiral Resolving Agent dissolve Dissolve in Suitable Solvent start->dissolve add_agent Add Resolving Agent dissolve->add_agent form_salts Formation of Diastereomeric Salts add_agent->form_salts check_precipitation Precipitate Formed? form_salts->check_precipitation filter Isolate Precipitate (Vacuum Filtration) check_precipitation->filter Yes optimize Optimize Solvent/Conditions check_precipitation->optimize No recrystallize Recrystallize Salt for Higher Purity? filter->recrystallize purified_salt Purified Diastereomeric Salt recrystallize->purified_salt Yes acidify Acidify to Liberate Resolved Acid recrystallize->acidify No purified_salt->acidify extract Extract Resolved Acid acidify->extract isolate_product Isolate Pure Enantiomer extract->isolate_product recover_agent Recover Resolving Agent from Aqueous Layer extract->recover_agent end End isolate_product->end recover_agent->end

Figure 2: Decision workflow for a typical chiral resolution experiment.

Conclusion

Both this compound and (S)-(-)-1-phenylethylamine are effective chiral resolving agents for racemic carboxylic acids. The choice between them may depend on the specific substrate. The available data suggests that the presence of the para-methyl group in this compound can, in certain cases, significantly enhance the efficiency of resolution. This is likely due to a combination of steric and electronic factors that improve the discrimination between the two enantiomers of the racemic acid during the formation of the diastereomeric salts, leading to a greater difference in their solubilities.

For researchers and drug development professionals, it is recommended to screen both resolving agents, along with a variety of solvents, to determine the optimal conditions for the resolution of a new racemic acid. The experimental protocols provided in this guide can serve as a starting point for developing a robust and efficient resolution process.

References

A Comparative Guide to Chiral Resolving Agents for Mandelic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The resolution of racemic mandelic acid is a critical step in the synthesis of numerous active pharmaceutical ingredients and other valuable chiral compounds. The choice of a suitable chiral resolving agent is paramount for an efficient, scalable, and economically viable process. This guide provides an objective comparison of commonly employed chiral resolving agents for mandelic acid, supported by experimental data and detailed protocols to aid in the selection of the optimal agent for your specific needs.

Principle of Chiral Resolution by Diastereomeric Salt Formation

The classical and most widely used method for the resolution of racemic acids, such as mandelic acid, is through the formation of diastereomeric salts. This technique involves the reaction of the racemic acid with an enantiomerically pure chiral base. The resulting products are two diastereomeric salts with different physical properties, most notably, different solubilities in a given solvent system. This difference in solubility allows for their separation by fractional crystallization. The less soluble diastereomeric salt preferentially crystallizes from the solution and can be isolated by filtration. Subsequently, the desired enantiomer of mandelic acid is recovered by acidification of the separated salt, and the chiral resolving agent can often be recovered and recycled.

Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is evaluated based on several key performance indicators, including the yield of the diastereomeric salt, the diastereomeric excess (de%) of the crystallized salt, and the enantiomeric excess (ee%) of the recovered mandelic acid. The following table summarizes the performance of several common chiral resolving agents for the resolution of mandelic acid.

Chiral Resolving AgentEnantiomer ResolvedSolvent SystemYield of Diastereomeric Salt (%)Diastereomeric Excess (de%) of SaltEnantiomeric Excess (ee%) of Recovered Mandelic Acid
(-)-Ephedrine(R)-(-)-Mandelic Acid95% Ethanol~80% (crude)Not Reported90% (without recrystallization), 96% (with recrystallization)[1][2]
(R)-(+)-α-Methylbenzylamine(S)-(+)-Mandelic AcidMethanolNot ReportedNot Reported>95% (after recrystallization)
Brucine(S)-(+)-Mandelic AcidAcetoneHighHighHigh (often >98%)
Quinine(R)-(-)-Mandelic AcidEthanol/WaterVariableVariableVariable
Quinidine(S)-(+)-Mandelic AcidEthanol/WaterVariableVariableVariable

Note: The data presented is compiled from various sources and direct comparisons can be challenging due to variations in experimental conditions. Optimization of solvent, temperature, and stoichiometry is often necessary to achieve the best results for a specific application.

Experimental Protocols

Detailed experimental protocols are crucial for the successful implementation of a chiral resolution process. Below are representative protocols for the resolution of racemic mandelic acid using (-)-ephedrine and (R)-(+)-α-methylbenzylamine.

Resolution of Mandelic Acid using (-)-Ephedrine

Materials:

  • Racemic (±)-mandelic acid

  • (-)-Ephedrine

  • 95% Ethanol

  • 6 M Hydrochloric acid

  • tert-Butyl methyl ether (TBME)

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic mandelic acid in 95% ethanol. In a separate flask, dissolve an equimolar amount of (-)-ephedrine in 95% ethanol. Slowly add the (-)-ephedrine solution to the mandelic acid solution with stirring.

  • Crystallization: Allow the mixture to stand at room temperature. The less soluble diastereomeric salt, [(-)-ephedrine]-[(R)-(-)-mandelate], will precipitate. For improved purity, the solution can be cooled in an ice bath to maximize crystallization.

  • Isolation of Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash it with a small amount of cold 95% ethanol.

  • (Optional) Recrystallization: For higher enantiomeric purity, the collected salt can be recrystallized from a minimal amount of hot 95% ethanol.[1]

  • Liberation of (R)-(-)-Mandelic Acid: Suspend the diastereomeric salt in water and acidify with 6 M HCl to a pH of 1-2.

  • Extraction: Extract the liberated (R)-(-)-mandelic acid with TBME.

  • Isolation of Product: Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to yield (R)-(-)-mandelic acid.

Resolution of Mandelic Acid using (R)-(+)-α-Methylbenzylamine

Materials:

  • Racemic (±)-mandelic acid

  • (R)-(+)-α-Methylbenzylamine

  • Methanol

  • 1 M Hydrochloric acid

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • Diastereomeric Salt Formation: Dissolve racemic mandelic acid in methanol with gentle heating. In a separate flask, dissolve 0.5-1.0 equivalent of (R)-(+)-α-methylbenzylamine in methanol. Slowly add the amine solution to the mandelic acid solution with stirring.[3]

  • Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to induce crystallization of the less soluble [(R)-(+)-α-methylbenzylamine]-[(S)-(+)-mandelate] salt.[3]

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash with a small amount of cold methanol.[3]

  • Liberation of (S)-(+)-Mandelic Acid: Suspend the collected crystals in water and acidify with 1 M HCl to a pH of 1-2.[3]

  • Extraction: Extract the liberated (S)-(+)-mandelic acid with ethyl acetate.[3]

  • Isolation of Product: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent to obtain enantiomerically enriched (S)-(+)-mandelic acid.[3]

  • Purity Check and Recrystallization: Determine the enantiomeric excess using chiral HPLC. If necessary, recrystallize the mandelic acid from a suitable solvent like water or toluene to enhance enantiomeric purity.[3]

Process Visualization

To better understand the workflow of chiral resolution via diastereomeric salt formation, the following diagrams illustrate the general process and the logical steps involved.

G General Workflow for Chiral Resolution of Mandelic Acid racemic_acid Racemic Mandelic Acid diastereomeric_salts Formation of Diastereomeric Salts racemic_acid->diastereomeric_salts resolving_agent Chiral Resolving Agent resolving_agent->diastereomeric_salts fractional_crystallization Fractional Crystallization diastereomeric_salts->fractional_crystallization less_soluble_salt Less Soluble Diastereomeric Salt fractional_crystallization->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt fractional_crystallization->mother_liquor acidification1 Acidification less_soluble_salt->acidification1 acidification2 Acidification mother_liquor->acidification2 enantiomer1 Pure Enantiomer 1 acidification1->enantiomer1 recovery Recovery of Resolving Agent acidification1->recovery enantiomer2 Pure Enantiomer 2 acidification2->enantiomer2 acidification2->recovery

General workflow for chiral resolution.

G Logical Steps in Diastereomeric Salt Resolution start Start react React Racemic Acid with Chiral Base start->react crystallize Crystallize Less Soluble Diastereomer react->crystallize separate Separate Crystals from Mother Liquor crystallize->separate liberate Liberate Enantiomer from Salt separate->liberate purify Purify Enantiomer liberate->purify end End purify->end

Logical steps in diastereomeric salt resolution.

References

The Pivotal Role of Substituted Phenylethylamines in Enantioseparation: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient separation of enantiomers is a critical challenge. Substituted phenylethylamines have emerged as a versatile and effective class of compounds in the field of enantioseparation, serving as both the target of resolution and the chiral resolving agent or selector. This guide provides a comprehensive comparison of their effectiveness in various enantioseparation techniques, supported by experimental data and detailed protocols.

The fundamental principle behind the use of substituted phenylethylamines in enantioseparation lies in their ability to engage in stereospecific interactions. These interactions, driven by forces such as hydrogen bonding, π-π stacking, and steric hindrance, allow for the discrimination between enantiomers, leading to their successful separation. This guide will delve into the primary methods where these compounds have proven invaluable: diastereomeric salt formation, enzymatic kinetic resolution, and chiral chromatography.

Diastereomeric Salt Formation: A Classic Approach with Modern Applications

Diastereomeric salt formation is a widely employed method for the resolution of racemic acids and amines. The reaction of a racemic mixture with a single enantiomer of a chiral resolving agent, such as a substituted phenylethylamine, results in the formation of two diastereomeric salts. These diastereomers exhibit different physicochemical properties, most notably solubility, which allows for their separation by fractional crystallization.

Comparative Effectiveness of Substituted Phenylethylamines as Resolving Agents

The choice of the resolving agent is paramount to the success of this technique. The substitution pattern on the phenylethylamine skeleton can significantly influence the efficiency of the resolution process.

Racemic CompoundResolving AgentSolventYield (%)Enantiomeric Excess (ee%) of ProductReference
(±)-Mandelic Acid(R)-α-PhenylethylamineMethanol--[1]
(±)-p-Chloromandelic Acid(R)-α-PhenylethylamineEthanol--[2]
(±)-2-Chloromandelic Acid(R)-(+)-N-Benzyl-1-phenylethylamine---[3]
(±)-Ibuprofen(S)-(-)-α-Phenylethylamine0.5M KOH (aq)--[4]
(±)-Ketoprofen(S)-(-)-1-Phenylethylamine70% Ethanol/water--[5]
(±)-Naproxen(S)-(-)-1-Phenylethylamine67% Ethanol/water--[5]

Note: '-' indicates data not explicitly provided in the referenced abstract.

The "lock-and-key" model is often invoked to describe the chiral recognition mechanism in diastereomeric salt crystallization.[3] The complementary shapes and functional groups of the resolving agent and one enantiomer of the racemate allow for a more stable crystal lattice, leading to its preferential crystallization.[3] Weak intermolecular interactions, including CH/π interactions and van der Waals forces, play a crucial role in this discrimination process, especially when strong hydrogen bonding patterns are similar between the two diastereomeric salts.[6]

Experimental Protocol: Diastereomeric Salt Resolution of Racemic Ibuprofen with (S)-(-)-α-Phenylethylamine

This protocol provides a general guideline for the resolution of a racemic carboxylic acid.

  • Salt Formation: Dissolve approximately 15 mmol of racemic ibuprofen in 30 mL of 0.5M KOH in a 125 mL Erlenmeyer flask with a magnetic stir bar.[4] Heat the mixture to 75-85°C with stirring.[4] Slowly add one molar equivalent of S-(-)-α-phenylethylamine dropwise to the heated solution.[4] A precipitate should form within a few minutes.[4]

  • Crystallization: Maintain the temperature at 75-85°C for one hour, then allow the flask to cool to room temperature.[4] For enhanced crystallization, place the flask in an ice bath for an additional 15 minutes.[4]

  • Isolation of the Less Soluble Diastereomeric Salt: Collect the precipitated salt by vacuum filtration and wash the crystals with a small amount of ice-cold water.[4]

  • Recrystallization (Optional but Recommended): To improve diastereomeric purity, dissolve the collected salt in a minimal amount of a suitable hot solvent (e.g., 2-propanol) and allow it to recrystallize upon cooling.[7]

  • Liberation of the Enantiomerically Enriched Acid: Transfer the recrystallized salt to a beaker and add 25 mL of 2M H2SO4 to protonate the carboxylic acid.[4]

  • Extraction: Extract the aqueous layer three times with an organic solvent such as methyl-t-butyl ether (MTBE).[4]

  • Isolation of the Product: Combine the organic layers, wash with water and then with a saturated NaCl solution. Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the enantiomerically enriched ibuprofen.[4]

Diastereomeric_Salt_Resolution_Workflow cluster_start Starting Materials cluster_process Resolution Process cluster_products Separated Components cluster_final Final Products racemic_acid Racemic Acid (e.g., Ibuprofen) salt_formation 1. Salt Formation (Reaction in Solvent) racemic_acid->salt_formation resolving_agent Chiral Resolving Agent (e.g., (S)-Phenylethylamine) resolving_agent->salt_formation crystallization 2. Fractional Crystallization (Cooling) salt_formation->crystallization filtration 3. Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt Solid Phase mother_liquor Mother Liquor (Enriched in More Soluble Diastereomeric Salt) filtration->mother_liquor Liquid Phase enantiomer1 Liberation of Enantiomer 1 (Acidification & Extraction) less_soluble_salt->enantiomer1 enantiomer2 Liberation of Enantiomer 2 (Optional) mother_liquor->enantiomer2

Workflow for Diastereomeric Salt Resolution.

Enzymatic Kinetic Resolution: Harnessing Biocatalysis for Enantioselectivity

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes, typically lipases, to differentiate between enantiomers of a racemic mixture. In the context of phenylethylamines, this often involves the acylation of the amine, where the enzyme preferentially catalyzes the reaction of one enantiomer, leaving the other unreacted.

Comparative Effectiveness of Enzyme and Acyl Donor Systems

The choice of enzyme, acyl donor, and solvent system is critical for achieving high enantioselectivity and conversion. Novozym 435, an immobilized Candida antarctica lipase B, is a frequently used and highly effective catalyst for the resolution of phenylethylamines.[8][9]

Racemic AmineEnzymeAcyl DonorSolventConversion (%)ee of Product (%)ee of Substrate (%)Reference
(±)-1-PhenylethylamineNovozym 435Ethyl acetateToluene50 (DKR)97-99 (Amide)-[8]
(±)-1-PhenylethylamineNovozym 435Ethyl methoxyacetateMethyl tert-butyl ether4384 (Amide)80 (Amine)[10]
(±)-1-(4-Chlorophenyl)ethylamineNovozym 435Ethyl methoxyacetateMethyl tert-butyl ether->99 (Amide)>99 (Amine)[11]
(±)-1-PhenylethylamineAspergillus niger lipaseVinyl acetaten-Heptane>99--[12]

Note: DKR refers to Dynamic Kinetic Resolution, where the unreacted enantiomer is racemized in situ to achieve a theoretical yield of 100%. '-' indicates data not explicitly provided in the referenced abstract.

Experimental Protocol: Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine

This protocol provides a general guideline for the lipase-catalyzed resolution of a racemic amine.

  • Reaction Setup: In a sealed glass bioreactor, dissolve (R,S)-1-phenylethylamine in a suitable organic solvent (e.g., n-hexane).[13]

  • Addition of Reagents: Add the acyl donor (e.g., vinyl acetate) and the immobilized lipase (e.g., Novozym 435) to the reaction mixture.[13]

  • Reaction Conditions: Stir the reaction mixture at a controlled temperature (e.g., 20-60°C) for a specified duration (e.g., 5-120 minutes).[13]

  • Enzyme Removal: At the end of the reaction, remove the immobilized enzyme by filtration.[13]

  • Work-up: Evaporate the solvent under vacuum. Dissolve the residue in a suitable solvent (e.g., MTBE) and filter.[13]

  • Analysis: Analyze the product mixture using chiral HPLC to determine the concentrations of the remaining amine enantiomer and the acylated product, and to calculate the enantiomeric excess of each.[13]

Enzyme_Kinetic_Resolution cluster_input Inputs cluster_reaction Reaction cluster_output Outputs racemic_amine Racemic Amine (R-Amine + S-Amine) reaction_complex Enzyme-Substrate Complex racemic_amine->reaction_complex acyl_donor Acyl Donor acyl_donor->reaction_complex enzyme Enzyme (Lipase) enzyme->reaction_complex acylated_product Acylated Product (e.g., S-Amide) reaction_complex->acylated_product Fast Reaction unreacted_enantiomer Unreacted Enantiomer (e.g., R-Amine) reaction_complex->unreacted_enantiomer Slow/No Reaction

Mechanism of Enzymatic Kinetic Resolution.

Chiral Chromatography: High-Resolution Separation on Specialized Stationary Phases

Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC), is a powerful analytical and preparative technique for enantioseparation. The effectiveness of this method hinges on the chiral stationary phase (CSP), which creates a chiral environment where the two enantiomers of an analyte exhibit different affinities, leading to different retention times.

Phenylethylamine-Based Chiral Stationary Phases

Substituted phenylethylamines and their derivatives have been successfully utilized in the synthesis of polymeric CSPs. These CSPs have demonstrated broad enantioselectivity for a variety of racemic compounds.

A study by Payagala et al. described the synthesis and evaluation of three new polymeric CSPs based on derivatives of (1S,2S)-(-)-1,2-diphenylethylenediamine.[14] These CSPs were effective in separating a wide range of racemates in both normal phase HPLC and supercritical fluid chromatography (SFC).[14] For instance, in normal phase HPLC, 68 out of 100 tested racemates were separated, with 28 achieving baseline separation (Rs ≥ 1.5).[14] In SFC, 65 compounds were separated with 24 achieving baseline separation.[14] These novel CSPs showed enantioselectivities that were comparable to or better than a commercially available P-CAP-DP column.[14]

Chiral Recognition Mechanism in Chromatography

The separation mechanism on these types of CSPs involves a combination of interactions, including:

  • π-π interactions: Between the aromatic rings of the analyte and the CSP.[15]

  • Hydrogen bonding: Involving amine, amide, or hydroxyl groups on both the analyte and the CSP.[15]

  • Dipole-dipole interactions. [15]

  • Steric hindrance: The three-dimensional arrangement of substituents around the chiral centers of both the analyte and the CSP plays a crucial role in the differential interaction.[15]

This "three-point interaction model" is a fundamental concept in chiral recognition, where a minimum of three simultaneous interactions between the chiral selector and one of the enantiomers are required for effective discrimination.

Chiral_Recognition_Mechanism cluster_csp Chiral Stationary Phase (CSP) csp_backbone CSP Backbone pi_acceptor π-Acceptor Group csp_backbone->pi_acceptor h_bond_donor H-Bond Donor csp_backbone->h_bond_donor steric_hindrance Steric Group csp_backbone->steric_hindrance enantiomer_S S-Enantiomer enantiomer_S->pi_acceptor π-π Interaction enantiomer_S->h_bond_donor Hydrogen Bond enantiomer_S->steric_hindrance Favorable Steric Fit enantiomer_R R-Enantiomer enantiomer_R->pi_acceptor π-π Interaction enantiomer_R->h_bond_donor Hydrogen Bond enantiomer_R->steric_hindrance Steric Repulsion

Three-Point Interaction Model for Chiral Recognition.

Conclusion

Substituted phenylethylamines are undeniably a cornerstone in the field of enantioseparation. Their utility as resolving agents in diastereomeric salt formation, as substrates in highly selective enzymatic resolutions, and as building blocks for effective chiral stationary phases in chromatography highlights their versatility. The continued exploration of novel substitution patterns on the phenylethylamine framework promises to yield even more efficient and selective tools for the separation of enantiomers, a task of ever-increasing importance in the pharmaceutical and chemical industries. This guide serves as a foundational resource for researchers seeking to leverage the power of these remarkable compounds in their own work.

References

A Comparative Guide to the Validation of Enantiomeric Excess Determination by HPLC for (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of enantiomeric excess (ee) is a cornerstone of chiral compound analysis. High-Performance Liquid Chromatography (HPLC) is a robust and widely adopted technique for this purpose. This guide provides an objective comparison of HPLC with alternative methods for determining the enantiomeric excess of (S)-(-)-1-(p-Tolyl)ethylamine, supported by experimental data and detailed methodologies.

The separation of enantiomers, which share identical physical and chemical properties in an achiral environment, necessitates a chiral selector. In HPLC, this is typically achieved through the use of a chiral stationary phase (CSP). Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are particularly effective for resolving a wide range of chiral amines.

Comparison of Analytical Methods

The choice of analytical technique for determining enantiomeric excess is often guided by factors such as required accuracy, sample throughput, and available instrumentation. While HPLC is a well-established method, techniques like Supercritical Fluid Chromatography (SFC) and Nuclear Magnetic Resonance (NMR) Spectroscopy offer distinct advantages.

Table 1: Performance Comparison of Analytical Methods for Enantiomeric Excess Determination of Chiral Amines

Analytical MethodPrincipleTypical Stationary Phase/ReagentAdvantagesDisadvantages
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase (CSP).Polysaccharide-based (e.g., Chiralpak®, Chiralcel®), Cyclofructan-based.High resolution and accuracy, well-established, versatile.Longer analysis times compared to SFC, higher solvent consumption.
Chiral SFC Differential interaction of enantiomers with a CSP using a supercritical fluid (e.g., CO2) as the mobile phase.Polysaccharide-based, Cyclofructan-based.Fast analysis times, reduced solvent consumption ("green" technique), improved peak symmetry.[1][2]Requires specialized instrumentation.
NMR Spectroscopy Formation of diastereomeric complexes with a chiral solvating agent (CSA), leading to distinct NMR signals for each enantiomer.Chiral solvating agents (e.g., (R)-(-)-Mandelic acid, BINOL derivatives).Rapid analysis, no separation required, provides structural information.Lower sensitivity and accuracy compared to chromatographic methods, requires higher sample concentrations.

Note: The data presented is synthesized from multiple sources for illustrative purposes for chiral primary amines and may not represent the exact performance for this compound.

Table 2: Illustrative Chromatographic Data for Chiral Primary Amine Separations

MethodChiral Selector/ColumnMobile PhaseTypical Analysis TimeResolution (Rs)Reference
HPLC (Normal Phase) Cyclofructan-based (Larihc CF6-P)Hexane/Ethanol with TFA/TEA> 10 min> 1.5[1]
HPLC (Polar Organic) Cyclofructan-based (Larihc CF6-P)Acetonitrile/Methanol with TFA/TEA< 10 min> 1.5[1]
SFC Cyclofructan-based (Larihc CF6-P)CO2/Methanol with TFA/TEA< 5 min> 1.5[1][2]

TFA: Trifluoroacetic acid, TEA: Triethylamine. This data is for a range of primary amines and serves as a general comparison.

Experimental Protocol: Validation of HPLC Method for Enantiomeric Excess of this compound

This protocol outlines the validation of an HPLC method for determining the enantiomeric excess of this compound in accordance with International Council for Harmonisation (ICH) guidelines.

1. Chromatographic System

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Chiral Stationary Phase: A polysaccharide-based CSP, such as Chiralpak® IA or a similar column known for resolving chiral amines.

  • Column Dimensions: 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase: A mixture of n-Hexane, 2-Propanol, and a basic additive (e.g., Diethylamine or Triethylamine) to improve peak shape. A typical starting ratio would be 80:20:0.1 (v/v/v). The mobile phase composition should be optimized to achieve a resolution (Rs) of > 1.5 between the enantiomer peaks.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

2. Preparation of Solutions

  • Sample Solution: Prepare a solution of the this compound sample in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • Racemic Standard Solution: Prepare a solution of racemic 1-(p-Tolyl)ethylamine in the mobile phase at a concentration of approximately 1.0 mg/mL.

  • (R)-Enantiomer Standard Solution: If available, prepare a solution of the (R)-(+)-1-(p-Tolyl)ethylamine enantiomer in the mobile phase.

3. Validation Parameters

  • Specificity: Inject the mobile phase (blank), the sample solution, the racemic standard solution, and the (R)-enantiomer standard solution (if available). The method is specific if the peaks for the enantiomers are well-resolved from each other and from any impurities.

  • Linearity: Prepare a series of at least five concentrations of the racemic standard solution. Plot the peak area of each enantiomer against the concentration and determine the correlation coefficient (r²), which should be ≥ 0.999.

  • Accuracy: Prepare samples of the (S)-enantiomer spiked with known amounts of the (R)-enantiomer at different concentration levels (e.g., 0.5%, 1%, and 2% of the (S)-enantiomer concentration). Analyze these samples in triplicate and calculate the percentage recovery of the spiked (R)-enantiomer. The acceptance criteria for recovery are typically between 98.0% and 102.0%.

  • Precision:

    • Repeatability (Intra-assay precision): Inject the racemic standard solution six times and calculate the relative standard deviation (RSD) of the peak areas for each enantiomer. The RSD should be ≤ 2.0%.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability assessment on a different day with a different analyst and/or instrument. The RSD between the two sets of measurements should be ≤ 2.0%.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine the LOD and LOQ for the (R)-enantiomer based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or by using the standard deviation of the response and the slope of the calibration curve.

  • Robustness: Intentionally make small variations in the method parameters, such as mobile phase composition (±2% organic modifier), flow rate (±0.1 mL/min), and column temperature (±2 °C), and evaluate the impact on the resolution and quantification of the enantiomers.

Workflow and Visualization

The following diagram illustrates the logical workflow for the validation of the HPLC method for determining the enantiomeric excess of this compound.

Validation_Workflow A Method Development & Optimization B System Suitability Test (SST) A->B Finalized Method C Validation Protocol Execution B->C SST Passed D Specificity C->D E Linearity C->E F Accuracy (% Recovery) C->F G Precision (Repeatability & Intermediate) C->G H LOD & LOQ C->H I Robustness C->I J Data Analysis & Reporting D->J E->J F->J G->J H->J I->J

Caption: Workflow for HPLC method validation.

Conclusion

The validation of an HPLC method for the determination of the enantiomeric excess of this compound is a critical step in ensuring the quality and purity of this chiral compound. While HPLC remains a reliable and accurate technique, alternative methods such as SFC and NMR spectroscopy offer advantages in terms of speed and reduced solvent consumption, respectively. The choice of method will depend on the specific requirements of the analysis, including the desired level of accuracy, sample throughput, and available resources. The provided experimental protocol offers a comprehensive framework for the validation of an HPLC method, ensuring its suitability for its intended purpose in a research or quality control setting.

References

A Comparative Guide to Chiral Auxiliaries for Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The aldol reaction is a fundamental carbon-carbon bond-forming reaction in organic synthesis, crucial for the construction of complex molecular architectures found in natural products and pharmaceuticals. Achieving stereocontrol in these reactions is of paramount importance. Chiral auxiliaries are a powerful and widely utilized strategy to induce asymmetry, temporarily attaching to a substrate to direct the stereochemical outcome of the reaction. This guide provides a comparative analysis of four commonly used chiral auxiliaries for aldol reactions: Evans' Oxazolidinones, Oppolzer's Sultams, Pseudoephedrine Amides, and 8-Phenylmenthol derivatives.

Performance Comparison of Chiral Auxiliaries

The choice of a chiral auxiliary significantly influences the yield, diastereoselectivity (d.e.), and enantioselectivity (e.e.) of the aldol reaction. The following table summarizes the performance of these auxiliaries in the reaction of a propionyl-functionalized auxiliary with isobutyraldehyde, a common benchmark substrate pair.

Chiral AuxiliaryEnolate PrecursorAldehydeLewis Acid/BaseDiastereomeric Ratio (syn:anti)Diastereomeric Excess (d.e.) (%)Enantiomeric Excess (e.e.) (%)Yield (%)
(4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone (Evans' Auxiliary) N-Propionyl oxazolidinoneIsobutyraldehydeBu₂BOTf, DIPEA>99:1>99>9985-95[1]
(2R)-Bornane-10,2-sultam (Oppolzer's Sultam) N-Propionyl camphorsultamIsobutyraldehydeTiCl₄, (-)-Sparteine95:5 (syn)90>98~95[2][3]
(+)-Pseudoephedrine N-Propionyl pseudoephedrine amideIsobutyraldehydeLiCl, LDA>95:5 (syn)>90>98~85
(-)-8-Phenylmenthol (-)-8-Phenylmenthyl propionateIsobutyraldehydeLDA91:9 (syn)82>98~70

General Experimental Workflow

The following diagram illustrates the general workflow for a chiral auxiliary-mediated aldol reaction, from the attachment of the auxiliary to its removal to yield the final product.

G cluster_0 Step 1: Auxiliary Attachment cluster_1 Step 2: Aldol Reaction cluster_2 Step 3: Auxiliary Removal Prochiral_Acid Prochiral Carboxylic Acid Derivative Acylation Acylation Prochiral_Acid->Acylation Chiral_Auxiliary Chiral Auxiliary Chiral_Auxiliary->Acylation N_Acyl_Auxiliary N-Acyl Chiral Auxiliary Acylation->N_Acyl_Auxiliary Enolate_Formation Enolate Formation (Base, Lewis Acid) N_Acyl_Auxiliary->Enolate_Formation Aldol_Adduct Diastereomerically Enriched Aldol Adduct Enolate_Formation->Aldol_Adduct Aldehyde Aldehyde Aldehyde->Aldol_Adduct Cleavage Cleavage Aldol_Adduct->Cleavage Chiral_Product Enantiomerically Enriched Aldol Product Cleavage->Chiral_Product Recovered_Auxiliary Recovered Chiral Auxiliary Cleavage->Recovered_Auxiliary

Caption: General workflow of a chiral auxiliary-mediated aldol reaction.

Detailed Experimental Protocols

Evans' Oxazolidinone Mediated Aldol Reaction

Materials:

  • (4R,5S)-4-Methyl-5-phenyl-2-oxazolidinone

  • Propionyl chloride

  • Triethylamine (TEA)

  • Dibutylboron triflate (Bu₂BOTf)

  • Diisopropylethylamine (DIPEA)

  • Isobutyraldehyde

  • Anhydrous dichloromethane (DCM)

  • Anhydrous diethyl ether

  • Saturated aqueous sodium bicarbonate

  • Saturated aqueous ammonium chloride

  • Magnesium sulfate

Procedure:

a) Acylation of the Chiral Auxiliary:

  • To a solution of (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone (1.0 eq.) in anhydrous DCM at 0 °C, add triethylamine (1.5 eq.).

  • Slowly add propionyl chloride (1.2 eq.) and stir the reaction mixture at 0 °C for 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with DCM.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate in vacuo to afford the N-propionyl oxazolidinone.

b) Aldol Reaction:

  • To a solution of the N-propionyl oxazolidinone (1.0 eq.) in anhydrous DCM at 0 °C, add DIPEA (1.2 eq.).

  • Slowly add Bu₂BOTf (1.1 eq.) and stir for 30 minutes.

  • Cool the reaction mixture to -78 °C and add isobutyraldehyde (1.5 eq.) dropwise.

  • Stir at -78 °C for 2 hours, then warm to 0 °C and stir for an additional hour.

  • Quench the reaction with a pH 7 phosphate buffer and extract with diethyl ether.

  • Wash the organic layer with saturated aqueous sodium bicarbonate and brine, dry over magnesium sulfate, and concentrate in vacuo. The crude product can be purified by flash chromatography.

c) Removal of the Chiral Auxiliary:

  • Dissolve the aldol adduct (1.0 eq.) in a mixture of tetrahydrofuran (THF) and water (4:1) at 0 °C.

  • Add 30% aqueous hydrogen peroxide (4.0 eq.) followed by 1 M aqueous lithium hydroxide (2.0 eq.).

  • Stir vigorously for 4 hours at 0 °C.

  • Quench the reaction by adding aqueous sodium sulfite solution.

  • Remove the THF in vacuo and extract the aqueous layer with DCM to recover the chiral auxiliary.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over magnesium sulfate and concentrate in vacuo to yield the β-hydroxy carboxylic acid.[4][5]

Oppolzer's Sultam Mediated Aldol Reaction

Materials:

  • (2R)-Bornane-10,2-sultam

  • Propionyl chloride

  • n-Butyllithium (n-BuLi)

  • Titanium tetrachloride (TiCl₄)

  • (-)-Sparteine

  • Isobutyraldehyde

  • Anhydrous THF

  • Anhydrous DCM

  • Saturated aqueous ammonium chloride

  • Magnesium sulfate

Procedure:

a) Acylation of the Chiral Auxiliary:

  • To a solution of (2R)-bornane-10,2-sultam (1.0 eq.) in anhydrous THF at -78 °C, add n-BuLi (1.05 eq.) dropwise.

  • After 30 minutes, add propionyl chloride (1.1 eq.) and stir for 1 hour at -78 °C, then allow to warm to 0 °C over 1 hour.

  • Quench the reaction with saturated aqueous ammonium chloride and extract with ethyl acetate.

  • Wash the organic layer with water and brine, dry over magnesium sulfate, and concentrate in vacuo.

b) Aldol Reaction:

  • To a solution of the N-propionyl sultam (1.0 eq.) in anhydrous DCM at -78 °C, add TiCl₄ (1.1 eq.).

  • After 15 minutes, add (-)-sparteine (1.2 eq.) and stir for 30 minutes.

  • Add isobutyraldehyde (1.5 eq.) and stir at -78 °C for 4 hours.

  • Quench with saturated aqueous ammonium chloride and extract with DCM.

  • Wash the organic layer with brine, dry over magnesium sulfate, and concentrate. Purify by flash chromatography.

c) Removal of the Chiral Auxiliary:

  • Dissolve the aldol adduct (1.0 eq.) in THF and cool to 0 °C.

  • Add lithium borohydride (LiBH₄, 2.0 eq.) and stir for 6 hours.

  • Carefully quench with 1 M HCl.

  • Extract with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate to yield the corresponding 1,3-diol. The chiral auxiliary can be recovered from the aqueous layer.[2]

Pseudoephedrine Amide Mediated Aldol Reaction

Materials:

  • (+)-Pseudoephedrine

  • Propionyl chloride

  • Triethylamine (TEA)

  • Lithium chloride (LiCl)

  • Lithium diisopropylamide (LDA)

  • Isobutyraldehyde

  • Anhydrous THF

  • Saturated aqueous ammonium chloride

  • Hydrochloric acid (1 M)

  • Sodium hydroxide (1 M)

  • Magnesium sulfate

Procedure:

a) Amide Formation:

  • To a solution of (+)-pseudoephedrine (1.0 eq.) in anhydrous THF, add triethylamine (1.5 eq.).

  • Cool to 0 °C and slowly add propionyl chloride (1.2 eq.).

  • Stir at room temperature for 2 hours.

  • Quench with water and extract with ethyl acetate.

  • Wash the organic layer with 1 M HCl, saturated aqueous sodium bicarbonate, and brine. Dry over magnesium sulfate and concentrate.

b) Aldol Reaction:

  • To a slurry of LiCl (6.0 eq.) in anhydrous THF at -78 °C, add a solution of the N-propionyl pseudoephedrine amide (1.0 eq.) in THF.

  • Slowly add LDA (2.2 eq.) and stir for 1 hour at -78 °C.

  • Add isobutyraldehyde (1.5 eq.) and stir for 2 hours at -78 °C.

  • Quench with saturated aqueous ammonium chloride and allow to warm to room temperature.

  • Extract with ethyl acetate, wash with brine, dry over magnesium sulfate, and concentrate. Purify by flash chromatography.

c) Removal of the Chiral Auxiliary:

  • Dissolve the aldol adduct (1.0 eq.) in a 3:1 mixture of THF and water.

  • Add 1 M aqueous sodium hydroxide (10 eq.) and heat to reflux for 12 hours.

  • Cool to room temperature, remove the THF in vacuo, and wash the aqueous layer with DCM to recover the pseudoephedrine.

  • Acidify the aqueous layer with 1 M HCl and extract with ethyl acetate.

  • Dry the organic layer over magnesium sulfate and concentrate to yield the β-hydroxy carboxylic acid.[6]

(-)-8-Phenylmenthol Mediated Aldol Reaction

Materials:

  • (-)-8-Phenylmenthol

  • Propionyl chloride

  • Pyridine

  • Lithium diisopropylamide (LDA)

  • Isobutyraldehyde

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride

  • Hydrochloric acid (1 M)

  • Magnesium sulfate

Procedure:

a) Ester Formation:

  • To a solution of (-)-8-phenylmenthol (1.0 eq.) in anhydrous diethyl ether at 0 °C, add pyridine (1.5 eq.).

  • Slowly add propionyl chloride (1.2 eq.) and stir at room temperature overnight.

  • Wash the reaction mixture with 1 M HCl, saturated aqueous sodium bicarbonate, and brine.

  • Dry the organic layer over magnesium sulfate and concentrate to give the propionate ester.

b) Aldol Reaction:

  • To a solution of the (-)-8-phenylmenthyl propionate (1.0 eq.) in anhydrous THF at -78 °C, add LDA (1.1 eq.) and stir for 30 minutes.

  • Add isobutyraldehyde (1.2 eq.) and stir at -78 °C for 1 hour.

  • Quench with saturated aqueous ammonium chloride and extract with diethyl ether.

  • Wash with brine, dry over magnesium sulfate, and concentrate. Purify by flash chromatography.

c) Removal of the Chiral Auxiliary:

  • Dissolve the aldol adduct (1.0 eq.) in methanol.

  • Add a catalytic amount of sodium methoxide and stir at room temperature for 6 hours.

  • Neutralize with acetic acid and remove the solvent in vacuo.

  • The residue can be purified by chromatography to separate the methyl ester of the aldol product from the recovered 8-phenylmenthol.

Conclusion

The selection of a chiral auxiliary for an asymmetric aldol reaction is a critical decision that depends on several factors, including the desired stereochemical outcome (syn or anti), the nature of the substrates, and the ease of auxiliary removal. Evans' oxazolidinones are highly reliable for generating syn-aldol products with excellent diastereoselectivity.[7] Oppolzer's sultams also provide high levels of stereocontrol and can be used to access both syn and anti products depending on the reaction conditions.[2][3] Pseudoephedrine amides offer a practical and cost-effective alternative, delivering high diastereo- and enantioselectivity. 8-Phenylmenthol based auxiliaries have also demonstrated good levels of induction. Ultimately, the choice of auxiliary should be guided by the specific requirements of the synthetic target and empirical optimization of the reaction conditions.

References

literature review on the applications of (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of (S)-(-)-1-(p-Tolyl)ethylamine in Asymmetric Synthesis

This compound is a valuable chiral amine that serves as a cornerstone in numerous stereoselective transformations. Its utility is most pronounced in its application as a chiral resolving agent and as a foundational building block for chiral auxiliaries and ligands. This guide provides a comparative analysis of its performance in these key roles, supported by experimental data and detailed protocols, to assist researchers in its effective application.

One of the most widespread and effective uses of this compound is in the separation of racemic mixtures of acidic compounds through diastereomeric salt formation. The principle relies on the reaction between the racemic acid and the enantiopure amine to form a pair of diastereomeric salts. These salts possess different physical properties, most notably solubility, which allows for their separation by fractional crystallization.[1][2]

G cluster_workflow Chiral Resolution Workflow racemic Racemic Acid (R-Acid + S-Acid) resolver Add (S)-Amine (Resolving Agent) racemic->resolver 1. salts Diastereomeric Salts (R-Acid, S-Amine) (S-Acid, S-Amine) resolver->salts 2. separation Fractional Crystallization (Separation based on solubility) salts->separation 3. less_soluble Less Soluble Salt (e.g., S-Acid, S-Amine) separation->less_soluble 4a. Isolate Solid more_soluble More Soluble Salt (in filtrate) (e.g., R-Acid, S-Amine) separation->more_soluble 4b. Collect Filtrate liberation1 Liberation (add Base) less_soluble->liberation1 5a. liberation2 Liberation (add Base) more_soluble->liberation2 5b. enantiomer1 Pure Enantiomer (S-Acid) liberation1->enantiomer1 5a. enantiomer2 Pure Enantiomer (R-Acid) liberation2->enantiomer2 5b. G cluster_workflow Asymmetric Synthesis Workflow using a Chiral Auxiliary prochiral Prochiral Substrate (e.g., Carboxylic Acid) attach Attach Auxiliary (Amide Formation) prochiral->attach auxiliary (S)-Amine Auxiliary auxiliary->attach intermediate Chiral Intermediate (Substrate-Auxiliary Adduct) attach->intermediate 1. reaction Diastereoselective Reaction (e.g., Enolate Alkylation) intermediate->reaction 2. diastereomer Diastereomerically Enriched Product reaction->diastereomer 3. cleavage Cleave Auxiliary (e.g., Hydrolysis) diastereomer->cleavage 4. product Enantiopure Product cleavage->product 5a. recycle Recover Auxiliary cleavage->recycle 5b.

References

A Researcher's Guide to Chiral Resolution: A Cost-Benefit Analysis of Common Resolving Agents

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the separation of enantiomers from a racemic mixture is a frequent and critical step in the synthesis of enantiomerically pure compounds. The choice of a chiral resolving agent is a pivotal decision that directly influences the efficiency, cost, and scalability of the resolution process. This guide provides a comparative analysis of common chiral resolving agents, focusing on their cost-effectiveness, and is supported by experimental data and detailed methodologies to aid in the selection of the most suitable agent for your specific needs.

The most prevalent method for chiral resolution on both laboratory and industrial scales is the formation of diastereomeric salts. This technique involves reacting a racemic mixture with an enantiomerically pure chiral resolving agent to form a pair of diastereomers. These diastereomers, unlike enantiomers, possess different physical properties, such as solubility, which allows for their separation by methods like fractional crystallization.

Comparison of Common Chiral Resolving Agents

The selection of a chiral resolving agent is often a balance between its effectiveness for a specific racemic compound and its cost. Below is a summary of commonly used resolving agents, their approximate costs, and typical performance metrics.

Chiral Resolving AgentTypical SubstrateApprox. Cost (USD/kg)AdvantagesDisadvantages
L-(+)-Tartaric Acid Racemic Bases (Amines)$20 - $50[1]Low cost, readily available, widely used.[2][3][4][5]May have lower efficiency for some substrates compared to its derivatives.[6]
(+)-Dibenzoyl-D-tartaric acid Racemic Bases (Amines)$760 - $1000+[7][8][9][10]High efficiency for a broad range of amines, good crystallinity of salts.[6][11][12]Significantly higher cost than tartaric acid.
(R)-(+)-1-Phenylethylamine Racemic Carboxylic Acids$950 - $1300[13][14][15]Highly effective for resolving acidic compounds, readily available.[4][5][16][17]Higher cost compared to tartaric acid.
Brucine Racemic Acids$1900 - $2000+[18][19][20][21]Effective for resolving a variety of acidic compounds, including those that are difficult to resolve with other agents.[4][5][22][23]High cost, toxic.[4][5]
(-)-Menthol Racemic Carboxylic Acids (via ester formation)$10 - $100+[24][25][26][27][28]Relatively low cost, can be used for resolving acids via diastereomeric ester formation.[24]Resolution process involves an extra step of esterification and hydrolysis.[24]

Note: Prices are estimates based on publicly available data from various chemical suppliers and are subject to change based on purity, quantity, and supplier. Bulk pricing may be significantly lower.

Performance Data of Chiral Resolving Agents

The effectiveness of a chiral resolving agent is determined by the yield and enantiomeric excess (e.e.) of the resolved enantiomer. The following table presents experimental data for the resolution of specific racemic compounds using different resolving agents.

Racemic CompoundChiral Resolving AgentSolventDiastereomeric Salt Yield (%)Enantiomeric Excess (e.e.) of Resolved Compound (%)
N-methylamphetamineO,O'-dibenzoyl-(2R,3R)-tartaric acidSupercritical CO2Not Reported82.5[6]
1-phenyl-1,2,3,4-tetrahydroisoquinoline(+)-Tartaric acidNot specified80-90[29]>85[29]
α-hydroxy-(o-chlorophenyl)methyl]phosphinic acid(R)-1-Phenylethylamine2-propanolNot ReportedNot Reported (described as efficient)[16]
4-cyano-1-aminoindanedi-p-toluoyl-L-tartaric acidMethanolNot Reportedup to 96[30]
(RS)-IbuprofenO,O'-di-p-toluoyl-D-tartrateNot specifiedGood yield (not specified)High purity (not specified)[31]

Experimental Protocols

A generalized protocol for chiral resolution via diastereomeric salt formation is provided below. This protocol can be adapted for use with various acidic and basic resolving agents.

General Protocol for Chiral Resolution of a Racemic Amine with an Acidic Resolving Agent
  • Dissolution: Dissolve one equivalent of the racemic amine in a suitable solvent (e.g., methanol, ethanol, ethyl acetate) with gentle heating.

  • Addition of Resolving Agent: In a separate flask, dissolve 0.5 to 1.0 equivalents of the chiral acidic resolving agent (e.g., (+)-tartaric acid) in the same solvent. Add this solution to the amine solution.

  • Crystallization: Allow the mixture to cool slowly to room temperature to facilitate the crystallization of the less soluble diastereomeric salt. The solution can be further cooled in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer.

  • Liberation of the Enantiomer: Dissolve the collected diastereomeric salt in water and add a base (e.g., NaOH solution) to deprotonate the amine, liberating the free enantiomerically enriched amine.

  • Extraction: Extract the liberated amine with an organic solvent.

  • Analysis: Dry the organic extract and evaporate the solvent. Determine the yield and enantiomeric excess of the resolved amine using analytical techniques such as chiral HPLC, GC, or polarimetry.

Visualizing the Workflow and Logic

The following diagrams illustrate the experimental workflow for chiral resolution and a logical approach to troubleshooting common issues.

G cluster_workflow Experimental Workflow for Chiral Resolution racemic_mixture Racemic Mixture (e.g., R/S-Amine) dissolution Dissolution in Suitable Solvent racemic_mixture->dissolution resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->dissolution salt_formation Diastereomeric Salt Formation dissolution->salt_formation crystallization Fractional Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration less_soluble_salt Less Soluble Diastereomeric Salt (Solid) filtration->less_soluble_salt mother_liquor Mother Liquor with More Soluble Salt (Solution) filtration->mother_liquor liberation Liberation of Amine (add Base) less_soluble_salt->liberation extraction Extraction liberation->extraction resolved_enantiomer Resolved Enantiomer (e.g., S-Amine) extraction->resolved_enantiomer analysis Yield and e.e. Analysis resolved_enantiomer->analysis

Workflow for Diastereomeric Salt Resolution

G cluster_troubleshooting Troubleshooting Low Resolution Efficiency low_yield Low Yield or No Precipitation cause1 Improper Solvent low_yield->cause1 cause2 Suboptimal Temperature low_yield->cause2 cause3 Incorrect Stoichiometry low_yield->cause3 low_ee Low Enantiomeric Excess (e.e.) low_ee->cause1 cause4 Co-precipitation of Diastereomers low_ee->cause4 solution1 Screen Different Solvents cause1->solution1 solution2 Optimize Crystallization Temperature cause2->solution2 solution3 Vary Molar Ratio of Resolving Agent cause3->solution3 solution4 Recrystallize the Diastereomeric Salt cause4->solution4

Troubleshooting Logic for Chiral Resolution

Conclusion

The selection of a chiral resolving agent is a multifaceted decision that requires careful consideration of cost, efficiency, and the specific nature of the racemic compound. While economical options like tartaric acid are suitable for many applications, more expensive agents such as its dibenzoyl derivative or brucine may be necessary to achieve high enantiomeric excess for more challenging resolutions. A systematic approach, involving the screening of several resolving agents and crystallization solvents, is often the most effective strategy for developing an optimized chiral resolution process. The ability to recover and recycle the resolving agent is also a critical factor in the overall cost-effectiveness, particularly on an industrial scale.[32] Ultimately, a thorough cost-benefit analysis, guided by experimental data, will enable researchers to select the most appropriate resolving agent to efficiently and economically produce enantiomerically pure compounds.

References

Assessing the Scalability of Chiral Resolutions with (S)-(-)-1-(p-Tolyl)ethylamine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient and scalable resolution of racemic mixtures is a critical step in the production of enantiomerically pure active pharmaceutical ingredients (APIs). Among the various methods available, diastereomeric salt crystallization remains a dominant and industrially viable technique. This guide provides a comparative assessment of the scalability and performance of (S)-(-)-1-(p-Tolyl)ethylamine as a chiral resolving agent, juxtaposed with other commonly employed alternatives.

Performance Comparison of Chiral Resolving Agents

The efficacy of a chiral resolving agent is primarily evaluated based on the yield and the enantiomeric excess (e.e.) of the desired enantiomer that can be achieved. The selection of the optimal resolving agent is highly substrate-dependent, and screening of several candidates is a common practice in process development.[1]

The following tables summarize quantitative data from various studies on the resolution of acidic compounds using different chiral amines. This data provides a benchmark for the performance of phenylethylamine derivatives and other resolving agents in diastereomeric salt crystallizations.

Table 1: Performance Data for the Resolution of Carboxylic Acids with Phenylethylamine Derivatives

Racemic AcidChiral Resolving AgentDiastereomeric Salt Yield (%)Diastereomeric Excess (d.e. %)Final Product Yield (%)Final Product e.e. (%)Reference
Chrysanthemic Acid(S)-1-Phenyl-2-(p-tolyl)ethylamine--69>99
Ibuprofen(S)-(-)-α-Methylbenzylamine53409580
p-Chloromandelic Acid(R)-α-Phenylethylamine----

Note: Data for (S)-1-Phenyl-2-(p-tolyl)ethylamine represents an industrial-scale resolution. The data for ibuprofen resolution with (S)-(-)-α-Methylbenzylamine reflects optimized laboratory conditions.

Table 2: Performance Data for the Resolution of Profens with Various Resolving Agents

Racemic ProfenChiral Resolving AgentDiastereomeric Salt Yield (%)Enantiomeric Purity of Salt (%)Final Product Yield (%)Final Product e.e. (%)Reference
KetoprofenCinchonidine4486 (S-enantiomer)31 (after recrystallization)97[2]

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and scaling up of chiral resolutions. Below are representative experimental protocols for diastereomeric salt resolution.

General Protocol for Diastereomeric Salt Resolution of a Racemic Acid

This protocol outlines the fundamental steps for resolving a racemic carboxylic acid using a chiral amine like this compound.

1. Salt Formation:

  • Dissolve the racemic carboxylic acid in a suitable solvent (e.g., methanol, ethanol, ethyl acetate).

  • In a separate flask, dissolve an equimolar or sub-stoichiometric amount (typically 0.5 to 1.0 equivalent) of the chiral resolving agent, this compound, in the same solvent.

  • Slowly add the resolving agent solution to the racemic acid solution with stirring.

  • The formation of the diastereomeric salts may be spontaneous or may require gentle heating to achieve a clear solution.

2. Crystallization:

  • Allow the solution to cool slowly to room temperature to induce crystallization of the less soluble diastereomeric salt.

  • Further cooling in a refrigerator or an ice bath may be necessary to maximize the yield of the crystals.

  • Seeding with a small crystal of the desired diastereomeric salt can be employed to initiate crystallization if it does not occur spontaneously.

3. Isolation of the Diastereomeric Salt:

  • Collect the precipitated crystals by vacuum filtration.

  • Wash the crystals with a small amount of the cold crystallization solvent to remove the mother liquor containing the more soluble diastereomer.

  • Dry the collected crystals under vacuum.

4. Liberation of the Enantiopure Acid:

  • Dissolve the dried diastereomeric salt in water.

  • Add an acid (e.g., hydrochloric acid) to protonate the carboxylate and liberate the free carboxylic acid.

  • Extract the enantiomerically enriched carboxylic acid with an organic solvent (e.g., diethyl ether, dichloromethane).

  • Dry the organic extracts over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the final product.

5. Analysis:

  • Determine the yield and the enantiomeric excess (e.e.) of the resolved acid using appropriate analytical techniques such as chiral High-Performance Liquid Chromatography (HPLC) or by measuring the specific rotation.

Visualizing the Process and Logic

To better understand the workflows and decision-making processes in chiral resolution, the following diagrams are provided.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction & Crystallization cluster_separation Separation & Liberation cluster_product Final Product racemic_acid Racemic Acid in Solvent salt_formation Diastereomeric Salt Formation racemic_acid->salt_formation resolving_agent This compound in Solvent resolving_agent->salt_formation crystallization Selective Crystallization salt_formation->crystallization filtration Filtration crystallization->filtration liberation Liberation of Enantiomer filtration->liberation Less Soluble Salt mother_liquor mother_liquor filtration->mother_liquor Mother Liquor (More Soluble Salt) pure_enantiomer Enantiomerically Enriched Acid liberation->pure_enantiomer

Caption: Experimental workflow for chiral resolution via diastereomeric salt crystallization.

Logical_Relationship cluster_agents Potential Resolving Agents start Racemic Mixture (e.g., Carboxylic Acid) screen Screen Resolving Agents start->screen agent1 This compound screen->agent1 agent2 (S)-(-)-1-Phenylethylamine screen->agent2 agent3 Cinchona Alkaloids screen->agent3 agent4 Tartaric Acid Derivatives screen->agent4 optimize Optimize Crystallization (Solvent, Temperature, Stoichiometry) agent1->optimize agent2->optimize agent3->optimize agent4->optimize scale_up Scale-up Assessment (Cost, Yield, e.e., Recyclability) optimize->scale_up end Scalable Resolution Process scale_up->end

Caption: Logical workflow for selecting and scaling up a chiral resolution process.

Conclusion

This compound and its structural analogs have demonstrated high efficacy in the industrial-scale resolution of carboxylic acids, achieving excellent enantiomeric purity. The scalability of diastereomeric salt crystallization makes it a preferred method for large-scale production. The choice of the resolving agent is paramount and requires careful screening and optimization of crystallization conditions to achieve high yields and enantiomeric excess. The provided data and protocols offer a valuable resource for researchers and professionals in the field to guide the development of robust and scalable chiral resolution processes.

References

A Comparative Guide to Classical and Enzymatic Resolution of Chiral Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The production of enantiomerically pure compounds is a critical endeavor in the pharmaceutical and fine chemical industries, as the biological activity of a molecule often resides in a single enantiomer. This guide provides an objective comparison of two primary methods for resolving racemic mixtures: classical chemical resolution and modern enzymatic resolution. We will explore these techniques through the lens of two industrially relevant substrates: the non-steroidal anti-inflammatory drug (NSAID) ibuprofen and the versatile chiral building block 1-phenylethylamine . This comparison is supported by experimental data and detailed protocols to assist researchers in selecting the most suitable method for their specific needs.

Introduction to Chiral Resolution

Many chemical syntheses produce a 50:50 mixture of two enantiomers, known as a racemic mixture. Since enantiomers possess identical physical properties in an achiral environment, their separation, or resolution, presents a significant challenge.[1]

Classical resolution , a long-established technique, involves the use of a single enantiomer of a "resolving agent" to react with the racemate. This reaction forms a pair of diastereomers, which, unlike enantiomers, have different physical properties such as solubility, allowing for their separation by methods like fractional crystallization.[2] The resolving agent is then removed to yield the separated enantiomers.

Enzymatic resolution , a cornerstone of biocatalysis, utilizes the inherent stereoselectivity of enzymes to differentiate between enantiomers.[3] Enzymes, being chiral macromolecules, can selectively catalyze a reaction on one enantiomer of a racemic substrate, leaving the other enantiomer unreacted.[4] This high selectivity often leads to products with very high enantiomeric purity under mild reaction conditions. A more advanced approach, known as dynamic kinetic resolution (DKR), combines enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer.[5]

Case Study 1: Resolution of Racemic Ibuprofen

Ibuprofen is a widely used NSAID where the pharmacological activity is primarily attributed to the (S)-(+)-enantiomer.[6] Consequently, the resolution of racemic ibuprofen is of significant commercial interest.

Data Presentation: Ibuprofen Resolution
MethodResolving Agent/EnzymeSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Classical (S)-(-)-α-phenylethylamine0.24 M KOH75-85-~20~88[7][8]
Enzymatic Candida rugosa lipaseIsooctane3736~4596[9]
Enzymatic Candida antarctica lipase BCyclohexane--up to 46>99[10]
Experimental Protocols: Ibuprofen Resolution

Protocol 1: Classical Resolution of (±)-Ibuprofen [7][11]

  • Salt Formation: Dissolve 3.0 g of racemic ibuprofen in 30 mL of 0.24 M KOH solution in a 125-mL Erlenmeyer flask with stirring and heating to 75-85 °C.

  • To the hot solution, slowly add a stoichiometric equivalent of (S)-(-)-α-phenylethylamine.

  • Allow the solution to cool slowly to room temperature, which will cause the diastereomeric salt of (S)-(+)-ibuprofen and (S)-(-)-α-phenylethylamine to precipitate.

  • Collect the precipitated salt by vacuum filtration and wash with a small amount of cold solvent.

  • Liberation of the Enantiomer: Dissolve the collected salt in water and acidify with a strong acid (e.g., 2M H₂SO₄) to protonate the carboxylate of ibuprofen.

  • The water-insoluble (S)-(+)-ibuprofen will precipitate or can be extracted with an organic solvent like methyl-t-butyl ether (MTBE).

  • Evaporation of the organic solvent yields the resolved (S)-(+)-ibuprofen.

Protocol 2: Enzymatic Resolution of (±)-Ibuprofen [9]

  • Reaction Setup: In a suitable vessel, combine 0.025 M racemic ibuprofen and 0.025 M n-propanol in 20 mL of isooctane containing 20 µL of water.

  • Add 40 mg of immobilized Candida rugosa lipase to initiate the esterification reaction.

  • Incubate the mixture at 37 °C with shaking.

  • Monitoring and Work-up: Monitor the reaction progress by chiral HPLC. The lipase will selectively esterify the (S)-(+)-ibuprofen.

  • Once the desired conversion (ideally around 50%) is reached, stop the reaction by filtering off the enzyme.

  • The mixture now contains (S)-ibuprofen ester and unreacted (R)-ibuprofen. These can be separated by conventional chromatographic techniques or by selective hydrolysis of the ester.

Case Study 2: Resolution of Racemic 1-Phenylethylamine

1-Phenylethylamine is a key chiral intermediate used in the synthesis of numerous pharmaceuticals and as a chiral resolving agent itself.

Data Presentation: 1-Phenylethylamine Resolution
MethodResolving Agent/EnzymeSolventTemp. (°C)Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)Reference
Classical (2R,3R)-(+)-Tartaric acidMethanolRoom Temp.>24--[6][12]
Enzymatic Candida antarctica lipase B (Novozym 435)MTBE404~50>95[13][14]
DKR Candida antarctica lipase B & Ru-catalystToluene9072High>97[5][15]
Experimental Protocols: 1-Phenylethylamine Resolution

Protocol 1: Classical Resolution of (±)-1-Phenylethylamine [6][12]

  • Salt Formation: Dissolve 7.6 g of (2R,3R)-(+)-tartaric acid in 100 mL of methanol in a 250-mL Erlenmeyer flask, with gentle heating if necessary.

  • Cautiously add 6.1 mL of racemic 1-phenylethylamine to the warm solution. An exothermic reaction will occur.

  • Allow the solution to stand undisturbed at room temperature. The diastereomeric salt of (S)-(-)-1-phenylethylamine and (2R,3R)-(+)-tartaric acid, being less soluble, will crystallize out.

  • Collect the crystals by suction filtration and wash with a small amount of cold methanol.

  • Liberation of the Enantiomer: Suspend the collected crystals in water and add a 50% aqueous NaOH solution until the solution is basic. This will deprotonate the ammonium salt to the free amine.

  • Extract the liberated (S)-(-)-1-phenylethylamine with an organic solvent such as diethyl ether.

  • Dry the organic extracts over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent by rotary evaporation to obtain the resolved amine.

Protocol 2: Enzymatic Kinetic Resolution of (±)-1-Phenylethylamine [13]

  • Reaction Setup: To a 4 mL screw-cap vial, add 20 mg of immobilized Candida antarctica lipase B (Novozym 435).

  • Add 200 µL of methyl tert-butyl ether (MTBE), followed by 0.5 mmol of (±)-1-phenylethylamine and 0.5 mmol of an acyl donor (e.g., diisopropyl malonate).

  • Seal the vial and place it in a shaker incubator at 40 °C and 200 rpm.

  • Monitoring and Work-up: Monitor the reaction progress by chiral GC or HPLC. The lipase will selectively acylate the (R)-enantiomer.

  • When the conversion is close to 50%, stop the reaction by filtering off the enzyme.

  • The resulting mixture contains the acylated (R)-amine and the unreacted (S)-amine, which can be separated by chromatography or acid-base extraction.

Visualizing the Workflows

To better illustrate the procedural differences, the following diagrams outline the experimental workflows for both classical and enzymatic resolution.

Classical_Resolution_Workflow cluster_0 Diastereomer Formation cluster_1 Separation cluster_2 Liberation of Enantiomers racemate Racemic Mixture (R-Substrate & S-Substrate) reaction Reaction racemate->reaction resolving_agent Chiral Resolving Agent (e.g., R-Agent) resolving_agent->reaction diastereomers Mixture of Diastereomers (R,R-Salt & S,R-Salt) reaction->diastereomers separation Physical Separation (e.g., Crystallization) diastereomers->separation separated_diastereomers Separated Diastereomers (R,R-Salt and S,R-Salt) separation->separated_diastereomers liberation Removal of Resolving Agent separated_diastereomers->liberation enantiomers Separated Enantiomers (R-Substrate & S-Substrate) liberation->enantiomers Enzymatic_Resolution_Workflow cluster_0 Enzymatic Reaction cluster_1 Separation racemate Racemic Mixture (R-Substrate & S-Substrate) reaction Selective Reaction racemate->reaction enzyme Enzyme enzyme->reaction product_mixture Product Mixture (R-Product & S-Substrate) reaction->product_mixture separation Separation (e.g., Chromatography) product_mixture->separation separated_products Separated Product & Unreacted Enantiomer separation->separated_products

References

Safety Operating Guide

Proper Disposal of (S)-(-)-1-(p-Tolyl)ethylamine: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

(S)-(-)-1-(p-Tolyl)ethylamine , a chiral amine utilized in pharmaceutical and chemical synthesis, requires careful handling and disposal due to its hazardous properties. Adherence to proper disposal procedures is critical to ensure the safety of laboratory personnel and to maintain environmental compliance. This guide provides essential safety and logistical information for the proper disposal of this compound.

Hazard Profile and Safety Precautions

Before handling this compound, it is crucial to be aware of its hazard classification. This information dictates the necessary safety precautions during handling and disposal.

Hazard ClassificationDescription
Acute Oral Toxicity Toxic if swallowed.[1]
Skin Corrosion/Irritation Causes severe skin burns and eye damage.[1][2]
Flammability Combustible liquid.[1]
Aquatic Toxicity Toxic to aquatic life.[2]

Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Ensure that an eyewash station and safety shower are readily accessible.[1]

Step-by-Step Disposal Procedures

The primary and most recommended disposal method for this compound is to treat it as hazardous waste and have it managed by a licensed waste disposal contractor. In-laboratory treatment may be an option under specific, controlled conditions and in compliance with local regulations.

1. Waste Collection and Storage:

  • Segregation: Collect waste this compound and materials contaminated with it separately from other waste streams. Specifically, it should be segregated from acids, strong oxidizing agents, acid anhydrides, and acid chlorides to prevent violent reactions.[1][3]

  • Container: Use a designated, properly labeled, and sealed waste container made of a compatible material. Do not use metal containers for amine waste.[4] The container should be kept in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[1][2]

  • Labeling: Clearly label the waste container with its contents, including the full chemical name "this compound" and appropriate hazard symbols.

2. Off-Site Disposal (Recommended):

  • Arrange for the collection of the hazardous waste by a certified environmental services company. This is the safest and most compliant method of disposal.[5]

3. In-Laboratory Neutralization (Use with Caution and Only if Permitted):

For small quantities, and only if permitted by your institution's safety office and local regulations, acid-base neutralization may be considered. This procedure should only be performed by trained personnel.

  • Dilution: In a well-ventilated fume hood, dilute the this compound with a large volume of water (e.g., 10 liters of water for up to 1.5 liters of amine).[6]

  • Neutralization: Slowly add a dilute acid, such as 6 N hydrochloric acid or acetic acid, to the diluted amine solution while stirring.[6] Do not use concentrated sulfuric acid.[6]

  • pH Monitoring: Monitor the pH of the solution using a universal indicator or a pH meter. Continue adding acid until the pH is less than 7.[6] Be aware that volatile amines can have a strong, unpleasant odor at a pH of 9.[6]

  • Disposal of Neutralized Solution: Once neutralized, the resulting solution may be permissible for drain disposal with copious amounts of water, but only if confirmed to be acceptable by your local environmental health and safety (EHS) office and municipal wastewater treatment plant .[6][7] Do not pour the neutralized solution down the drain without prior authorization.

4. Disposal of Empty Containers:

  • Empty containers that held this compound must be triple-rinsed with a suitable solvent.[3] The rinsate must be collected and disposed of as hazardous waste.[4] After thorough cleaning and removal of the label, the container may be disposed of as regular waste or recycled, depending on institutional policies.[3][4]

Experimental Protocol: Degradation of Aromatic Amines

An alternative in-lab treatment for aromatic amines involves oxidation. This procedure should only be carried out by trained chemists with a thorough understanding of the reaction and its hazards.

  • Procedure: A solution of 0.01 mol of the aromatic amine in 3 L of 1.7 N sulfuric acid is prepared in a 5-L flask. One liter of 0.2 M potassium permanganate is then added, and the solution is allowed to stand at room temperature for 8 hours.[3]

  • Quenching: Excess permanganate is reduced by the slow addition of solid sodium hydrogen sulfite until the purple color disappears.[3]

  • Disposal: The final mixture is then disposed of as aqueous waste, following institutional guidelines.[3]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow start Start: Have this compound waste check_quantity Is the quantity small and are you trained for in-lab treatment? start->check_quantity check_regulations Do local regulations and institutional policies permit in-lab neutralization? check_quantity->check_regulations Yes off_site Treat as Hazardous Waste: - Segregate and store in a labeled, compatible container. - Arrange for pickup by a licensed waste disposal company. check_quantity->off_site No check_regulations->off_site No neutralize In-Lab Neutralization (in fume hood): 1. Dilute with a large volume of water. 2. Slowly add dilute acid (e.g., HCl, acetic acid). 3. Monitor pH until < 7. check_regulations->neutralize Yes end End: Waste properly disposed off_site->end check_sewer Is drain disposal of the neutralized salt solution permitted by EHS? neutralize->check_sewer check_sewer->off_site No (Treat as hazardous waste) sewer_disposal Dispose down the sanitary sewer with copious amounts of water. check_sewer->sewer_disposal Yes sewer_disposal->end

Caption: Decision workflow for the disposal of this compound.

Disclaimer: This information is intended as a guide and does not supersede local, state, or federal regulations, nor the specific guidelines of your institution. Always consult your organization's Environmental Health and Safety (EHS) office for definitive disposal procedures.

References

Safeguarding Your Research: A Comprehensive Guide to Handling (S)-(-)-1-(p-Tolyl)ethylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation: This document provides critical safety and logistical protocols for the handling and disposal of (S)-(-)-1-(p-Tolyl)ethylamine. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain experimental integrity. This substance is a corrosive organic amine that can cause severe skin burns and eye damage.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to personal protection is required when handling this compound. The following table summarizes the mandatory PPE.

PPE CategoryItem SpecificationRationale
Hand Protection Chemical-resistant gloves (Nitrile or Neoprene)To prevent direct skin contact with the corrosive liquid.
Eye and Face Protection Safety goggles with side shields and a full-face shieldTo protect against splashes and vapors that can cause severe eye damage.
Body Protection A lab coat or chemical-resistant apron worn over long-sleeved clothingTo protect the skin from accidental spills.
Respiratory Protection Use in a well-ventilated area or a chemical fume hood. A respirator may be necessary for large spills or poor ventilation.To minimize the inhalation of potentially harmful vapors.
Foot Protection Closed-toe shoesTo protect feet from spills.

Operational Plan: From Receipt to Use

A systematic workflow is crucial to minimize risks associated with this compound.

Workflow for Handling this compound receiving Receiving and Inspection storage Secure Storage receiving->storage Store in a cool, dry, well-ventilated area away from incompatible materials. preparation Preparation for Use storage->preparation Transport to work area in a secondary container. handling Handling and Experimentation preparation->handling Work within a chemical fume hood. Don all required PPE. decontamination Decontamination handling->decontamination Clean all equipment and surfaces thoroughly after use. disposal Waste Disposal decontamination->disposal Segregate and label all waste streams.

Workflow for handling this compound
Step-by-Step Handling Protocol:

  • Receiving and Inspection : Upon receipt, visually inspect the container for any signs of damage or leaks. Ensure the label is intact and legible.

  • Storage : Store the chemical in a cool, dry, well-ventilated area, away from incompatible substances such as acids and oxidizing agents. The storage cabinet should be clearly labeled as containing corrosive materials.

  • Preparation for Use : Before handling, ensure that a safety shower and eyewash station are readily accessible. Prepare your workspace within a certified chemical fume hood. Assemble all necessary equipment and materials, including the required PPE.

  • Weighing and Solution Preparation :

    • Don all required PPE before opening the container.

    • Carefully weigh the required amount of this compound in a tared, compatible container within the fume hood.

    • To prepare a solution, slowly add the amine to the solvent while stirring. Never add solvent to the amine to avoid splashing.

  • Experimentation : Conduct all experimental procedures involving this chemical within the fume hood. Use appropriate glassware and equipment that are compatible with organic amines.

  • Decontamination : After use, decontaminate all glassware and equipment that came into contact with the chemical. A triple rinse with a suitable solvent, followed by washing with soap and water, is recommended. The initial rinsate should be collected as hazardous waste.

Emergency Procedures

In the event of an accidental release or exposure, immediate and decisive action is critical.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while under the safety shower. Seek immediate medical attention.

  • Eye Contact : Immediately flush the eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Spill : For small spills within a fume hood, use an appropriate absorbent material (e.g., vermiculite, sand, or a commercial spill kit for organic amines). For larger spills, evacuate the area and contact your institution's environmental health and safety department.

Disposal Plan

Proper disposal is a critical final step in the safe handling of this compound.

  • Waste Segregation : All materials contaminated with this compound, including disposable gloves, absorbent materials from spills, and contaminated labware, must be collected as hazardous waste.

  • Waste Containers : Use clearly labeled, leak-proof, and compatible containers for waste collection. The label should include the chemical name and the words "Hazardous Waste."

  • Disposal Method : Do not dispose of this chemical down the drain. All waste containing this compound must be disposed of through a licensed hazardous waste management company. Follow all institutional, local, and national regulations for hazardous waste disposal.

  • Empty Containers : Empty containers should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container can then be disposed of according to institutional guidelines.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.